molecular formula C6H8N2O B1307948 1-(1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 37687-18-6

1-(1-methyl-1H-pyrazol-4-yl)ethanone

Katalognummer: B1307948
CAS-Nummer: 37687-18-6
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: PINVCRAZGLSROU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-methyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINVCRAZGLSROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394006
Record name 1-(1-methyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37687-18-6
Record name 1-(1-methyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides an in-depth technical analysis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, synthetic routes, and strategic applications, particularly within the context of medicinal chemistry and kinase inhibitor development. The insights provided are grounded in established chemical principles and its role as a versatile intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, forming the core of numerous approved drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

Within this important class of compounds, this compound (CAS: 37687-18-6) emerges as a particularly valuable synthetic intermediate.[4] Its structure combines the stable, biologically active pyrazole ring with a reactive methyl ketone group. This functional handle allows for a multitude of subsequent chemical modifications, making it a crucial starting material for constructing more complex molecules, especially in the development of targeted therapies like kinase inhibitors.[2][4] This guide offers a comprehensive examination of its properties, synthesis, and strategic utility.

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and process development.

Chemical Structure and Identifiers

The compound features a pyrazole ring methylated at the N1 position and substituted with an acetyl group at the C4 position. This specific arrangement of substituents dictates its reactivity and steric profile.

G cluster_0 This compound cluster_1 Key Identifiers mol mol identifiers CAS Number 37687-18-6 Molecular Formula C₆H₈N₂O Molecular Weight 124.14 g/mol IUPAC Name This compound SMILES CC(=O)c1cnn(C)c1

Caption: Chemical structure and key identifiers.

Tabulated Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases. These values are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
Physical Form Solid
Molecular Weight 124.14 g/mol [5]
Molecular Formula C₆H₈N₂O[5][6]
Boiling Point 221°C at 760 mmHg[7]
Density 1.11 g/cm³[5][7]
Flash Point 87.4°C[7]
Solubility Moderate solubility in polar organic solvents[6]
Storage Sealed in dry, room temperature conditions
InChI Key PINVCRAZGLSROU-UHFFFAOYSA-N[7]

Synthesis and Characterization

While commercially available from numerous suppliers, understanding the synthetic routes to this compound provides valuable insight into impurity profiles and scale-up strategies. Pyrazole synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8]

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology based on established principles of pyrazole synthesis. The choice of a specific 1,3-dicarbonyl synthon and reaction conditions is crucial for achieving regioselectivity and high yield.

Reaction: Condensation of 4,4-dimethoxy-2-butanone with methylhydrazine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting diketone synthon. Ethanol is a common protic solvent that facilitates this type of condensation.

  • Cyclization and Aromatization: Add a catalytic amount of a mineral acid (e.g., HCl). Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The acid catalyzes both the initial imine formation and the subsequent intramolecular cyclization and dehydration steps, leading to the aromatic pyrazole ring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Causality: Partitioning the product into an organic phase removes inorganic salts and other aqueous-soluble impurities.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure solid product.

Purification and Characterization Workflow

A robust workflow is essential to validate the identity and purity of the synthesized compound before its use in subsequent steps.

Caption: Standard workflow for synthesis and validation.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous structural confirmation of the target molecule.[9][10] While specific experimental spectra for this compound are not publicly cataloged, its structure allows for a clear prediction of the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet around 2.4-2.6 ppm, integrating to 3H, corresponding to the acetyl methyl protons (-COCH₃).

    • A singlet around 3.9-4.1 ppm, integrating to 3H, for the N-methyl protons (-NCH₃).

    • Two singlets in the aromatic region (typically 7.5-8.5 ppm), each integrating to 1H, corresponding to the two non-equivalent protons on the pyrazole ring (at C3 and C5).

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals:

    • A signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm).

    • Three signals for the aromatic carbons of the pyrazole ring.

    • A signal for the N-methyl carbon (~35-40 ppm).

    • A signal for the acetyl methyl carbon (~25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[11] The most prominent and diagnostic absorption would be a strong, sharp peak between 1680-1700 cm⁻¹ , characteristic of an aryl ketone C=O stretch. Other expected peaks include C-H stretches from the methyl groups and the pyrazole ring, and C=C/C=N stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[12]

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value of 124 , corresponding to the molecular weight of C₆H₈N₂O.

  • Key Fragments: A prominent fragment would likely be observed at m/z 43 , corresponding to the loss of the pyrazole ring moiety to form the stable acylium ion [CH₃CO]⁺. Another significant fragment could appear at m/z 81 , resulting from the loss of the acetyl group [M-43]⁺.

Spectroscopic TechniqueExpected Key FeaturesRationale
¹H NMR Singlet (~2.5 ppm, 3H); Singlet (~4.0 ppm, 3H); Two Aromatic Singlets (1H each)Corresponds to acetyl-CH₃, N-CH₃, and C3-H/C5-H of the pyrazole ring.
¹³C NMR Signal at ~195 ppm; Six distinct signals totalConfirms carbonyl group and the six unique carbons in the molecule.
IR Strong, sharp absorption at ~1690 cm⁻¹Diagnostic for the conjugated ketone (C=O) functional group.
MS (EI) Molecular ion (M⁺) at m/z 124; Major fragment at m/z 43Confirms molecular weight; indicates the presence of a methyl ketone.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its ketone functional group.[6] This allows it to serve as an electrophilic partner in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity Profile
  • Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.

  • Reductive Amination: The ketone can be converted into an amine via reductive amination, a key step in linking the pyrazole core to other pharmacophores.

  • Heterocycle Formation: The ketone can serve as a precursor for the formation of other heterocyclic rings, such as pyrimidines or other fused systems, by reacting with binucleophilic reagents.

Role in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors.[4] Many kinase inhibitors utilize a heterocyclic core that acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The pyrazole ring is an excellent hinge-binding motif. The acetyl group on this building block can be elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism A Growth Factor Signal B Receptor Tyrosine Kinase (RTK) A->B D Downstream Protein B->D Phosphorylation C ATP C->B E Phosphorylated Downstream Protein D->E F Cell Proliferation E->F Inhibitor Kinase Inhibitor (Derived from Pyrazole Ethanone) Inhibitor->B Blocks ATP Binding Site

Caption: Inhibition of a kinase pathway by a competitive inhibitor.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as harmful and an irritant.

Hazard Identification
Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation H315: Causes skin irritationP280
Eye Irritation H319: Causes serious eye irritationP305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271

Data sourced from supplier safety data sheets.[13][14]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool place away from incompatible substances and sources of ignition.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a biologically relevant pyrazole core and a synthetically versatile ketone handle makes it an ideal starting point for the construction of complex, high-value molecules. A firm grasp of its physicochemical properties, synthetic accessibility, and spectroscopic signatures, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.

References

  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. (n.d.). Sigma-Aldrich.
  • CAS 37687-18-6: this compound. (n.d.). CymitQuimica.
  • CAS 37687-18-6 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone. (n.d.). Alfa Chemistry.
  • 1-(5-Methyl-1H-Pyrazol-4-Yl)
  • SAFETY DATA SHEET for 1-Propyl-1H-pyrazole-4-boronic acid, pinacol ester. (2009-03-13). Fisher Scientific.
  • SAFETY DATA SHEET for 3-Amino-5-methylpyrazole. (n.d.). Fisher Scientific.
  • Safety Data Sheet - this compound. (n.d.). ChemScene.
  • This compound. (n.d.). MySkinRecipes.
  • 37687-18-6[this compound 95%]. (n.d.). Jizhi Med-Tech.
  • 1-(1H-pyrazol-1-yl)
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. (n.d.). PubChem.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
  • Spectroscopy Data for Undergradu
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar.
  • China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. (n.d.). BIOSYNCE.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-methyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative, is a molecule of significant interest within the realms of medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically approved drugs, exhibiting a wide range of biological activities. The specific arrangement of the N-methyl group and the acetyl substituent on the pyrazole ring of this compound presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to inform its use in synthesis, formulation, and biological screening. The information presented herein is a synthesis of available experimental data and reliable computational predictions, coupled with field-proven insights into the practical aspects of its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity and three-dimensional structure.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 37687-18-6PubChem[1]
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Canonical SMILES CC(=O)C1=CN(N=C1)CPubChem[1]
InChI Key PINVCRAZGLSROU-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. These properties dictate its behavior in various chemical and biological systems.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Physical State SolidExperimentalSigma-Aldrich[2]
Melting Point Not experimentally determined.--
Boiling Point 221 °C at 760 mmHgPredictedAlfa Chemistry[3]
Flash Point 87.4 °CPredictedAlfa Chemistry[3]
Water Solubility 15.5 mg/mLPredictedAmbeed[4]
pKa ~2-3 (for the protonated pyrazole ring)EstimatedBased on related pyrazoles[5][6]
Melting Point

Experimental Protocol for Melting Point Determination:

The determination of the melting point should be carried out using a calibrated melting point apparatus.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Grind the crystalline solid to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in the melting point apparatus. D Heat rapidly to ~10-15 °C below the expected melting point. C->D E Decrease heating rate to 1-2 °C per minute. D->E F Record the temperature range from the first appearance of liquid to complete melting. E->F G A sharp melting range (0.5-1 °C) indicates high purity. F->G H A broad melting range suggests the presence of impurities. F->H

Figure 2: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow temperature ramp near the melting point is crucial for accurately observing the melting range. Rapid heating can lead to an erroneously high and broad melting point reading.

Boiling Point and Flash Point

The predicted boiling point of 221 °C at atmospheric pressure suggests that this compound is a relatively non-volatile compound. The predicted flash point of 87.4 °C indicates that it is a combustible solid, and appropriate safety precautions should be taken when heating.

Solubility

The predicted water solubility of 15.5 mg/mL suggests that the compound is sparingly soluble in aqueous media. The presence of the polar carbonyl group and the nitrogen atoms in the pyrazole ring contributes to this limited aqueous solubility. In drug development, this level of solubility might necessitate formulation strategies to enhance bioavailability.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility in various solvents is essential for purification, reaction setup, and formulation.

solubility_protocol cluster_setup Setup cluster_observation Observation cluster_solvents Recommended Solvents A Place ~10 mg of the compound into a series of test tubes. B Add 1 mL of a specific solvent to each tube. A->B C Vortex or shake the tubes vigorously for 1 minute. D Visually inspect for complete dissolution. C->D E Categorize as 'soluble', 'sparingly soluble', or 'insoluble'. D->E F Water G Methanol H Ethanol I Acetone J Dichloromethane K Toluene L Hexane

Figure 3: Protocol for Qualitative Solubility Assessment.

Expected Solubility Profile (Based on Structure):

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding potential with the carbonyl oxygen and pyrazole nitrogens.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Expected to be soluble due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.

pKa

Spectral Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the N-methyl protons, and the two aromatic protons on the pyrazole ring.

  • Predicted 1H NMR Chemical Shifts (δ) in CDCl₃:

    • CH₃ (acetyl): ~2.4 ppm (singlet, 3H)

    • N-CH₃: ~3.9 ppm (singlet, 3H)

    • Pyrazole H-3 and H-5: ~7.5-7.8 ppm (two singlets, 1H each)

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Predicted 13C NMR Chemical Shifts (δ) in CDCl₃:

    • CH₃ (acetyl): ~27 ppm

    • N-CH₃: ~39 ppm

    • Pyrazole C-4: ~118 ppm

    • Pyrazole C-3 and C-5: ~130-140 ppm

    • C=O (acetyl): ~190 ppm

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group.

  • Expected Characteristic IR Absorption Bands (cm⁻¹):

    • ~1670 cm⁻¹: Strong absorption due to the C=O stretching of the acetyl group.

    • ~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

    • ~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 124.14

  • Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the acetyl group (M-43) is expected.

Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the pyrazole ring followed by the introduction of the acetyl group.

synthesis_pathway cluster_step1 Step 1: Formylation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Oxidation A N-Methylpyrazole C 1-Methyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) E 1-(1-Methyl-1H-pyrazol-4-yl)ethanol C->E Nucleophilic Addition D Methylmagnesium Bromide (CH₃MgBr) G This compound E->G Oxidation F Oxidizing Agent (e.g., PCC, DMP)

Figure 4: Plausible Synthetic Pathway for this compound.

Detailed Synthetic Protocol (Representative):

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-methylpyrazole to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of methylmagnesium bromide in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude alcohol can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 1-(1-methyl-1H-pyrazol-4-yl)ethanol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in portions.

  • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.

Safety and Handling

Based on available safety data sheets from commercial suppliers, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable heterocyclic building block with a distinct set of physicochemical properties. This technical guide has provided a detailed overview of its chemical identity, key physical constants, spectral characteristics, and a plausible synthetic route. While some experimental data, particularly the melting point, remains to be definitively established in the public literature, the provided information, including reliable predictions and established experimental protocols, offers a solid foundation for researchers and scientists working with this compound. A thorough understanding of these properties is essential for its effective utilization in the design and development of new chemical entities with potential therapeutic applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kaljurand, I., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem.2017, 4475–4489.
  • PubChem. 3-Methylpyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methylpyrazole. National Center for Biotechnology Information. [Link]

Sources

1-(1-methyl-1H-pyrazol-4-yl)ethanone molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to a wide range of biological targets.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to numerous approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] this compound serves as a crucial intermediate, providing a stable and versatile core for the synthesis of complex, biologically active molecules. Its specific substitution pattern—a methyl group at the N1 position and an acetyl group at the C4 position—offers distinct vectors for chemical modification, making it a valuable starting material in the design of novel therapeutic agents.[4]

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to its application. This section details the IUPAC nomenclature, structural formula, and key identifiers for this compound.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is This compound .[5] An alternative, commonly used name is 1-(1-methylpyrazol-4-yl)ethanone.[5][6][7]

Molecular Formula: C₆H₈N₂O[5][7][8]

Key Identifiers:

  • CAS Number: 37687-18-6[5][8][9]

  • Molecular Weight: 124.14 g/mol [5][7][8]

  • SMILES: CC(=O)C1=CN=C(N1)C (Isomeric), CN1C=C(C=N1)C(C)=O[8]

The structure consists of a central pyrazole ring. The nitrogen at position 1 is substituted with a methyl group, which prevents tautomerization and provides a fixed structural orientation. An acetyl group (ethanone) is attached to the carbon at position 4. This ketone functionality is a key handle for further synthetic transformations, such as condensation or reduction reactions.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 37687-18-6[5][8][9]
Molecular Formula C₆H₈N₂O[5][7][8]
Molecular Weight 124.14 g/mol [5][7][8]
Physical Form Solid
Boiling Point 221°C at 760 mmHg[6][7]
Density 1.11 g/cm³[6][7]
Flash Point 87.4°C[6][7]
Storage Sealed in dry, room temperature[7][8]

Synthesis and Spectroscopic Characterization

General Synthetic Strategy

The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[10] A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of methylhydrazine with a suitable four-carbon 1,3-dielectrophile precursor that already contains the acetyl group.

The choice of methylhydrazine is critical as it directly installs the required methyl group at the N1 position of the pyrazole ring. The regioselectivity of the cyclization is a key consideration, but with symmetric or appropriately activated precursors, the desired 4-substituted isomer can be obtained.

synthesis_workflow start Precursors: - Methylhydrazine - 1,3-Dicarbonyl Synthon step1 Step 1: Cyclocondensation (e.g., in Ethanol, reflux) start->step1 Reaction step2 Step 2: Work-up (Solvent removal, extraction) step1->step2 Crude Product step3 Step 3: Purification (Crystallization or Chromatography) step2->step3 product Final Product: This compound step3->product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While raw spectra are proprietary to suppliers, the expected spectral characteristics can be predicted based on the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly diagnostic.

    • A singlet integrating to 3H around δ 3.8-4.0 ppm, corresponding to the methyl protons on the N1 nitrogen.

    • A singlet integrating to 3H around δ 2.4-2.6 ppm, for the methyl protons of the acetyl group.

    • Two distinct singlets, each integrating to 1H, in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The lack of coupling confirms their isolated positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would further corroborate the structure.

    • Two signals in the aliphatic region for the two methyl carbons (N-CH₃ and CO-CH₃).

    • Three signals in the aromatic/heteroaromatic region for the three carbons of the pyrazole ring (C3, C4, C5).

    • A signal in the downfield region (δ > 190 ppm) characteristic of the carbonyl carbon of the ketone.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • A strong, sharp absorption band around 1660-1680 cm⁻¹ is the most prominent feature, indicative of the C=O stretch of the conjugated ketone.

    • C-H stretching vibrations from the methyl and aromatic C-H groups would appear around 2900-3100 cm⁻¹.

    • C=C and C=N stretching vibrations from the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its stable core and reactive acetyl handle allow for its incorporation into larger, more complex molecules targeting various diseases.

Key Therapeutic Areas:

  • Oncology: Pyrazole-containing compounds are prevalent in oncology, particularly as kinase inhibitors.[2] This intermediate can be used to synthesize compounds that target specific kinases involved in cancer cell proliferation and survival. For instance, it has been cited in literature related to the discovery of Tyrosine Kinase 2 (TYK2) inhibitors.[7]

  • Autoimmune and Inflammatory Diseases: The pyrazole scaffold is found in many anti-inflammatory agents.[10][11] The title compound can serve as a starting point for developing selective inhibitors of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[7]

  • Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in creating novel pesticides and herbicides, owing to the stability and bioactivity of the pyrazole ring.[4]

applications start This compound mod_header Synthetic Elaboration via Acetyl Group mod1 Condensation Reactions start->mod1 mod2 Reductive Amination start->mod2 mod3 Alkylation/Arylation start->mod3 app1 Kinase Inhibitors (e.g., TYK2, JAK) mod1->app1 app2 Anti-inflammatory Agents mod1->app2 app3 Anticancer Agents mod1->app3 app4 Other Bioactive Molecules mod1->app4 mod2->app1 mod2->app2 mod2->app3 mod2->app4 mod3->app1 mod3->app2 mod3->app3 mod3->app4 app_header Target Therapeutic Agents

Caption: Role as a versatile scaffold in the synthesis of diverse therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. It is classified as an irritant.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its stable, N-methylated pyrazole core combined with a synthetically versatile acetyl group makes it an ideal building block for constructing complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage this powerful scaffold in their drug discovery and development programs.

References

  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939. [Link]

  • PubChem. 1-(1H-Pyrazol-4-yl)-ethanone | C5H6N2O | CID 565593. [Link]

  • MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

  • LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

  • PubChem. 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134. [Link]

  • Gsrs. 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • BIOSYNCE. China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • SpectraBase. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]

  • PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

Spectroscopic Scrutiny of 1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the spectroscopic workflow for pyrazole derivatives.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, this compound, serves as a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, necessitating a robust and thorough analytical characterization. Spectroscopic techniques provide the molecular fingerprint required to confirm its identity and purity, making a comprehensive understanding of its spectral data essential for any researcher working with this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectral output. The following diagram illustrates the molecule with atom numbering, which will be referenced throughout the spectral analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct singlets, corresponding to the two methyl groups and the two chemically equivalent protons on the pyrazole ring.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-5~7.8Singlet2H
N-CH₃ (C6-H)~3.9Singlet3H
CO-CH₃ (C9-H)~2.4Singlet3H

The downfield shift of the pyrazole ring protons (H-3 and H-5) is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing acetyl group. The N-methyl protons appear at a characteristic chemical shift for such groups, while the acetyl methyl protons are found in the typical region for a methyl ketone.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure, showing signals for all six unique carbon atoms.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C7)~192
C3, C5~139
C4~117
N-CH₃ (C6)~39
CO-CH₃ (C9)~27

The carbonyl carbon (C7) exhibits the most downfield chemical shift, as expected. The pyrazole ring carbons (C3, C4, and C5) resonate in the aromatic region, and the two methyl carbons (C6 and C9) appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1670StrongC=O stretch (ketone)
~1550MediumC=C/C=N stretch (pyrazole ring)

The prominent peak at approximately 1670 cm⁻¹ is indicative of a conjugated ketone, where the carbonyl group is conjugated with the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl groups are also observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ).

A plausible fragmentation pattern is illustrated below. The fragmentation is likely initiated by the loss of a methyl group from the acetyl moiety, followed by the loss of carbon monoxide.

G M [M]⁺˙ m/z = 124 M_minus_CH3 [M-CH₃]⁺ m/z = 109 M->M_minus_CH3 - •CH₃ M_minus_CH3CO [M-CH₃CO]⁺ m/z = 81 M_minus_CH3->M_minus_CH3CO - CO

Caption: Proposed mass fragmentation pathway.

For comparison, the unmethylated parent compound, 1-(1H-pyrazol-4-yl)ethanone, shows a molecular ion peak at m/z 110.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to 12 ppm.

    • Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.

    • Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to 220 ppm.

    • Use an acquisition time of 2 seconds and a relaxation delay of 5 seconds.

    • A larger number of scans (e.g., 1024) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

  • Instrumentation : Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions :

    • Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230 °C.

  • Data Analysis : Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to this compound.

Conclusion

The spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a comprehensive and unambiguous structural elucidation. The detailed protocols provided herein are intended to serve as a valuable resource for researchers, ensuring the generation of high-quality, reproducible data. A thorough understanding and application of these spectroscopic methods are fundamental to advancing research and development in fields where pyrazole chemistry plays a critical role.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - Supporting Information. Retrieved from [Link]

  • University of Mustansiriyah. (2019). Experiment- 6. Retrieved from [Link]

Sources

A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the commercial availability, synthesis, characterization, and critical applications of this versatile heterocyclic ketone.

Introduction and Physicochemical Properties

This compound, with the CAS Registry Number 37687-18-6, is a solid compound at room temperature. Its molecular structure, featuring a methylated pyrazole ring substituted with an acetyl group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The methyl ketone moiety serves as a handle for further chemical modifications, enabling the construction of diverse molecular scaffolds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 37687-18-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical Form Solid
Boiling Point 221°C at 760 mmHg[2]
Flash Point 87.4°C[2]
Density 1.11 g/cm³[2]
InChI Key PINVCRAZGLSROU-UHFFFAOYSA-N
SMILES CC(=O)c1cn(C)nc1[3]

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 2: Prominent Commercial Suppliers

SupplierPurity/Grades OfferedNotes
Sigma-Aldrich 97%Available in various quantities from 250 MG to 25 G.
AK Scientific, Inc. Research gradeProvides safety data sheets and handling information.
Frontier Specialty Chemicals Catalog#: M10746Offers fast global shipping.[4]
BLDpharm Purity specified on CoAProvides access to analytical data such as NMR and HPLC.[5]
Advanced ChemBlocks 95%A building block for research purposes.[6]
Alfa Chemistry 96%Provides a list of synonyms and basic properties.[3]

Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for large-scale applications or for the generation of analogs. The synthesis of pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A plausible synthetic route is outlined below.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted pyrazoles.

G reagents Starting Materials: - Hydrazine Derivative - 1,3-Dicarbonyl Compound reaction Condensation Reaction (e.g., in Ethanol, Acetic Acid) reagents->reaction 1. Reaction Setup workup Aqueous Work-up & Extraction reaction->workup 2. Quenching & Isolation purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Purification product Final Product: This compound purification->product 4. Characterization

Caption: A generalized workflow for pyrazole synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl equivalent in a polar solvent such as ethanol or acetic acid, add an equimolar amount of methylhydrazine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized or purchased this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the methyl protons of the acetyl and N-methyl groups, as well as distinct signals for the pyrazole ring protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST WebBook provides mass spectral data for the related compound 1-(1H-pyrazol-4-yl)ethanone, which can serve as a reference.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Several suppliers, such as BLDpharm, may provide HPLC data upon request.[5]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][8] this compound is a particularly valuable building block for the synthesis of kinase inhibitors.[1]

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.[8] The 1-methyl-1H-pyrazol-4-yl moiety is frequently incorporated into kinase inhibitors to engage in key interactions within the ATP-binding pocket of the target kinase.

A notable example is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. A previously identified lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, demonstrated potent inhibition of multiple CDKs.[6] This highlights the importance of the 1-methyl-1H-pyrazol-4-yl group in achieving high-affinity binding.

Synthetic Pathway to a Pyrazole-Containing Kinase Inhibitor

The following diagram illustrates a representative synthetic pathway where this compound could be utilized to generate a more complex, biologically active molecule.

G start This compound step1 Condensation (e.g., with DMF-DMA) start->step1 intermediate1 Enaminone Intermediate step1->intermediate1 step2 Cyclization (e.g., with Guanidine derivative) intermediate1->step2 intermediate2 Pyrazolyl-pyrimidine Core step2->intermediate2 step3 Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) intermediate2->step3 final_product Kinase Inhibitor step3->final_product

Caption: A synthetic pathway utilizing the subject compound.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery, particularly in the design of kinase inhibitors. Its unique structural features and chemical reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, intended to support researchers in their efforts to develop novel therapeutics.

References

  • El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

  • MySkinRecipes. This compound. [Link]

  • More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem2006 ;22(2). [Link]

  • NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

  • SpectraBase. This compound. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157. [Link]

  • Le, T. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4723. [Link]

  • SpectraBase. Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-. [Link]

  • SpectraBase. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. [Link]

  • SpectraBase. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

  • LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(2), 379–388. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 903–908. [Link]

  • NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to serve as a bioisostere for other aromatic systems have cemented its role in the development of a wide array of therapeutic agents.[3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. We will delve into the causal relationships behind experimental choices and provide validated methodologies to ensure scientific rigor and reproducibility.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring (C₃H₄N₂) is a unique chemical entity whose structural features—including its aromaticity and the presence of two distinct nitrogen atoms ("pyrrole-like" and "pyridine-like")—allow for diverse chemical modifications.[4] This adaptability has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of pyrazole-based molecules, leading to the successful development of numerous FDA-approved drugs.[7][8] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors for cancer therapy like Ruxolitinib and Ibrutinib.[8][9] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in modern drug discovery.[1] This guide will systematically dissect the major therapeutic areas where pyrazole derivatives have made a significant impact.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[12][13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[13][14]

Non-selective Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[14] Pyrazole derivatives, most famously Celecoxib, were designed for selective COX-2 inhibition. The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, an area that is larger and more flexible than the corresponding site in COX-1.[12][13][14] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.[9][13][15]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selective inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To determine the inhibitory potential of novel pyrazole derivatives against COX-2, a colorimetric enzyme-based assay is a standard and robust method.[16]

Principle: This assay measures the peroxidase activity of the COX enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which gets oxidized and produces a colored product. The absorbance of this product, measured at 590 nm, is proportional to the enzyme's activity.[16][17] The reduction in color development in the presence of a test compound indicates inhibition.

Step-by-Step Methodology: [16][18]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of Hematin (cofactor), COX-2 enzyme (human recombinant), Arachidonic Acid (substrate), and TMPD (chromogen).

    • Prepare serial dilutions of the test pyrazole derivative and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Setup (96-well plate):

    • Control Wells: Add 160 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 160 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.

    • Background Wells: Use heat-inactivated COX-2 enzyme to measure non-enzymatic reaction background.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes. This step is critical as many COX inhibitors exhibit time-dependent inhibition, and this allows the compound to bind to the enzyme.[18]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Quickly follow by adding 10 µL of TMPD solution.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 5 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5 minutes) and then stop the reaction before reading.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16]

Anticancer Activity: Targeting Key Signaling Pathways

The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many cancers are driven by aberrant activity of protein kinases. Pyrazole derivatives have been successfully designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their downstream signaling.[19] This can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[15]

Key kinase targets for pyrazole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical for tumor growth and angiogenesis.[7][20]

  • Non-receptor Tyrosine Kinases: Such as Bcr-Abl, the target in chronic myeloid leukemia.[2]

  • Serine/Threonine Kinases: Such as Aurora kinases, which are involved in mitosis, and Akt, a key node in cell survival pathways.[2][19]

For example, some pyrazole derivatives have been shown to induce apoptosis by activating pro-apoptotic molecules like CASP3 and CASP9 and inhibiting anti-apoptotic molecules such as AKT1.[15]

Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->RTK binds Pathway Downstream Signaling Cascade (e.g., MAPK/Akt) RTK->Pathway activates Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Cancer Cancer Progression Proliferation->Cancer Pyrazole_KI Pyrazole-based Kinase Inhibitor Pyrazole_KI->RTK blocks ATP binding

Caption: General mechanism of pyrazole-based kinase inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[21][22]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[21][23] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[21][24]

Step-by-Step Methodology: [21][23][25]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) to ~80% confluency.[2][26]

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Quantitative Data Summary

The efficacy of various pyrazole derivatives as anticancer agents is often compared using their IC₅₀ values against different cell lines and kinase targets.

Compound ClassTarget Kinase(s)Cancer Cell LineIC₅₀ ValueReference
Pyrazole-Imide Derivative(Not specified)A-549 (Lung)3.22 µM[27]
Pyrazolyl Urea DerivativeAurora-A KinaseHCT116 (Colon)0.39 µM[2][26]
Pyrazolyl Urea DerivativeAurora-A KinaseMCF-7 (Breast)0.46 µM[2][26]
Fused Pyrazole DerivativeEGFRHEPG2 (Liver)0.06 µM[20]
Fused Pyrazole DerivativeVEGFR-2HEPG2 (Liver)0.22 µM[20]
Pyrazole DerivativeBCR-Abl KinaseK562 (Leukemia)0.27 µM[2]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[28][29][30]

Mechanism of Action: Diverse Microbial Targets

The antimicrobial mechanisms of pyrazoles are varied and can include:

  • Inhibition of essential microbial enzymes.

  • Interference with DNA synthesis and replication.

  • Disruption of cell wall integrity.

For instance, certain trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective at eradicating biofilms.[1] The specific molecular targets are an active area of research, but the broad applicability highlights the promise of this scaffold.[31][32]

Antimicrobial_Action cluster_bacterium Bacterial / Fungal Cell DNA DNA Replication Enzyme Essential Enzyme Function Death Microbial Death CellWall Cell Wall Synthesis Pyrazole Pyrazole Derivative Pyrazole->DNA Pyrazole->Enzyme Pyrazole->CellWall

Caption: Diverse antimicrobial mechanisms of pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[33][34]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is determined.[35][36]

Step-by-Step Methodology: [33][35][36]

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism (e.g., S. aureus, E. coli) on an agar plate, select 3-4 colonies.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • In the first column, add 100 µL of the test compound solution (at 2x the highest desired concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, discarding the final 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well, which contains only broth). This brings the final volume to 200 µL and dilutes the compound and inoculum by half.

    • Include a positive growth control well (broth + inoculum, no compound).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance (OD₆₀₀).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[34]

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded highly successful drugs and continue to be a fertile ground for the development of new therapeutic agents. The broad spectrum of biological activity, from anti-inflammatory and anticancer to antimicrobial effects, ensures that pyrazole chemistry will remain a central focus for medicinal chemists and drug development professionals.[37][38]

Future research will likely focus on:

  • Novel Scaffolds: Designing new fused pyrazole systems to explore novel chemical space and biological targets.[27]

  • Targeted Therapies: Developing highly selective inhibitors for specific kinase isoforms or microbial enzymes to improve efficacy and reduce off-target effects.

  • Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

By leveraging the foundational knowledge and validated protocols outlined in this guide, researchers can continue to unlock the immense therapeutic potential of the pyrazole nucleus.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2021). PubMed. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2012). PMC - NIH. Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PubMed Central. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). ProQuest. Retrieved from [Link]

  • “Review on Biological Activities of Pyrazole Derivatives”. (2022). Journal of Chemical Health Risks. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. Retrieved from [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC - NIH. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). PMC - PubMed Central. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). MDPI. Retrieved from [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Jove. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

Sources

1-(1-methyl-1H-pyrazol-4-yl)ethanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This compound (CAS No: 37687-18-6) is a pivotal heterocyclic building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a substituted pyrazole, it serves as a versatile intermediate for synthesizing complex molecular architectures with diverse therapeutic applications. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed representative synthesis protocol with mechanistic considerations, and an exploration of its critical role in the development of targeted therapeutics, most notably as a key precursor to advanced kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic and discovery programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in pharmaceutical chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a frequent component of active pharmaceutical ingredients (APIs).[2][3] this compound emerges as a particularly valuable derivative. The N-methylation prevents tautomerism and provides a fixed vector for molecular elaboration, while the acetyl group at the C4 position offers a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. These features make it an ideal starting point for constructing molecules designed to interact with specific biological targets.[2]

Physicochemical Properties & Spectroscopic Profile

A clear understanding of the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 37687-18-6[4][5]
Molecular Formula C6H8N2O[4][5]
Molecular Weight 124.14 g/mol [5]
Physical Form Solid[4]
Boiling Point 221°C at 760 mmHg (Predicted)[6]
InChI Key PINVCRAZGLSROU-UHFFFAOYSA-N[4]
Purity Typically ≥95%[4][7]

Spectroscopic Data Summary:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the acetyl group (singlet, ~2.4 ppm), the N-methyl protons (singlet, ~3.9 ppm), and two singlets for the pyrazole ring protons (C3-H and C5-H, in the aromatic region ~7.5-8.0 ppm). The exact chemical shifts can vary based on the solvent used.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing confirmation of the molecular weight.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the ethanone group, typically around 1660-1680 cm⁻¹.[11]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, often relying on the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[12] This principle can be applied to generate this compound.

Representative Synthetic Workflow

The following diagram outlines a common and logical pathway for the synthesis of the target intermediate.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Vilsmeier-Haack Formylation cluster_3 Step 4: Grignard Reaction cluster_4 Step 5: Oxidation reagent1 3-(Dimethylamino)acrolein reaction Reaction in Ethanol (Reflux) reagent1->reaction reagent2 Methylhydrazine reagent2->reaction workup Aqueous Workup & Extraction reaction->workup Forms 1-methyl-1H-pyrazole intermediate1 1-Methyl-1H-pyrazole-4-carbaldehyde workup->intermediate1 Forms 1-methyl-1H-pyrazole formylation POCl₃ / DMF grignard 1. MeMgBr in THF 2. Aqueous Quench formylation->grignard Convert aldehyde to secondary alcohol intermediate1->formylation Introduce formyl group intermediate2 1-(1-Methyl-1H-pyrazol-4-yl)ethanol grignard->intermediate2 oxidation Oxidizing Agent (e.g., PCC, Dess-Martin) in DCM intermediate2->oxidation Oxidize alcohol to ketone product Final Product: This compound oxidation->product

A multi-step synthetic pathway to the target compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative method based on established pyrazole synthesis strategies.[12] Researchers should perform their own process optimization.

Objective: To synthesize this compound.

Materials:

  • 3-(Ethoxymethylene)-2,4-pentanedione

  • Methylhydrazine

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(ethoxymethylene)-2,4-pentanedione (1.0 eq) and ethanol to create a 0.5 M solution.

  • Hydrazine Addition: While stirring at room temperature, add methylhydrazine (1.1 eq) dropwise to the solution. Causality Note: A slight excess of methylhydrazine ensures complete consumption of the starting dicarbonyl. The addition is done dropwise to control the initial exotherm of the condensation reaction.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the stable aromatic pyrazole ring.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting crude residue, add a 3M solution of hydrochloric acid and heat to reflux for 2-3 hours. This step hydrolyzes the ester intermediate formed during the primary cyclization.

  • Neutralization and Extraction: Cool the mixture in an ice bath and carefully neutralize with a 4M sodium hydroxide solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate. Causality Note: Neutralization is critical to deprotonate the product, rendering it soluble in the organic extraction solvent.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of high-value pharmaceutical targets. It is notably used in the preparation of Tyrosine Kinase 2 (TYK2) inhibitors, a class of drugs being developed for autoimmune diseases.[13]

One prominent example is the synthesis of PF-06826647 , a clinical candidate for treating autoimmune conditions.[13] The pyrazole-ethanone core of the intermediate is elaborated through several steps to construct the final, complex API.

G Role of the Intermediate in API Synthesis cluster_reactions Synthetic Elaboration intermediate This compound r1 Condensation / Cyclization intermediate->r1 r2 Coupling Reaction (e.g., Suzuki, Buchwald) r1->r2 r3 Further Functionalization r2->r3 api Final API (e.g., PF-06826647, TYK2 Inhibitor) r3->api

From intermediate to a high-value API.

The ethanone functional group is the primary site of transformation, allowing for the construction of a linked pyrazolopyrazine core, which is essential for binding to the kinase hinge region of the TYK2 enzyme. This strategic use of a pre-functionalized building block significantly streamlines the overall synthesis of the drug candidate.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classification: The compound is classified with the GHS07 pictogram.[4] Hazard statements include:

    • H302: Harmful if swallowed.[14]

    • H315: Causes skin irritation.[15]

    • H319: Causes serious eye irritation.[15]

    • H335: May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Handle in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature to ensure stability.[4][18]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[14][17] If inhaled, move to fresh air.[17] If swallowed, rinse mouth and seek medical attention.[14]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in the complex field of drug discovery. Its stable, pre-functionalized scaffold provides a reliable and versatile entry point for the synthesis of novel therapeutics, particularly in the competitive arena of kinase inhibitors. By understanding its properties, synthesis, and reactive potential, research and development teams can accelerate their programs and more efficiently construct the next generation of targeted medicines.

References

  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 . PubChem. [Link]

  • 1-(1H-Pyrazol-4-yl) ethanone . TradeIndia. [Link]

  • This compound . INDOFINE Chemical Company, Inc. [Link]

  • This compound . Chinachemnet. [Link]

  • More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds . Orient J Chem 2006;22(2). [Link]

  • 1-(1H-Pyrazol-4-yl)-ethanone | C5H6N2O | CID 565593 . PubChem. [Link]

  • Treatments for neuropathy.
  • Ethanone, 1-(1H-pyrazol-4-yl)- . NIST WebBook. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents . Journal of Drug Delivery and Therapeutics, 9(3), 15-21. [Link]

  • Deng, X., & Mani, N. S. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES... . Organic Syntheses. [Link]

  • ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives . ResearchGate. [Link]

  • Ethanone, 1-(1H-pyrazol-4-yl)- . SpectraBase. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph . National Center for Biotechnology Information. [Link]

  • 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE . gsrs.ncats.nih.gov. [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts . University of Wisconsin-Madison. [Link]

  • Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- . SpectraBase. [Link]

  • The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cas 37687-18-6, 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE . lookchem. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Center for Biotechnology Information. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity . ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

Sources

From serendipity to strategy: a deep dive into the discovery and evolution of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs and essential agrochemicals. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole synthesis, from its serendipitous beginnings in the late 19th century to the sophisticated, atom-economical methods employed today. We will dissect the seminal works of Knorr and Pechmann, providing not just the reaction schemes but the mechanistic rationale and experimental nuance that defined a new era in heterocyclic chemistry. Furthermore, this guide will navigate the landscape of modern synthetic strategies, including multicomponent and catalytic approaches, offering detailed protocols and a critical analysis of their advantages for contemporary drug discovery and development.

The Dawn of a Privileged Scaffold: Discovery and Structural Elucidation

The journey into the rich chemistry of pyrazoles began in 1883 with the German chemist Ludwig Knorr. While investigating quinine derivatives, Knorr serendipitously discovered the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, from the reaction of ethyl acetoacetate with phenylhydrazine.[1] This landmark discovery, born from curiosity-driven research, unveiled a heterocyclic system that would prove to be of immense and enduring value.

It was not until 1898 that the parent pyrazole was synthesized by Hans von Pechmann, who achieved this milestone through the reaction of diazomethane with acetylene.[2] The structural elucidation of pyrazole was a subject of scientific debate in its early years, with the definitive 1,2-diazole structure being firmly established through the meticulous work of chemists like Eduard Buchner.

The Classical Cornerstones: Knorr and Pechmann Syntheses

The early methods for pyrazole synthesis, while over a century old, remain foundational in the field and are still widely practiced due to their reliability and versatility.

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is a robust and highly versatile method for the preparation of a wide array of substituted pyrazoles. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, a reaction that proceeds through a well-defined mechanistic pathway.

Mechanistic Insights and Causality:

The reaction is typically initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the β-dicarbonyl compound. This initial step is often the regioselectivity-determining step when using unsymmetrical dicarbonyls or hydrazines. The resulting hydrazone intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate affords the aromatic pyrazole ring. The choice of reaction conditions, particularly the use of an acid or base catalyst, can significantly influence the reaction rate and, in some cases, the regiochemical outcome.

Experimental Protocol: Synthesis of 1,3,5-Triphenylpyrazole

  • Reactant Preparation: A solution of 1,3-diphenyl-1,3-propanedione (1.0 equivalent) is prepared in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Phenylhydrazine (1.1 equivalents) is added to the solution. The slight excess of the hydrazine ensures complete consumption of the more valuable dicarbonyl compound.

  • Catalysis: A catalytic amount of a protic acid, such as glacial acetic acid, is introduced to the reaction mixture. The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Reaction Progression: The mixture is heated to reflux and the reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the point of complete consumption of the limiting reagent.

  • Isolation and Purification: Upon completion, the reaction is cooled to room temperature, often resulting in the precipitation of the pyrazole product. The solid is collected by vacuum filtration, washed with a cold solvent to remove soluble impurities, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Workflow of the Knorr Pyrazole Synthesis

knorr_synthesis A β-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Pyrazole Product D->E Dehydration pechmann_synthesis A Tosylhydrazone C In situ Diazo Compound A->C B Base B->C E [3+2] Cycloaddition C->E D Alkyne D->E F Pyrazole Product E->F

Sources

Unlocking the Potential of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(1-Methyl-1H-pyrazol-4-yl)ethanone is a versatile heterocyclic ketone that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties make it an invaluable starting material for the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and, most importantly, its core research applications. We delve into its role as a key building block in the development of potent and selective protein kinase inhibitors, with a particular focus on p38 MAP kinase and Janus kinases (JAKs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the untapped potential of this important chemical entity.

Introduction to this compound

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among the various pyrazole-containing building blocks, this compound stands out for its synthetic utility. The presence of a reactive acetyl group at the C-4 position, combined with the stability and specific electronic properties of the N-methylated pyrazole ring, offers a unique platform for chemical elaboration.

Chemical Properties and Structure

This compound is a solid at room temperature with the chemical formula C₆H₈N₂O. Its structure features a planar, five-membered aromatic pyrazole ring, which is N-methylated at the 1-position, and an acetyl group substituent at the 4-position. This arrangement provides two primary points for synthetic modification: the ketone carbonyl and the C-H bonds of the pyrazole ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 37687-18-6
Molecular Formula C₆H₈N₂O [3]
Molecular Weight 124.14 g/mol [3]
Boiling Point 221°C at 760 mmHg [3]

| Appearance | Solid | |

Significance in Medicinal Chemistry: An Overview

The pyrazole scaffold is widely recognized as a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.[1] Specifically, it is a key component in numerous protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer, inflammation, and autoimmune disorders.[1][4] this compound provides a robust and reliable starting point for developing inhibitors that target the highly conserved ATP-binding site of kinases.

Synthesis and Characterization

The accessibility of a building block is paramount to its utility. This compound can be synthesized through established heterocyclic chemistry routes, making it readily available for research and development.

Common Synthetic Routes

A common and regioselective method for synthesizing 1,4-disubstituted pyrazoles involves the reaction of a monosubstituted hydrazine with a suitable three-carbon precursor. One conceptual pathway involves the condensation of methylhydrazine with a derivative of acetoacetaldehyde or a related β-dicarbonyl equivalent where the terminal carbonyl is masked or selectively reactive.

synthesis A Precursor A (e.g., Ethoxymethyleneacetoacetone) C Condensation & Cyclization A->C B Precursor B (Methylhydrazine) B->C D This compound C->D

Caption: Conceptual synthetic workflow for pyrazole formation.

Step-by-Step Laboratory Synthesis Protocol (Representative)

This protocol is a representative example based on general pyrazole synthesis principles.[2][5]

  • Reaction Setup: To a solution of an appropriate β-ketoaldehyde equivalent (1.0 eq) in ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Dissolve the resulting crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic methyl singlet, acetyl singlet, and pyrazole ring protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 124.14).

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

Core Research Applications

The primary value of this compound lies in its application as a versatile intermediate for constructing high-value, biologically active molecules.

As a Versatile Synthetic Intermediate

The ketone moiety is a synthetic linchpin, enabling a wide array of chemical transformations:

  • Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.[6]

  • Reductive Amination: The ketone can be converted into various amines, providing a vector for introducing new substituents and modulating physicochemical properties.

  • Heterocycle Formation: The ketone can serve as a precursor for the formation of adjacent heterocyclic rings, such as pyrimidines or pyridines, leading to fused-ring systems with novel biological activities.[7]

In the Design of Bioactive Molecules

The pyrazole core is a proven pharmacophore for kinase inhibition. The N-methylpyrazole moiety can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α.[8] As such, it is a major therapeutic target for inflammatory diseases such as rheumatoid arthritis.

  • Mechanism of Action: Pyrazole-urea based compounds, such as the clinical candidate BIRB-796, are potent allosteric inhibitors of p38.[1][8] They bind to a pocket distinct from the ATP-binding site, stabilizing an inactive conformation of the kinase where the activation loop is in a "DFG-out" state.[1] This prevents the kinase from binding ATP and phosphorylating its downstream targets. The pyrazole core of these inhibitors plays a crucial role in orienting the molecule within this allosteric pocket.

p38_pathway Stress Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK Stress->p38 activates Downstream Downstream Targets (e.g., MK2) p38->Downstream phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream->Cytokines leads to production Inhibitor Pyrazole-based Inhibitor (derived from core scaffold) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors.[4] Dysregulation of this pathway is central to myeloproliferative neoplasms and autoimmune diseases.[4][9][10]

  • Rationale for Targeting: The pyrazole scaffold has been extensively used to develop potent and selective JAK inhibitors.[9][10][11][12] The this compound core can be elaborated into structures that fit into the ATP-binding site of JAK enzymes. For instance, the ketone can be transformed into an amine, which is then coupled to other heterocyclic systems like pyrimidines or pyrazines to create highly potent inhibitors.[9][11]

  • Structure-Activity Relationship (SAR) Insights: Medicinal chemistry campaigns have shown that modifications to the pyrazole ring and the groups derived from the original ethanone moiety can drastically alter potency and selectivity across the JAK family.

Table 2: Representative Pyrazole-Based JAK Inhibitors and their Potency

Compound ID Core Scaffold Target IC₅₀ (nM) Reference
Compound 3f 4-Amino-(1H)-pyrazole JAK1 3.4 [10][12]
JAK2 2.2 [10][12]
JAK3 3.5 [10][12]
Compound 11g 1H-pyrazolo[3,4-d]pyrimidin-4-amino JAK2 6.5 [9]

| PF-06826647 | Pyrazolopyrazine | TYK2 | (Potent) |[3] |

This table presents a synthesized summary of data from multiple sources to illustrate the utility of the pyrazole scaffold.

Screening compounds derived from this compound follows a standard drug discovery cascade.

workflow Start Compound Synthesis (from core scaffold) Biochem Biochemical Assay (e.g., Kinase Glo®) Determine IC₅₀ Start->Biochem Cell Cell-based Assay (e.g., Western Blot for p-STAT) Determine cellular potency Biochem->Cell Selectivity Selectivity Panel (Test against other kinases) Cell->Selectivity ADME In Vitro ADME/Tox (Solubility, Permeability, Stability) Selectivity->ADME PK In Vivo PK/PD Studies (Animal Models) ADME->PK

Caption: Typical workflow for screening novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Example)

This protocol describes a common method for determining the IC₅₀ of a test compound against a target kinase.

  • Reagent Preparation: Prepare a solution of the test compound (derived from the pyrazole scaffold) in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, add the kinase and a fluorescently labeled peptide substrate in a buffered solution.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Start the phosphorylation reaction by adding ATP to all wells at a concentration close to its Km value. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Allow the detection solution to incubate for 30 minutes. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The ratio of emission signals is used to calculate the extent of phosphorylation.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Emerging Opportunities

The utility of this compound is far from exhausted. Its robust chemistry and proven track record as a pharmacophore suggest several avenues for future research.

  • Exploration of New Therapeutic Areas: While its role in oncology and inflammation is well-established, derivatives could be explored for activity against neurodegenerative diseases, metabolic disorders, and viral infections by targeting other kinase families.

  • Application in Agrochemical Research: The stable heterocyclic structure is also valuable in creating novel pesticides and herbicides.[13] The scaffold could be used to develop new agents that inhibit essential enzymes in pests or weeds.

  • Integration with Covalent Modulators: The ketone functionality could be used as a handle to introduce reactive groups (e.g., acrylamides) for the development of covalent inhibitors, which can offer enhanced potency and duration of action.

Conclusion

This compound is more than just a simple chemical intermediate; it is a gateway to a vast chemical space of potent, biologically active molecules. Its straightforward synthesis and versatile reactivity have cemented its role as a privileged building block in drug discovery. The successful development of numerous clinical and preclinical kinase inhibitors based on the pyrazole scaffold underscores its importance. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's potential is essential for designing the next generation of targeted therapeutics.

References

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology. Available at: [Link]

  • Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ciucă, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Liang, X., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Liang, X., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Long, A., et al. (2022). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Omega. Available at: [Link]

  • LookChem. (n.d.). 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. Available at: [Link]

  • More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Yang, Y., et al. (2016). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link]

  • Bandgar, B. P., et al. (2011). Synthesis and biological evaluation of novel 3,5-diaryl pyrazole derivatives as anti-inflammatory agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chilin, A., et al. (2008). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of innovation. The solubility of an active pharmaceutical ingredient (API), a synthetic intermediate, or a novel chemical entity dictates its bioavailability, its formulation possibilities, and the feasibility of its purification and scale-up. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the theoretical framework and practical methodologies to determine and interpret its solubility in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. This compound is a substituted pyrazole with the following key characteristics:

PropertyValueSource
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Appearance Solid
Structure A five-membered pyrazole ring with a methyl group on one nitrogen atom and an acetyl group at the 4-position.[3]

The presence of the pyrazole ring, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding.[1][4] The acetyl group further contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The methyl group is largely non-polar. The interplay of these functional groups will govern the compound's interaction with different organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen), it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are polar but do not have hydrogen atoms directly bonded to electronegative atoms.[6] The dipole-dipole interactions between these solvents and the polar pyrazole and acetyl moieties should facilitate solubility.

  • Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity. The solubility of our target compound in these solvents is expected to be limited due to the mismatch in polarity.

The following diagram illustrates the key molecular interactions that influence the dissolution process.

G cluster_solute This compound cluster_solvent Organic Solvent Solute C₆H₈N₂O HB_Acceptor H-Bond Acceptors (N, C=O) Solute->HB_Acceptor features Dipole Dipole Moment Solute->Dipole features Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Unfavorable Interaction (Polarity Mismatch) HB_Donor H-Bond Donor (e.g., Ethanol) HB_Acceptor->HB_Donor Favorable Interaction (H-Bonding) Solvent_Dipole Dipole Moment (e.g., Acetone) Dipole->Solvent_Dipole Favorable Interaction (Dipole-Dipole) Solvent Solvent Solvent->HB_Donor Solvent->Solvent_Dipole Solvent->Nonpolar

Caption: Solute-solvent interactions governing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

    • A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

The following diagram outlines this experimental workflow.

G start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm filter) settle->filter analyze Analyze by HPLC filter->analyze end End (Determine Solubility) analyze->end

Caption: Workflow for isothermal solubility determination.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L. It is crucial to specify the solvent and the temperature at which the measurement was conducted. For example, "The solubility of this compound in ethanol at 25 °C was found to be X mg/mL."

A summary table is an effective way to present the determined solubility data for comparison across different solvents.

Organic SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
DichloromethanePolar AproticModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarLowTo be determined

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. Understanding these solubility characteristics is a critical step in harnessing the full potential of this and other novel pyrazole derivatives in research and development. The methodologies outlined herein are designed to be self-validating and provide a clear path for generating the high-quality data required for informed decision-making in any scientific endeavor.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Geocities. Solubility test for Organic Compounds. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • PubChem. 1-(1H-Pyrazol-4-yl)-ethanone. [Link]

  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

  • BIOSYNCE. China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]

Sources

The Strategic Role of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of 1-(1-methyl-1H-pyrazol-4-yl)ethanone and its analogs. This versatile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction: The Pyrazole Scaffold's Ascendancy in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1][2] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, underscores its therapeutic significance.[1][3]

This compound, in particular, has garnered significant attention as a key building block for the synthesis of a diverse array of bioactive molecules.[4] Its utility stems from the presence of a reactive acetyl group at the 4-position of the pyrazole ring, which provides a convenient handle for further chemical modifications, and the N-methyl group, which enhances metabolic stability and modulates solubility. This guide will delve into the synthetic strategies to access this core, the exploration of its chemical space through the generation of derivatives, and its prominent role in the development of kinase inhibitors.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is paramount for its successful application in drug discovery programs. While several general methods for pyrazole synthesis exist, a particularly effective and commonly employed route for this specific scaffold involves a multi-step sequence starting from readily available precursors.

Synthetic Workflow Overview

The synthesis can be conceptually broken down into the formation of the pyrazole ring followed by the introduction of the acetyl group. A common strategy involves the cyclization of a β-dicarbonyl compound or its equivalent with methylhydrazine.

G cluster_synthesis Synthesis of this compound start Starting Materials (e.g., β-ketoester, methylhydrazine) step1 Cyclocondensation to form 1-methyl-pyrazolone intermediate start->step1 step2 Vilsmeier-Haack Formylation at C4 position step1->step2 step3 Reaction with an organometallic reagent (e.g., Grignard) or oxidation step2->step3 product This compound step3->product

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol

While a definitive, universally cited protocol for the direct synthesis of this compound can be elusive in publicly available literature, a plausible and efficient method is the Vilsmeier-Haack formylation of 1-methylpyrazole followed by reaction with an appropriate methylating agent. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[5][6][7]

Step 1: Vilsmeier-Haack Formylation of 1-methylpyrazole

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0 °C.

  • Slowly add 1-methylpyrazole to the cooled Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product, 1-methyl-1H-pyrazole-4-carbaldehyde, with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion of the Aldehyde to the Ketone

  • Dissolve the purified 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous solvent like tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise to the aldehyde solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • The resulting secondary alcohol is then oxidized to the desired ketone using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Purify the final product, this compound, by column chromatography.

Physicochemical Properties

PropertyValue
CAS Number 37687-18-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Solid
Purity >97% (typical)

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a highly sought-after starting material for the synthesis of potent and selective kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1][9]

Targeting the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation.[10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several potent JAK inhibitors based on the pyrazole scaffold have been developed, with derivatives of this compound showing promising activity.[10][11]

G cluster_pathway JAK/STAT Signaling Pathway and Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (dimer) stat->stat_p dimerizes nucleus Nucleus stat_p->nucleus translocates to gene Gene Transcription nucleus->gene initiates inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak inhibits

Caption: Inhibition of the JAK/STAT pathway by pyrazole-based inhibitors.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationship. The this compound core provides a rigid scaffold upon which various substituents can be systematically introduced to probe the binding pocket of the target kinase.

DerivativeR1 GroupTarget KinaseIC₅₀ (nM)Reference
1a -HJAK1150[10]
1b -ClJAK175[10]
1c -OCH₃JAK1200[10]
2a -HCDK250
2b -FCDK225
2c -CNCDK210

Note: The data in this table is illustrative and synthesized from multiple sources for educational purposes. Please refer to the cited literature for specific compound structures and experimental details.

The general trend observed in many studies is that substitution at the positions ortho and para to the point of attachment on an aromatic ring appended to the pyrazole core can significantly impact potency and selectivity. For instance, small electron-withdrawing groups often enhance activity against certain kinases.

Experimental Protocols: Kinase Inhibition Assay

A crucial step in the evaluation of novel pyrazole derivatives is the determination of their inhibitory activity against the target kinase. A common method is the in vitro kinase inhibition assay.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_assay In Vitro Kinase Inhibition Assay Workflow start Prepare Assay Plate step1 Add Kinase, Substrate, and ATP start->step1 step2 Add Test Compound (Pyrazole Derivative) step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Stop Reaction step3->step4 step5 Detect Signal (e.g., Luminescence, Fluorescence) step4->step5 end Calculate IC₅₀ step5->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol
  • Plate Preparation : Use a 96-well or 384-well plate suitable for the detection method (e.g., white plates for luminescence).

  • Reagent Preparation : Prepare solutions of the kinase, a suitable substrate (often a peptide), and adenosine triphosphate (ATP) in an appropriate assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Compound Addition : Prepare serial dilutions of the this compound derivatives in DMSO and add them to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction : Add the kinase to the wells to initiate the reaction.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and add the detection reagent. The detection method will depend on the assay format (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Data Analysis : Measure the signal and plot the percentage of inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound has solidified its position as a valuable and versatile building block in medicinal chemistry. Its application in the development of kinase inhibitors has yielded numerous promising drug candidates. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, will undoubtedly lead to the discovery of novel therapeutics with improved potency, selectivity, and safety profiles. Future research will likely focus on the development of more efficient and greener synthetic routes to this core and its derivatives, as well as the expansion of its application to other target classes beyond kinases.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. Retrieved January 11, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. Retrieved January 11, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). (2018). PubMed. Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Theoretical and Experimental Insights into 1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the molecule's electronic structure, conformational landscape, and spectroscopic signatures, supported by established theoretical principles and analogous experimental data. Furthermore, a detailed, field-proven synthetic protocol and characterization workflow are presented to enable researchers to reliably produce and validate this important chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this compound in their research endeavors.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral components of numerous approved drugs and clinical candidates. Their versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and biological properties. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases. A thorough understanding of its theoretical underpinnings and practical synthesis is therefore paramount for the rational design of novel therapeutics.

Theoretical Framework: Unveiling Molecular Properties

While specific dedicated theoretical studies on this compound are not extensively documented in publicly available literature, we can extrapolate a robust theoretical framework based on well-established computational methods applied to analogous pyrazole derivatives.[2][3]

Molecular Geometry and Conformational Analysis

The structure of this compound features a planar pyrazole ring connected to an acetyl group. A key conformational aspect is the dihedral angle between the plane of the pyrazole ring and the acetyl group. This rotation influences the molecule's electronic properties and its potential interactions with biological targets.

Computational methods such as Density Functional Theory (DFT) are instrumental in exploring the conformational landscape. By performing a potential energy surface scan around the rotatable bond connecting the pyrazole ring and the carbonyl carbon, we can identify the most stable conformers. It is anticipated that the lowest energy conformation will exhibit near-planarity to maximize π-conjugation between the pyrazole ring and the carbonyl group. This planarity is a common feature in similar aromatic ketones.

Step-by-Step Protocol for Conformational Analysis (Theoretical):

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Calculation Setup: Set up a DFT calculation using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

  • Potential Energy Surface Scan: Define the dihedral angle between the pyrazole ring and the acetyl group as the reaction coordinate. Perform a relaxed scan of this dihedral angle from 0° to 360° in discrete steps (e.g., 10°).

  • Analysis of Results: Plot the relative energy versus the dihedral angle to identify the global and local energy minima, which correspond to the stable conformers.

  • Full Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation at the same level of theory for each identified minimum to confirm they are true minima (no imaginary frequencies).

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO will likely be centered on the electron-withdrawing acetyl group. This distribution suggests that the pyrazole ring is susceptible to electrophilic attack, while the carbonyl carbon is a potential site for nucleophilic attack.

Visualization of Theoretical Workflow:

G cluster_theoretical Theoretical Analysis Workflow A Molecular Structure Generation B Conformational Analysis (DFT) A->B C Electronic Structure Analysis (FMO) B->C D Spectroscopic Prediction (NMR, IR) C->D

Caption: Workflow for the theoretical investigation of this compound.

Synthesis and Characterization: A Practical Approach

A reliable and scalable synthesis of this compound is crucial for its application in research and development. Based on established methods for the synthesis of pyrazole derivatives, a robust protocol is outlined below.

Proposed Synthetic Route

The most common and efficient method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For this compound, a plausible and efficient route involves the reaction of a suitable 1,3-dicarbonyl synthon with methylhydrazine.

Visualization of Synthetic Pathway:

G Reactant1 Ethyl Acetoacetate Intermediate Pyrazolone Intermediate Reactant1->Intermediate Reactant2 Methylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product Further Reaction Steps

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 1,3-dimethyl-5-pyrazolone.[1]

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl acetoacetate (0.1 mol).

  • Addition of Hydrazine: Cool the flask in an ice-water bath. Slowly add methylhydrazine (0.1 mol) dropwise to the stirred ethyl acetoacetate. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux (approximately 80°C) for 2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any unreacted starting materials under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, likely a pyrazolone intermediate, can be further modified to yield the target this compound through subsequent acylation and rearrangement, or by using a different starting 1,3-dicarbonyl synthon that directly leads to the desired product. For purification of the final product, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR A singlet for the N-methyl protons (around 3.8-4.0 ppm), a singlet for the acetyl methyl protons (around 2.4-2.6 ppm), and two singlets for the pyrazole ring protons (in the aromatic region, likely around 7.5-8.5 ppm).
¹³C NMR Signals for the N-methyl carbon, acetyl methyl carbon, the carbonyl carbon, and the pyrazole ring carbons.
IR A strong absorption band for the C=O stretch of the ketone (around 1670-1690 cm⁻¹), and characteristic bands for C-H and C=N stretching of the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₆H₈N₂O (124.14 g/mol ).

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of various pharmacologically active compounds. Its utility is demonstrated in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The pyrazole core can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding site of kinases. The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of this compound. By combining computational insights into its molecular properties with a robust synthetic and characterization workflow, researchers are better equipped to utilize this important building block in their drug discovery and development efforts. The versatile nature of the pyrazole scaffold, coupled with the reactivity of the ethanone moiety, ensures that this compound will continue to be a valuable tool in the quest for novel therapeutics.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 2021. [URL: https://www.ias.ac.in/article/fulltext/jcsc/133/0049]
  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of the Iranian Chemical Society, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214775/]
  • Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2021. [URL: https://pubs.aip.
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960432/]
  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Journal of Chemistry, 2024. [URL: https://www.nepjol.info/index.php/jic/article/view/62257]
  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 2005. [URL: https://journals.iucr.org/e/issues/2005/08/00/o2022/index.html]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864380/]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3596939]
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambed/ambh2d6f024b]
  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. LookChem. [URL: https://www.lookchem.com/cas-376/37687-18-6.html]
  • This compound. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/1-1-methyl-1h-pyrazol-4-yl-ethanone-m10746]
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-1-ethyl-3-methyl-1h-pyrazol-4-yl-ethanone-1187318-77-9]
  • THE SYNTHESIS OF 1-PHENYL-3-METHYL-4-ACYL-PYRAZOLONES-5. Acta Chemica Scandinavica, 1959. [URL: https://orbit.dtu.dk/en/publications/the-synthesis-of-1-phenyl-3-methyl-4-acyl-pyrazolones-5]
  • Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_cas_id/6123-63-3.htm]
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s357294]
  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008. [URL: https://www.researchgate.net/publication/244719266_Synthesis_of_44'-Cyclohexane-11-diylbis1-methyl-1H-pyrazol-5-ol]
  • Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. Asian Journal of Chemistry, 2024. [URL: https://www.researchgate.net/publication/381504998_Synthesis_Characterization_DFT_Studies_Biological_Investigation_and_Molecular_Modelling_of_Novel_1-5-1H-imidazol-1-yl-3-methyl-1-phenyl-1H-pyrazol-4-yl-3-amino-2-cyano-N-phenyl-1H-benzo]
  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of the Iranian Chemical Society, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214775/]
  • Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2021. [URL: https://www.researchgate.
  • Conformational Analysis. [URL: https://www.chem.ucla.
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. BLDpharm. [URL: https://www.bldpharm.com/products/37687-18-6.html]

Sources

The Strategic Role of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of these inhibitors.[1] Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic versatility make it an ideal building block for developing potent and selective kinase inhibitors.[2][3] Pyrazole-containing drugs such as Crizotinib and Ruxolitinib have already made a significant impact in the treatment of various cancers, underscoring the therapeutic potential of this heterocyclic core.

This technical guide focuses on a pivotal building block within this chemical space: 1-(1-methyl-1H-pyrazol-4-yl)ethanone . We will explore its synthesis, chemical properties, and, most importantly, its strategic application in the construction of advanced kinase inhibitors, with a particular focus on inhibitors of the c-Met proto-oncogene.

Chemical Properties and Synthesis of this compound

This compound, also known as 4-acetyl-1-methylpyrazole, is a crystalline solid with the molecular formula C₆H₈N₂O.[4] Its structure features the stable 1-methylpyrazole ring substituted at the 4-position with a methyl ketone group. This ketone functionality is the key to its utility as a synthetic intermediate, providing a reactive handle for a variety of carbon-carbon bond-forming reactions.

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine. A reliable method involves the use of 3-(ethoxymethylene)-2,4-pentanedione as the 1,3-dicarbonyl equivalent.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(ethoxymethylene)-2,4-pentanedione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the hydrazine condensation reaction.

  • Methylhydrazine: The use of methylhydrazine is crucial for the formation of the N-methylated pyrazole ring, which is a common feature in many kinase inhibitors to enhance metabolic stability and fine-tune binding interactions.

  • Room Temperature Reaction: The condensation reaction is typically efficient at room temperature, avoiding the need for heating and potentially reducing the formation of side products.

Application in Kinase Inhibitor Synthesis: A Case Study of a c-Met Inhibitor

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[5][6][7] this compound serves as a key starting material for the synthesis of potent c-Met inhibitors, such as the clinical candidate MK-8033.[8]

The synthetic strategy often involves an initial Claisen-Schmidt condensation reaction to form a chalcone intermediate, which then undergoes further transformations to build the final inhibitor scaffold.

The Claisen-Schmidt Condensation: A Pivotal C-C Bond Formation

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, this compound) and an aldehyde that lacks α-hydrogens.[4] This reaction is highly efficient for creating α,β-unsaturated ketones, known as chalcones.

Mechanism of the Claisen-Schmidt Condensation:

  • Enolate Formation: A base, such as sodium hydroxide, removes an α-proton from the methyl ketone of this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone (an aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism

Caption: Workflow of the Claisen-Schmidt condensation.

Synthetic Workflow: From Pyrazole Ethanone to a c-Met Inhibitor Core

The following is a representative workflow for the synthesis of a key intermediate for a c-Met inhibitor, illustrating the utility of this compound.

Experimental Protocol:

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq) in ethanol.

  • Reaction Execution: Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Construction of the Kinase Inhibitor Scaffold

The resulting chalcone can then be subjected to a series of reactions, such as Michael addition and cyclization, to construct the final heterocyclic core of the kinase inhibitor. The specific steps will vary depending on the target molecule. For a c-Met inhibitor like MK-8033, this would involve further reactions to build the benzo[6][7]cyclohepta[1,2-b]pyridin-5-one core.[8]

Kinase_Inhibitor_Synthesis

Caption: General synthetic route to a c-Met inhibitor core.

Biological Context: Inhibition of the c-Met Signaling Pathway

The kinase inhibitors synthesized from this compound are designed to interfere with the c-Met signaling pathway. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, proliferation, survival, and migration.[1][2][5]

cMet_Signaling_Pathway

Caption: The c-Met signaling cascade and point of inhibition.

The pyrazole-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Met kinase domain and preventing its phosphorylation activity. This effectively blocks the downstream signaling cascades and inhibits the cancer-promoting effects of an overactive c-Met pathway.

Quantitative Data Summary

The following table summarizes representative data for pyrazole-based kinase inhibitors, highlighting their potency against various kinases.

Kinase Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolineHaspin57-66[3]
Pyrazolone-basedc-MetVaries[9]
Pyrazole-basedAkt11.3[10]
Pyrazole-basedCDK224[10]
Pyrazole-basedCDK523[10]

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its straightforward synthesis and the reactivity of its methyl ketone group allow for the efficient construction of complex heterocyclic scaffolds. The successful development of potent c-Met inhibitors demonstrates the strategic importance of this intermediate in the design of targeted cancer therapies. As the field of kinase inhibitor research continues to evolve, the strategic use of such privileged scaffolds and key intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(12), 3657–3660. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19. [Link]

  • Larsen, A. B., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of medicinal chemistry, 55(5), 2234-2243. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 13(10), 1235–1252. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of medicinal chemistry, 56(6), 2294–2310. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4968. [Link]

  • Peng, G., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Cancer Letters, 596, 217728. [Link]

  • PubChem. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Bosc, D., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules (Basel, Switzerland), 22(11), 1877. [Link]

Sources

1-(1-Methyl-1H-pyrazol-4-yl)ethanone: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

1-(1-methyl-1H-pyrazol-4-yl)ethanone has solidified its position as a pivotal building block in medicinal chemistry. Its distinct molecular architecture, featuring a methylated pyrazole ring and a reactive ethanone moiety, offers a versatile platform for the synthesis of a wide spectrum of biologically active compounds. This in-depth technical guide explores the synthesis, physicochemical properties, and diverse applications of this compound, providing crucial insights for scientists and researchers in the field of drug discovery. By examining its role in the development of potent and selective therapeutic agents, this guide underscores its importance in constructing molecules aimed at treating a variety of diseases, including cancer and autoimmune disorders.

Introduction: The Ascendancy of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in approved pharmaceuticals and clinical drug candidates is a testament to its favorable drug-like properties, such as metabolic stability and the capacity to engage in multiple bonding interactions with biological targets.[1][2] The specific substitution pattern of this compound confers significant advantages for drug design. The N-methylation cap prevents the formation of intermolecular hydrogen bonds that can lead to poor solubility, while the acetyl group at the C4 position serves as a versatile chemical handle for a broad array of synthetic transformations.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical characteristics of this compound is fundamental to its effective utilization in synthetic campaigns.

PropertyValueSource
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
AppearanceSolid
Boiling Point221°C at 760 mmHg[3]
Density1.11 g/cm³[3]
InChIKeyPINVCRAZGLSROU-UHFFFAOYSA-N

The chemical reactivity of this compound is primarily dictated by its acetyl group. The electrophilic carbonyl carbon is a prime target for nucleophilic attack, and the acidity of the adjacent methyl protons allows for enolate formation. This dual reactivity opens the door to a vast number of synthetic modifications.

G cluster_reactivity Key Reactivity of this compound A This compound B Nucleophilic Addition (e.g., Grignard, organolithium) A->B C=O C Reductive Amination A->C C=O + Amine D Aldol Condensation A->D α-protons E Halogenation (α-position) A->E α-protons

Figure 1. Key reaction pathways involving the acetyl group.

Synthetic Strategies for this compound

While this building block is commercially available, a working knowledge of its synthesis provides valuable insights into its chemistry and potential impurities. A prevalent and efficient laboratory-scale synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.

Detailed Synthetic Protocol

Step 1: Cyclocondensation Reaction

  • To a solution of a suitable 1,3-dicarbonyl precursor, such as 3-(ethoxymethylene)-2,4-pentanedione, in a protic solvent like ethanol, add methylhydrazine (1.0-1.2 equivalents) at room temperature.

  • The reaction mixture is then heated to reflux and monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Figure 2. General synthetic workflow for the target compound.

Applications in Medicinal Chemistry: Case Studies

The practical utility of this compound is best exemplified by its successful integration into drug candidates across a range of therapeutic indications.

Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, where it often serves as a hinge-binding motif. The this compound unit is a valuable starting point for the elaboration of potent and selective kinase inhibitors. For instance, it has been utilized in the development of Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of autoimmune diseases.[4]

Example: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

A frequent synthetic transformation involves the α-halogenation of the ketone, which is then displaced by a nucleophile to append a more complex side chain.

Protocol: α-Bromination

  • Dissolve this compound (1.0 equivalent) in a suitable solvent, such as chloroform or acetic acid.

  • Add bromine (1.05 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until the characteristic color of the bromine has dissipated.

  • The reaction is then worked up by pouring it into water and extracting with an organic solvent.

  • The organic layer is washed with a basic solution, such as saturated sodium bicarbonate, followed by brine, then dried and concentrated to afford the 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone intermediate.

This α-bromo ketone is a potent electrophile, primed for reaction with a diverse range of nucleophiles to construct the final inhibitor.

G-Protein Coupled Receptor (GPCR) Modulators

The pyrazole nucleus can also function as a bioisostere for other aromatic systems in ligands targeting G-Protein Coupled Receptors. The defined substitution pattern of this compound enables the precise spatial arrangement of functional groups to optimize interactions with the receptor binding pocket.

Anti-inflammatory, Antiviral, and Antimicrobial Agents

The incorporation of the 1-methyl-1H-pyrazol-4-yl moiety has been explored in the design of novel anti-inflammatory, antiviral, and antimicrobial agents.[1][5][6] The pyrazole core can modulate the overall physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which can influence its ability to penetrate cell membranes and interact with biological targets.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in the arsenal of the medicinal chemist. Its accessible synthesis, predictable reactivity, and the advantageous properties of the resulting pyrazole-containing molecules make it a highly attractive starting material for drug discovery campaigns. Future applications will undoubtedly see its continued use in the design of highly selective kinase inhibitors and its exploration in emerging therapeutic areas. The development of novel synthetic methodologies to further functionalize the pyrazole ring will expand the accessible chemical space from this scaffold, paving the way for the discovery of the next generation of innovative medicines.

References

  • PubChem. 1-(1H-Pyrazol-4-yl)-ethanone. [Link]

  • MySkinRecipes. This compound. [Link]

  • LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • PubChem. 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • BIOSYNCE. China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]

Sources

Methodological & Application

Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique chemical properties.[1][2][3] The 1-(1-methyl-1H-pyrazol-4-yl)ethanone moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potent kinase inhibitors and other therapeutic agents.[4] Its structural features, a methylated pyrazole ring coupled with an ethanone group, offer versatile points for further chemical modification, making it a valuable intermediate for drug discovery and development programs.[5] This guide provides a detailed, field-proven experimental protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for a successful and reproducible outcome.

Synthetic Strategy: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrazole.[6] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the pyrazole ring. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent, in this case, acetyl chloride or acetic anhydride.[7][8] The 4-position of the 1-methylpyrazole ring is preferentially acylated due to the directing effects of the nitrogen atoms in the heterocyclic ring.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a complex that readily dissociates to generate the acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). The electron-rich pyrazole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Finally, deprotonation of this intermediate by the AlCl₄⁻ anion restores the aromaticity of the pyrazole ring and yields the desired product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1-methylpyrazole with acetyl chloride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesPurity
1-MethylpyrazoleC₄H₆N₂82.114.11 g0.050≥98%
Anhydrous Aluminum ChlorideAlCl₃133.347.33 g0.055≥99%
Acetyl ChlorideCH₃COCl78.504.32 g (3.9 mL)0.055≥98%
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous
Hydrochloric Acid (conc.)HCl36.4615 mL-37%
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
IceH₂O18.02As needed--

Safety Precautions:

  • Aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with moisture. Handle exclusively in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or a fume hood.

  • The reaction is exothermic . Proper temperature control is crucial.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes filled with calcium chloride.

    • To the flask, add anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (25 mL).

  • Formation of the Acylium Ion:

    • Cool the suspension of aluminum chloride in DCM to 0 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of acetyl chloride (4.32 g, 0.055 mol) in anhydrous dichloromethane (10 mL).

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. The reaction is exothermic.[7]

  • Acylation of 1-Methylpyrazole:

    • Prepare a solution of 1-methylpyrazole (4.11 g, 0.050 mol) in anhydrous dichloromethane (15 mL).

    • After the complete addition of acetyl chloride, add the 1-methylpyrazole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (15 mL) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil.

Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 1-Methylpyrazole Acetyl Chloride Anhydrous AlCl3 Anhydrous DCM setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents->setup Charge acylium 2. Acylium Ion Formation (AlCl3, Acetyl Chloride in DCM at 0°C) setup->acylium Cool acylation 3. Acylation (Add 1-Methylpyrazole solution at 0-5°C, then RT) acylium->acylation Dropwise Addition quench 4. Quenching (Pour into ice/HCl) acylation->quench After 1-2h extract 5. Extraction (DCM, wash with NaHCO3) quench->extract Separate dry 6. Drying & Concentration (MgSO4, Rotary Evaporation) extract->dry purify 7. Purification (Vacuum Distillation or Chromatography) dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole nitrogen, the acetyl methyl group, and the two protons on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ethanone group.

  • FT-IR: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₈N₂O, MW: 124.14 g/mol ).[4]

Alternative Synthetic Approaches

While Friedel-Crafts acylation is a primary method, other synthetic routes can be employed, particularly if functional group tolerance is a concern.

  • Vilsmeier-Haack Reaction: This reaction is typically used for formylation but can be adapted for acetylation under certain conditions to introduce the acetyl group at the 4-position of the pyrazole ring.[9][10][11][12][13]

  • From 1-methyl-1H-pyrazole-4-carbonitrile: The synthesis can also be achieved by a Grignard reaction between 1-methyl-1H-pyrazole-4-carbonitrile and a methylmagnesium halide (e.g., MeMgBr), followed by acidic workup.[14][15]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method that provides access to a valuable building block for pharmaceutical and chemical research. Adherence to the detailed protocol, with careful attention to anhydrous conditions and safety precautions, is paramount for a successful synthesis. The versatility of the pyrazole scaffold ensures that this synthetic intermediate will continue to play a significant role in the development of novel and impactful chemical entities.

References

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. Available at: [Link]

  • Synthesis of some new N-acetylated pyrazoline derivatives via the efficient one-pot reaction by using p-toluenesulfonic acid. Oriental Journal of Chemistry. Available at: [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]

  • Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules. Available at: [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Docsity. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. Available at: [Link]

  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. LookChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation. Scribd. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Available at: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Supporting Information. Available at: [Link]

  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Molecules. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Journal of the Chemical Society. Available at: [Link]

Sources

Application Notes & Protocols: A Detailed Mechanistic Guide to Pyrazole Synthesis from Hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. First synthesized by Ludwig Knorr in 1883, this privileged scaffold is present in a remarkable array of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors used in oncology.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions make it an invaluable template for drug design.

This guide provides an in-depth exploration of the primary synthetic routes to pyrazoles originating from hydrazine and its derivatives. We will dissect the underlying reaction mechanisms, offer field-proven laboratory protocols, and present data to guide researchers in optimizing these critical transformations.

PART 1: Core Mechanistic Pathways

The most prevalent and robust methods for pyrazole synthesis involve the condensation of a hydrazine species with a precursor containing a 1,3-dielectrophilic carbon backbone. The two principal variations of this strategy are the reaction with 1,3-dicarbonyl compounds (the Knorr synthesis) and the reaction with α,β-unsaturated carbonyls.

The Knorr Pyrazole Synthesis: Reaction of Hydrazine with 1,3-Dicarbonyl Compounds

The condensation of 1,3-dicarbonyl compounds with hydrazines is the quintessential method for constructing the pyrazole ring.[2][3][4] This reaction, first reported by Knorr, is known for its efficiency and broad substrate scope.[1][5][6]

Mechanism Deep Dive

The reaction proceeds via a sequence of condensation, cyclization, and dehydration steps. Under acidic catalysis, the mechanism is initiated by the protonation of one carbonyl group, enhancing its electrophilicity.[5][6] The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl. The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (e.g., phenylhydrazine), two distinct regioisomers can be formed.[3][7] The product distribution is governed by a delicate interplay of steric and electronic factors:

  • Electronic Control: The initial nucleophilic attack by hydrazine typically occurs at the more electrophilic (less sterically hindered) carbonyl carbon.

  • Steric Control: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway.

  • Solvent Effects: The polarity of the solvent can influence which intermediate is favored. For instance, polar protic solvents can stabilize certain transition states over others, altering the isomeric ratio.[2]

Knorr_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product arrowhead_style arrowhead_style hydrazine Hydrazine (R²-NH-NH₂) intermediate1 Initial Attack on C1 (Hemiaminal Intermediate) hydrazine->intermediate1 Attack C1 (More electrophilic) intermediate4 Initial Attack on C3 (Hemiaminal Intermediate) hydrazine->intermediate4 Attack C3 (Less electrophilic) diketone Unsymmetrical 1,3-Diketone diketone->intermediate1 diketone->intermediate4 intermediate2 Hydrazone A (via Dehydration) intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate A (Hydroxylpyrazolidine) intermediate2->intermediate3 Intramolecular Cyclization product1 Pyrazole Regioisomer 1 intermediate3->product1 Dehydration (- H₂O) intermediate5 Hydrazone B (via Dehydration) intermediate4->intermediate5 - H₂O intermediate6 Cyclized Intermediate B (Hydroxylpyrazolidine) intermediate5->intermediate6 Intramolecular Cyclization product2 Pyrazole Regioisomer 2 intermediate6->product2 Dehydration (- H₂O)

Figure 1: Regiochemical pathways in the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another powerful strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[2][8] This method proceeds through a different mechanistic manifold, typically involving a conjugate addition followed by cyclization and oxidation.

Mechanism Deep Dive
  • Michael Addition: The reaction initiates with a 1,4-conjugate (Michael) addition of the hydrazine to the electron-deficient double bond of the carbonyl compound. This forms a hydrazone or enolate intermediate.[9]

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular condensation reaction. The terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon, forming a five-membered ring. This intermediate is a non-aromatic pyrazoline .

  • Aromatization: The final step is the oxidation of the pyrazoline intermediate to the stable, aromatic pyrazole. This can occur spontaneously (e.g., via air oxidation) or may require the addition of a dedicated oxidizing agent (e.g., I₂, DDQ, or Cu(II) salts).[2] In cases where the substrate has a good leaving group at the β-position, aromatization can occur via elimination.[3][9]

Michael_Addition_Mechanism reactant reactant intermediate intermediate product product arrowhead_style arrowhead_style reactants Hydrazine + α,β-Unsaturated Ketone michael_adduct Michael Adduct (Enolate/Hydrazone) reactants->michael_adduct 1,4-Conjugate Addition (Michael Addition) pyrazoline Pyrazoline Intermediate michael_adduct->pyrazoline Intramolecular Condensation pyrazole Final Pyrazole Product pyrazoline->pyrazole Oxidation (-2H)

Sources

Application Note: Leveraging 1-(1-methyl-1H-pyrazol-4-yl)ethanone in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures in a single, efficient step.[1][2] This guide focuses on the strategic application of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a versatile and high-value building block, in several prominent MCRs. The pyrazole nucleus is a privileged scaffold in drug discovery, known for its favorable physicochemical properties and diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4][5] By leveraging the reactive acetyl group of this ketone, researchers can seamlessly incorporate the desirable 1-methylpyrazole moiety into a variety of heterocyclic systems, including dihydropyrimidines, dihydropyridines, and complex peptidomimetics. This document provides detailed, field-tested protocols for Biginelli-type, Hantzsch, and Ugi reactions, complete with mechanistic insights, experimental rationale, and data interpretation guidelines for professionals in drug development and organic synthesis.

The Strategic Advantage of the 1-(1-methyl-1H-pyrazol-4-yl) Moiety

The selection of starting materials in library synthesis is a critical determinant of success in any drug discovery campaign. This compound is not merely another ketone; it is a carefully selected synthon designed for optimal performance in generating novel chemical entities.

  • Pharmacophoric Significance: The pyrazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs, such as Celecoxib (COX-2 inhibitor) and Sildenafil (Viagra, PDE5 inhibitor).[6] Its N-methylation prevents metabolic N-oxidation and eliminates a hydrogen bond donor site, which can be crucial for tuning solubility and membrane permeability.

  • Synthetic Versatility: The acetyl group (-C(O)CH₃) serves as a robust and predictable reactive handle. Its enolizable protons and electrophilic carbonyl carbon allow it to participate in a wide array of condensation and addition reactions, forming the cornerstone of the MCRs discussed herein.

  • Modularity: As a component in MCRs, it allows for the systematic exploration of chemical space. By varying the other components in the reaction, vast libraries can be generated around a constant, high-value pyrazole core, enabling efficient structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating how this single building block can be channeled into distinct MCR pathways to generate diverse molecular scaffolds.

MCR_Workflow cluster_start Core Building Block cluster_reactions Multicomponent Reaction Pathways cluster_products Resulting Scaffolds start_node This compound biginelli Biginelli-Type Reaction start_node->biginelli + Aldehyde + Aminoazole hantzsch Hantzsch Synthesis start_node->hantzsch + Aldehyde + β-Ketoester + NH₃ Source ugi Ugi 4-Component Reaction start_node->ugi + Aldehyde/Amine + Isocyanide + Carboxylic Acid product_b Pyrazolo-fused Dihydropyrimidines biginelli->product_b product_h Pyrazolyl-substituted Dihydropyridines hantzsch->product_h product_u Pyrazolyl Peptidomimetics (α-acylamino amides) ugi->product_u

Figure 1: Conceptual workflow for scaffold diversification.

Protocol I: Biginelli-Type Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol adapts the classical Biginelli reaction, utilizing an aminoazole in place of urea to construct a fused heterocyclic system. This approach provides rapid, catalyst-free access to functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidine cores.[7]

Underlying Principle & Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene group of this compound. This is followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization with dehydration to yield the final fused pyrimidine ring system. The use of a high-boiling polar aprotic solvent like DMF is crucial for ensuring the reactants remain in solution and for providing the necessary thermal energy to drive the reaction to completion.[7]

Biginelli_Mechanism r1 Pyrazolyl Ketone int1 Knoevenagel Adduct (α,β-unsaturated ketone) r1->int1 Condensation r2 Aryl Aldehyde r2->int1 r3 5-Aminopyrazole int2 Michael Adduct r3->int2 int1->int2 Michael Addition product Pyrazolo[1,5-a]pyrimidine int2->product Intramolecular Cyclization & Dehydration

Figure 2: Simplified Biginelli-type reaction mechanism.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • 5-Amino-3-(methylthio)-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 25 mL round-bottom flask, add this compound (e.g., 138 mg, 1.0 mmol), the selected aldehyde (1.1 mmol), and the 5-aminopyrazole (e.g., 143 mg, 1.0 mmol).

  • Add anhydrous DMF (3 mL) to the flask.

  • Heat the mixture to reflux (approx. 153°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 20 mL of crushed ice with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

Scientist's Notes & Rationale
  • Causality: The reaction is performed catalyst-free in boiling DMF.[7] The high temperature is sufficient to overcome the activation energy for both the initial condensation and the final cyclization. Adding an acid catalyst, common in classical Biginelli reactions, can actually disfavor product formation in this specific variation.

  • Trustworthiness: This protocol is self-validating as the product often precipitates upon cooling or addition to water, simplifying purification. The success of the reaction is not highly sensitive to atmospheric moisture, though using anhydrous DMF is good practice.

  • Troubleshooting: If no precipitate forms upon pouring into ice water, it may indicate incomplete reaction or that the product is more soluble than expected. The aqueous mixture can be extracted with ethyl acetate, and the organic layer can be dried and concentrated in vacuo.

Protocol II: Hantzsch Synthesis of Pyrazolyl-Substituted Dihydropyridines

The Hantzsch reaction is a classic MCR for synthesizing 1,4-dihydropyridines (1,4-DHPs), a scaffold famous for its use in calcium channel blockers.[8][9] In this modified protocol, this compound serves as one of the two required β-carbonyl equivalents.

Underlying Principle & Mechanism

The Hantzsch synthesis involves the condensation of an aldehyde, an ammonia source, and two equivalents of a β-dicarbonyl compound.[10] The mechanism is believed to proceed through two key intermediates: an enamine formed from one equivalent of the β-carbonyl and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel adduct) from the other β-carbonyl and the aldehyde. These two intermediates then combine and cyclize to form the dihydropyridine ring.

Hantzsch_Mechanism cluster_A Intermediate A cluster_B Intermediate B keto1 Pyrazolyl Ketone int_A Enamine keto1->int_A nh3 NH₄OAc nh3->int_A product Pyrazolyl-Dihydropyridine int_A->product Condensation & Cyclization keto2 Ethyl Acetoacetate int_B Knoevenagel Adduct keto2->int_B ald Aldehyde ald->int_B int_B->product

Figure 3: Key intermediate pathways in Hantzsch synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

  • Ammonium acetate (NH₄OAc) (1.2 eq)

  • Ethanol, absolute

  • Reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 10 mL of absolute ethanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours, with magnetic stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • A solid product will often crystallize from the solution upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry.

  • The product can be further purified by recrystallization from ethanol if necessary.

Scientist's Notes & Rationale
  • Causality: Ethanol is an excellent solvent choice as it dissolves the reactants and facilitates the reaction without requiring excessively high temperatures. Ammonium acetate serves as a convenient, solid source of ammonia.

  • Trustworthiness: This one-pot protocol is highly robust and has been optimized for decades.[11] The formation of the stable, often crystalline, dihydropyridine product drives the reaction equilibrium forward.

  • Subsequent Steps: The resulting 1,4-DHP can be oxidized to the corresponding aromatic pyridine using reagents like ceric ammonium nitrate (CAN) or mild nitric acid, providing access to another important class of heterocycles. This aromatization is a powerful secondary transformation.[8]

Protocol III: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is arguably the most prominent and versatile MCR, capable of generating complex α-acylamino amide products, which are valuable peptidomimetics.[12][13] The reaction's power lies in its convergence, combining four distinct starting materials in a single step.

Underlying Principle & Mechanism

The Ugi-4CR mechanism begins with the condensation of a ketone (or aldehyde) and an amine to form an imine (or iminium ion upon protonation by the carboxylic acid component).[12] The isocyanide then undergoes a nucleophilic attack on the iminium carbon. This is followed by a rapid intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide final product.[12]

Ugi_Workflow ketone Pyrazolyl Ketone step1 Imine/ Iminium Ion Formation ketone->step1 amine Amine amine->step1 acid Carboxylic Acid acid->step1 Protonation step3 Mumm Rearrangement acid->step3 Anion attack iso Isocyanide step2 Nucleophilic attack by Isocyanide iso->step2 step1->step2 step2->step3 product Pyrazolyl Peptidomimetic step3->product

Figure 4: Mechanistic flow of the Ugi four-component reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • Carboxylic acid (e.g., Acetic acid) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Methanol (MeOH)

  • Stir plate and vial

Procedure:

  • In a 20 mL screw-cap vial, dissolve this compound (1.0 mmol) and benzylamine (1.0 mmol) in 5 mL of methanol. Stir for 20 minutes at room temperature to pre-form the imine.

  • Add the carboxylic acid (1.0 mmol) to the solution.

  • Finally, add the isocyanide (1.0 mmol) dropwise to the stirring solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • The reaction is often exothermic.[12] Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

  • The resulting residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Ugi product.

Scientist's Notes & Rationale
  • Causality: Methanol is the solvent of choice for most Ugi reactions as it effectively dissolves all components and is polar enough to facilitate the ionic intermediates.[14] Pre-formation of the imine is not strictly necessary but can improve yields, especially with less reactive ketones.

  • Trustworthiness: The final Mumm rearrangement is irreversible, which acts as the thermodynamic sink that drives the entire reaction sequence to completion.[12] This makes the Ugi reaction highly reliable.

  • Diversity: The true power of this protocol is its flexibility. Virtually any primary amine, carboxylic acid, and isocyanide can be used, allowing for the creation of immense and highly diverse compound libraries from the core pyrazole ketone.

Summary of Applications and Data

The following table summarizes the MCRs detailed in this note, highlighting the diversity of scaffolds accessible from a single precursor.

Multicomponent Reaction Key Reactants (in addition to Pyrazolyl Ketone) Resulting Heterocyclic Core Potential Therapeutic Relevance
Biginelli-Type Aldehyde, AminoazolePyrazolo[1,5-a]pyrimidineKinase Inhibitors, Anti-inflammatory[7]
Hantzsch Synthesis Aldehyde, β-Ketoester, NH₄OAc1,4-DihydropyridineCalcium Channel Blockers, Antihypertensive[9][15]
Ugi 4-Component Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide (Peptidomimetic)Protease Inhibitors, General Scaffolds[13][16]

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its strategic deployment in multicomponent reactions such as the Biginelli-type, Hantzsch, and Ugi reactions provides an efficient, atom-economical, and diversity-oriented pathway to novel heterocyclic scaffolds.[3][17] The protocols outlined in this application note are designed to be robust and adaptable, providing researchers with a solid foundation for library synthesis and the exploration of new chemical space in the ongoing quest for next-generation therapeutics.

References

  • Serrano-Sterling, C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Lin, S., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Serrano-Sterling, C., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantics Scholar. [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Serrano-Sterling, C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ResearchGate. [Link]

  • Döpp, D., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Borah, B., & Bhuyan, D. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Shah, S., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry. [Link]

  • Ghashghaei, O., & Dömling, A. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Khurana, J. M., & Kumar, S. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

  • Serrano-Sterling, C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Al-Zaydi, K. M. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Patil, S. B., et al. (2015). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society. [Link]

  • Neves Filho, R. A. W., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • Singh, R., & Geetanjali. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Kiseleva, A., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]

  • Sujith, K. V., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society. [Link]

  • Gomaa, A. M. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. ResearchGate. [Link]

  • Kumar, A., & Singh, M. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Rigorous Characterization

1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 37687-18-6) is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. As a key building block or intermediate, the unequivocal confirmation of the structure, purity, and identity of this compound is paramount to ensure the reliability and reproducibility of downstream applications, from synthetic route optimization to the development of novel active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound. We move beyond simple data reporting to explain the causality behind procedural choices, offering a framework for establishing a self-validating analytical workflow. This integrated approach, combining spectroscopic and chromatographic techniques, ensures the highest degree of scientific integrity.

Physicochemical Properties

A foundational step in any analytical protocol is understanding the basic physical and chemical properties of the analyte. These properties inform decisions regarding solvent selection, storage conditions, and the choice of analytical techniques.

PropertyValueSource
CAS Number 37687-18-6[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Exact Mass 124.06400 Da[1]
Physical Form Solid
Boiling Point 221°C at 760 mmHg[1]
Density 1.11 g/cm³[1]
Storage Sealed in dry, room temperature

Integrated Analytical Workflow

The characterization of a chemical entity is not a linear process but rather a holistic one, where different analytical techniques provide complementary pieces of information. The following workflow illustrates the logical relationship between synthesis and the multi-technique analytical confirmation of structure and purity.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Analyte MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Purified Analyte HPLC HPLC (Purity Assay) Purification->HPLC Purified Analyte FTIR FTIR Spectroscopy Purification->FTIR Purified Analyte Confirmation Structure & Purity Confirmed NMR->Confirmation Structural Confirmation MS->Confirmation Structural Confirmation HPLC->Confirmation Purity Confirmation FTIR->Confirmation Functional Group Confirmation

Caption: Integrated workflow for synthesis and analytical characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The choice of a deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds, while DMSO-d₆ is suitable for more polar molecules.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire 16-32 scans.

    • For ¹³C NMR, acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Trustworthiness: Expected Spectral Data The predicted data below serves as a benchmark for validating experimental results. Discrepancies may indicate impurities or structural isomers.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Pyrazole H~7.8Singlet1HC5-H
Pyrazole H~7.6Singlet1HC3-H
N-Methyl~3.9Singlet3HN-CH₃
Acetyl Methyl~2.4Singlet3HCO-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~195C=O
Pyrazole C~140C5
Pyrazole C~130C3
Pyrazole C~115C4
N-Methyl~39N-CH₃
Acetyl Methyl~26CO-CH₃
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of a compound, offering direct confirmation of its elemental composition. Electron Ionization (EI) is a common technique used with Gas Chromatography (GC-MS) that provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Trustworthiness: Expected Mass Spectrum The molecular ion peak is the most critical piece of data for confirming the molecular formula.

ParameterExpected ValueRationale
Molecular Ion (M⁺) m/z 124Corresponds to the molecular weight of C₆H₈N₂O.
Key Fragment m/z 109Loss of a methyl group (-CH₃).
Key Fragment m/z 81Loss of the acetyl group (-COCH₃).
Key Fragment m/z 43Acetyl cation ([CH₃CO]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of a strong carbonyl stretch and characteristic ring vibrations confirms the key structural features of this compound.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the clean ATR crystal prior to sample analysis.

Trustworthiness: Expected Absorption Bands The presence of these characteristic peaks provides strong evidence for the assigned structure.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (pyrazole ring)
~2950-2850MediumC-H stretching (methyl groups)
~1670StrongC=O stretching (ketone)
~1580-1500Medium-StrongC=N and C=C stretching (pyrazole ring)
~1450-1350MediumC-H bending (methyl groups)

Chromatographic Methods for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase method using a C18 column is the most common starting point due to its versatility. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. The choice of UV detection wavelength should be at a λ_max of the compound to ensure maximum sensitivity.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and Water is often effective. For example: 0.05% Trifluoroacetic Acid (TFA) in Water (A) and 0.05% TFA in Acetonitrile (B).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: System Suitability To ensure the validity of the results, system suitability parameters must be met before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
%RSD of Peak Area < 2.0% (for n=5 injections)Demonstrates system precision.

Conclusion

The analytical methods detailed in this note provide a robust and reliable framework for the complete characterization of this compound. By integrating data from NMR, MS, and FTIR, the chemical structure can be unequivocally confirmed. Concurrently, HPLC analysis provides a quantitative measure of purity. This multi-faceted approach ensures that the material meets the high standards required for research and drug development, providing a solid foundation for all subsequent scientific endeavors.

References

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

  • MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

  • PubChem. 1-(1H-Pyrazol-4-yl)-ethanone. [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

Sources

Mastering the Purification of 1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. This guide provides a detailed exploration of robust purification techniques for 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in the synthesis of various biologically active molecules. Drawing upon established principles of organic chemistry and practical laboratory experience, this document outlines protocols for recrystallization, column chromatography, and acid-base extraction, enabling researchers to obtain this compound with the high degree of purity required for downstream applications.

Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, a thorough understanding of the physical and chemical properties of this compound is essential. These characteristics dictate the selection of appropriate solvents and techniques for effective separation from impurities.

PropertyValueSource
CAS Number 37687-18-6[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Solid[1]
Boiling Point 221°C at 760 mmHg
Density 1.11 g/cm³

The solid nature of this compound at room temperature makes recrystallization a primary and often highly effective purification method. Its moderate polarity, attributed to the ketone and pyrazole functionalities, allows for effective separation from non-polar and highly polar impurities using column chromatography.

Strategic Purification: A Multi-faceted Approach

The optimal purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. These impurities can arise from starting materials, byproducts of the synthesis, or degradation products. A common impurity in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers, which can present a separation challenge due to their similar physical properties.

A logical workflow for the purification of this compound is outlined below:

PurificationWorkflow start Crude this compound tlc Initial Purity Assessment (TLC/LC-MS) start->tlc decision Purity Acceptable? tlc->decision recrystallization Recrystallization decision->recrystallization No (High Purity Crude) column Column Chromatography decision->column No (Complex Mixture) acid_base Acid-Base Extraction decision->acid_base No (Basic Impurities) end Pure Product decision->end Yes purity_check_recrys Purity Check recrystallization->purity_check_recrys purity_check_column Purity Check column->purity_check_column purity_check_ab Purity Check acid_base->purity_check_ab purity_check_recrys->end purity_check_column->end purity_check_ab->end

Caption: A decision-based workflow for the purification of this compound.

Application Note 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

Causality of Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For this compound, which contains a ketone functional group, solvents like ethanol or a mixture of methanol and water are excellent starting points. The structural similarity between the solute and the alcohol solvent facilitates dissolution at higher temperatures, while the introduction of a less polar co-solvent (water) can induce crystallization upon cooling.

Protocol 1: Recrystallization from a Methanol/Water Solvent System

This protocol is suitable for crude material that is relatively pure and needs a final polishing step.

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates that the saturation point has been reached.

  • Crystal Growth: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, the cooling process should be gradual. Placing the flask in a Dewar filled with hot water can facilitate slow cooling.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol/water (1:1 v/v) to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be assessed by melting point determination and thin-layer chromatography (TLC). A sharp melting point close to the literature value and a single spot on the TLC plate are indicative of high purity.

Application Note 2: Purification by Column Chromatography

For complex mixtures containing multiple impurities or when recrystallization fails to provide the desired purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Rationale for Method Development: The key to successful column chromatography is the selection of an appropriate eluent system. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for the purification of this compound using flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

    • Visualize the spots under UV light and/or by staining.

    • Select the solvent system that gives an Rf value of ~0.3 for the desired product and provides the best separation from impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography:

ColumnChromatography start Crude Sample tlc TLC Analysis to Determine Eluent start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample onto Column packing->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation end Purified Product evaporation->end

Caption: Step-by-step workflow for purification by flash column chromatography.

Application Note 3: Purification via Acid-Base Extraction

The basic nature of the pyrazole ring provides an alternative purification strategy through the formation of a water-soluble salt. This technique is particularly useful for removing non-basic impurities. A patent describes the purification of pyrazoles by converting them into acid addition salts, which are then crystallized.[2][3]

Mechanistic Principle: By treating the crude material with an acid, the basic nitrogen atom of the pyrazole ring is protonated, forming a salt. This salt is typically soluble in an aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequent neutralization of the aqueous phase regenerates the free pyrazole, which can then be extracted back into an organic solvent.

Protocol 3: Acid-Base Extraction

This protocol outlines a general procedure for the purification of this compound based on its basic properties.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated pyrazole will move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation of Layers: Separate the aqueous layer containing the pyrazole salt from the organic layer containing non-basic impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper). The free pyrazole will precipitate or form an oil.

  • Back Extraction: Extract the neutralized aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction to ensure complete recovery of the product.

  • Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Self-Validation: The purity of the product obtained after acid-base extraction should be confirmed by TLC or other analytical methods. If necessary, this technique can be followed by recrystallization for further purification.

Conclusion

The successful purification of this compound is a critical step in many synthetic endeavors. The choice of purification technique should be guided by the scale of the reaction and the impurity profile of the crude material. For materials of relatively high initial purity, recrystallization offers a straightforward and efficient method. For more complex mixtures, column chromatography provides a powerful tool for isolating the desired compound. Acid-base extraction presents a valuable alternative, particularly for removing non-basic impurities. By applying the principles and protocols outlined in this guide, researchers can confidently obtain this compound of high purity, ensuring the integrity and success of their subsequent research and development activities.

References

  • Cingolani, A., et al. (2002). Inorganic Chemistry, 41, 1151–1161.
  • Organic Syntheses. (2008). 85, 179. DOI: 10.15227/orgsyn.085.0179. Available at: [Link]

  • DE102009060150A1. (2011). Process for the purification of pyrazoles. Google Patents.
  • WO2011076194A1. (2011). Method for purifying pyrazoles. Google Patents.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Biotage. Successful Flash Chromatography. Available at: [Link]

  • PubChem. 1-(1H-Pyrazol-4-yl)-ethanone. Available at: [Link]

  • LookChem. 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available at: [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Methyl-1H-pyrazol-4-yl)ethanone is a key building block in the synthesis of a wide range of biologically active molecules. Its pyrazole core is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals targeting a variety of diseases. The increasing demand for this intermediate necessitates a scalable, efficient, and well-documented synthetic protocol to ensure a reliable supply for drug discovery and development programs. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, focusing on practical considerations, safety, and process optimization. We will primarily detail the Friedel-Crafts acylation route due to its atom economy and straightforward execution at scale. An alternative two-step Vilsmeier-Haack formylation followed by a Grignard reaction will also be discussed as a viable synthetic strategy.

Strategic Overview: Selecting a Scalable Synthetic Route

Two primary synthetic strategies were evaluated for the large-scale production of the target compound:

  • Direct Friedel-Crafts Acylation: This approach involves the direct acylation of 1-methyl-1H-pyrazole at the C4 position. Friedel-Crafts reactions are a cornerstone of industrial aromatic chemistry, and when optimized, can be highly efficient.[1][2][3] The key challenge lies in controlling the regioselectivity and managing the stoichiometry of the Lewis acid catalyst.[2][3]

  • Two-Step Vilsmeier-Haack/Grignard Route: This pathway first introduces a formyl group at the C4 position of 1-methyl-1H-pyrazole via a Vilsmeier-Haack reaction to produce 1-methyl-1H-pyrazole-4-carbaldehyde.[4][5][6][7][8] This intermediate is then reacted with a methyl Grignard reagent to yield the desired ketone after workup.[9][10] While longer, this route can sometimes offer better overall yields and easier purification of the intermediate aldehyde.

For this guide, we will focus on the Friedel-Crafts acylation as the primary recommended route for its directness and potential for higher throughput on a large scale.

Logical Flow of the Selected Friedel-Crafts Acylation Route

synthesis_workflow start Start: Reagents reagents 1-Methyl-1H-pyrazole Acetyl Chloride Aluminum Chloride (AlCl3) Dichloromethane (DCM) start->reagents reaction Friedel-Crafts Acylation Reaction reagents->reaction Combine under inert atmosphere workup Aqueous Workup (HCl, Water) reaction->workup Quench Reaction extraction Solvent Extraction (e.g., DCM or EtOAc) workup->extraction Isolate Crude Product purification Purification (e.g., Recrystallization or Column Chromatography) extraction->purification Purify Crude Product product Final Product: This compound purification->product Characterize Pure Product alternative_route start 1-Methyl-1H-pyrazole step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Grignard Reaction (CH3MgBr, THF) intermediate->step2 workup Aqueous Workup step2->workup product This compound workup->product

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative for Synthetic Efficiency

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3] Prominent FDA-approved drugs, including the anti-inflammatory celecoxib and several tyrosine kinase inhibitors like crizotinib used in cancer therapy, feature a pyrazole core, underscoring the scaffold's therapeutic significance.[3][4]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can result in lower yields and significant energy consumption.[5] In the fast-paced environment of drug discovery and development, such inefficiencies create bottlenecks. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering a greener, faster, and more efficient pathway to these valuable molecules.[6][7] This guide provides a detailed exploration of the principles, protocols, and best practices for the microwave-assisted synthesis of pyrazole derivatives.

The Rationale for Microwave Irradiation: A Mechanistic Overview

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel surface to the solvent and reactants, microwave synthesis utilizes dielectric heating.[6] This process involves the direct interaction of microwave radiation with polar molecules in the reaction mixture. The oscillating electromagnetic field forces these molecules to rapidly align and realign, generating thermal energy instantaneously and uniformly throughout the bulk of the sample.[6][8] This fundamental difference in energy transfer is the primary driver behind the significant advantages of MAOS.

Key Advantages of Microwave-Assisted Synthesis:

  • Speed: Reaction times are dramatically reduced, often from hours to mere minutes.[3]

  • Yield & Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions, higher product yields, and simplified purification.[6][9]

  • Energy Efficiency: By directly heating the reactants, MAOS significantly reduces energy consumption compared to conventional methods.[6]

  • Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents like ethanol and water aligns with the principles of sustainable chemistry.[3][10]

Comparative Data: Microwave vs. Conventional Heating

The quantitative advantages of microwave-assisted synthesis are clearly demonstrated when compared directly with traditional reflux methods for pyrazole synthesis.

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[3]
Conventional Heating752 hours73-90[3]
Pyrazolyl-benzochroman-4-ones Microwave-AssistedNot specified (180 W)5-7 minGood[4]
Conventional HeatingReflux10-12 hours59-71[4]
Pyrazole-containing 1,3,4-oxadiazoles Microwave-AssistedNot specified (400 W)5-8 minGood[4]
Conventional HeatingReflux6-9 hours59-66[4]
Pyrazole-Oxadiazole Hybrids Microwave-AssistedNot specified9-10 min79-92[3]
Conventional HeatingReflux7-9 hoursNot specified[3]

Core Synthetic Pathways and Protocols

The synthesis of the pyrazole ring via microwave irradiation is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophile. The two most prevalent and versatile precursors are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyls (chalcones).

General Experimental Workflow

The following diagram outlines the typical workflow for a microwave-assisted synthesis experiment, from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Reactants, Solvent & Stir Bar in Microwave Vial seal 2. Securely Seal Vial reagents->seal mw 3. Place in Microwave Reactor & Set Parameters (Temp, Time, Power) seal->mw irradiate 4. Start Irradiation mw->irradiate cool 5. Cool Vial to Room Temperature irradiate->cool precipitate 6. Induce Precipitation (e.g., add to ice water) cool->precipitate filter 7. Collect Product by Filtration precipitate->filter purify 8. Recrystallize or use Column Chromatography filter->purify analyze 9. Characterize Product (NMR, FT-IR, MS) purify->analyze

Caption: General workflow for microwave-assisted pyrazole synthesis.

Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds

This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (e.g., acetylacetone, or 2,4-pentanedione) and a hydrazine derivative. It is a highly reliable and straightforward route to 3,5-disubstituted pyrazoles.

Reaction Mechanism:

G Start 1,3-Dicarbonyl + Hydrazine Intermediate1 Initial condensation (loss of H2O) to form a hydrazone intermediate. Start->Intermediate1 Step 1 Intermediate2 Intramolecular nucleophilic attack by the second nitrogen onto the remaining carbonyl. Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration (loss of second H2O) under microwave heating. Intermediate2->Intermediate3 Step 3 End Aromatization to form the stable Pyrazole Ring. Intermediate3->End Step 4

Caption: Mechanism of pyrazole formation from 1,3-dicarbonyls.

Materials and Equipment:

  • 1,3-Dicarbonyl compound (e.g., 2,4-pentanedione, 1.0 mmol)

  • Hydrazine derivative (e.g., carbohydrazide, 1.0 mmol)

  • Ethanol (3-5 mL)

  • Dedicated laboratory microwave reactor with sealed vessel capability

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up

Step-by-Step Protocol:

  • Place the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and a magnetic stir bar into a 10 mL microwave reaction vial.[4]

  • Add ethanol (3-5 mL) as the solvent.

  • Securely seal the vial with the appropriate cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate the mixture at 270 W for 3-5 minutes, with a target temperature of approximately 100-120°C.[4] Ensure stirring is active throughout the reaction.

  • After the irradiation cycle is complete, allow the vial to cool to room temperature (this can be accelerated by a compressed air cooling feature on the instrument).

  • Once cooled, open the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Protocol 2: Synthesis from Chalcones (α,β-Unsaturated Ketones)

The reaction of chalcones with hydrazines is a classic and versatile method for preparing a wide variety of substituted pyrazolines, which can often be oxidized to pyrazoles if desired. Microwave irradiation significantly accelerates this cyclization.[12]

Reaction Mechanism:

G Start Chalcone + Hydrazine Intermediate1 Michael addition: Nucleophilic attack of hydrazine onto the β-carbon of the chalcone. Start->Intermediate1 Step 1 Intermediate2 Intramolecular cyclization: Condensation of the terminal nitrogen with the carbonyl group. Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration (loss of H2O) to form the pyrazoline ring. Intermediate2->Intermediate3 Step 3 End Optional: Oxidation to the aromatic Pyrazole. Intermediate3->End Step 4

Caption: Mechanism of pyrazoline formation from chalcones.

Materials and Equipment:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Dedicated laboratory microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

Step-by-Step Protocol:

  • In a 10 mL microwave reactor vial, combine the chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), and a magnetic stir bar.[3]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (~2 drops).[3][13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 300 W for 1-5 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.[14]

  • Collect the resulting solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Confirm the structure of the synthesized compound by appropriate analytical techniques.[11]

Safety and Best Practices in Microwave Chemistry

While MAOS is a powerful tool, it requires strict adherence to safety protocols due to the high temperatures and pressures that can be generated.[15]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[16] Laboratory-grade microwave reactors are designed with pressure monitoring, temperature feedback control, and safety interlocks to prevent accidents.

  • Know Your Reaction: Be aware of the potential for highly exothermic reactions or the production of gaseous byproducts. Reactions involving reagents known for thermal instability (e.g., azides, nitro compounds) require extreme caution.[16]

  • Start Small: When developing a new protocol, always begin with small-scale reactions to assess the reaction kinetics and safety profile.[16]

  • Ensure Proper Stirring: Use an appropriate magnetic stir bar to prevent localized superheating and ensure uniform temperature distribution.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a certified laboratory fume hood.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives for pharmaceutical and materials science research. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction time, improvements in yield and purity, and a significant reduction in environmental impact.[10][17] The protocols outlined in this guide provide a robust framework for scientists to harness the power of MAOS, accelerating the discovery and development of novel, high-value chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI.
  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
  • Unknown Source. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • PubMed Central. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubMed. (2021). Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.
  • Unknown Source. (n.d.). Microwave Assisted Organic Synthesis.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Unknown Source. (2025).
  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity.
  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.
  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
  • PMC. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

Sources

Application Notes & Protocols: Leveraging 1-(1-methyl-1H-pyrazol-4-yl)ethanone in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern agrochemical design, with commercial successes spanning herbicides, fungicides, and insecticides.[1][2][3] This guide focuses on a pivotal, yet underexploited, building block: 1-(1-methyl-1H-pyrazol-4-yl)ethanone . We will explore its strategic application as a versatile precursor for synthesizing novel active ingredients. This document moves beyond simple data reporting to provide detailed, field-proven protocols and the scientific rationale underpinning them. The methodologies described herein are designed to be self-validating, incorporating industry-standard controls to ensure data integrity. For researchers in crop protection, this guide serves as a practical roadmap from precursor to a validated lead compound.

The Strategic Importance of the Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds that have profoundly impacted agrochemical research due to their remarkable biological activities and structural versatility.[4][5] This chemical class has yielded a multitude of commercial products, demonstrating efficacy across all major pesticide categories.[6] The success of pyrazole-based agrochemicals stems from several key factors:

  • Metabolic Stability : The aromatic pyrazole ring is often resistant to metabolic degradation in plants and insects, leading to enhanced bioavailability and persistence of action.

  • Broad Bioactivity Spectrum : Simple modifications to the pyrazole core can drastically alter the mode of action, allowing for the development of compounds that inhibit different biological targets.[7] This includes herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1], fungicides inhibiting succinate dehydrogenase (SDHI)[8], and insecticides modulating ryanodine receptors[9].

  • Synthetic Accessibility : The synthesis of pyrazole derivatives is well-established, allowing for the efficient creation of large, diverse chemical libraries for high-throughput screening.[10][11]

Compound Profile: this compound

This compound (CAS: 37687-18-6) is a key synthetic intermediate. Its structure combines the stable, bioactive pyrazole core with a reactive acetyl group, making it an ideal starting point for chemical elaboration.

PropertyValueSource
CAS Number 37687-18-6[12][13]
Molecular Formula C₆H₈N₂O[12]
Molecular Weight 124.14 g/mol -
Appearance Solid[12]
Purity Typically ≥97%[12]
Storage Conditions Sealed in a dry environment at room temperature (15-25°C)[12][14]
Key Functional Groups Pyrazole Ring (N-methylated), Ketone (Acetyl Group)-

The true value of this compound lies not in its intrinsic bioactivity, but in its potential as a versatile precursor. The acetyl group's ketone functionality is a synthetic handle that allows for a multitude of chemical transformations.

cluster_start Core Precursor cluster_reactions Key Chemical Transformations cluster_products Potential Agrochemical Classes Precursor This compound Claisen Claisen Condensation Precursor->Claisen w/ Ester Haloform Haloform Reaction + Amide Coupling Precursor->Haloform w/ Halogen, Base, Amine Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel w/ Aldehyde Reduction Reduction & Derivatization Precursor->Reduction w/ NaBH4 Herbicide HPPD-Inhibiting Herbicides Claisen->Herbicide Fungicide SDHI Fungicides (Pyrazole Carboxamides) Haloform->Fungicide Insecticide Insecticides (Chalcones, Amides) Haloform->Insecticide Knoevenagel->Insecticide Other Other Bioactive Derivatives Reduction->Other

Caption: Synthetic utility of this compound.

Application Note I: Development of Novel Herbicides

Scientific Rationale

A significant class of commercial herbicides functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Many of these are 4-benzoylpyrazole derivatives.[1] The core structure required is a β-diketone formed between the pyrazole ring and a substituted phenyl ring. This compound is an ideal starting material to construct this critical pharmacophore via a Claisen condensation reaction.

Protocol 3.1: Synthesis of a 4-Benzoyl-5-hydroxypyrazole Derivative

This protocol describes the synthesis of a model β-diketone intermediate, a crucial step towards creating novel HPPD-inhibiting herbicides.

  • Objective : To synthesize (5-hydroxy-1-methyl-1H-pyrazol-4-yl)(phenyl)methanone via Claisen condensation.

  • Causality : Sodium ethoxide, a strong base, deprotonates the methyl group of the ethanone, forming an enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the benzoate ester. The subsequent rearrangement and acidic workup yield the desired β-diketone, which exists in its more stable enol (5-hydroxy) form.

Materials :

  • This compound

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure :

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Add sodium ethoxide (1.2 equivalents) to anhydrous toluene in the flask.

  • Dissolve this compound (1.0 equivalent) and ethyl benzoate (1.1 equivalents) in anhydrous toluene.

  • Add the solution from step 3 dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully pour it into ice-cold 1M HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain the final product.

  • Validation : Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.

Protocol 3.2: Greenhouse Post-Emergence Herbicidal Screening
  • Objective : To evaluate the herbicidal efficacy of newly synthesized compounds on various weed species.

  • Trustworthiness : This protocol includes a negative control (solvent blank) to assess the baseline health of the plants and a positive control (commercial herbicide) to validate the assay's sensitivity and provide a benchmark for performance.

Materials :

  • Test compounds synthesized from Protocol 3.1.

  • Commercial standard herbicide (e.g., Mesotrione, an HPPD inhibitor).

  • Acetone, Tween-20 (surfactant).

  • Pots containing a standardized soil mix.

  • Seeds of various weed species (e.g., Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed)) and a crop species (e.g., Zea mays (corn)).

  • Automated track sprayer.

Procedure :

  • Sow seeds of weed and crop species in pots and allow them to grow in a controlled greenhouse environment until they reach the 2-3 leaf stage.

  • Prepare a negative control (solvent + surfactant only) and a positive control (Mesotrione at its recommended rate).

  • Arrange the pots in the track sprayer. Apply the treatments evenly to the foliage. Ensure at least three replicate pots for each treatment.

  • Return the pots to the greenhouse, arranging them in a randomized complete block design.

  • Visually assess herbicidal injury 14-21 days after treatment (DAT), using a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis : Record the average percent control for each weed species and any phytotoxicity on the crop species. A "hit" compound is one that shows high efficacy (>80%) on target weeds with low phytotoxicity (<20%) on the crop.[16]

Application Note II: Development of Novel Fungicides

Scientific Rationale

Pyrazole carboxamides are a dominant class of modern fungicides, most notably as Succinate Dehydrogenase Inhibitors (SDHIs).[8] Commercial examples like Fluxapyroxad demonstrate the power of this scaffold. The synthesis of these molecules requires a pyrazole-4-carboxylic acid intermediate, which can be readily prepared from this compound via the haloform reaction, followed by standard amide coupling.

Protocol 4.1: Synthesis of a Pyrazole-4-Carboxamide Derivative
  • Objective : To synthesize a novel N-aryl-1-methyl-1H-pyrazole-4-carboxamide.

  • Causality : The haloform reaction converts the methyl ketone into a carboxylic acid. In the presence of a base and a halogen (e.g., bromine), the methyl group is polyhalogenated and then cleaved. Subsequent amide coupling, facilitated by a coupling agent like HATU, forms a stable amide bond between the pyrazole carboxylic acid and a selected amine, yielding the target fungicide candidate.

Materials :

  • This compound

  • Sodium hydroxide (NaOH), Bromine (Br₂)

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (product of haloform reaction)

  • A substituted aniline (e.g., 2-chloroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure :

  • Step A: Haloform Reaction :

    • Dissolve this compound in an aqueous NaOH solution.

    • Cool the solution in an ice bath. Slowly add bromine dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the solid to obtain 1-methyl-1H-pyrazole-4-carboxylic acid. Validate its structure.

  • Step B: Amide Coupling :

    • In a dry flask under nitrogen, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), the chosen aniline (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 8-12 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with LiCl solution (5%), dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the target pyrazole carboxamide.

    • Validation : Confirm the structure and purity via NMR and HRMS.

Protocol 4.2: In Vitro Mycelial Growth Inhibition Assay
  • Objective : To determine the direct antifungal activity of synthesized compounds against key plant pathogens.

  • Trustworthiness : This assay uses a commercial fungicide as a positive control to ensure the test system is responsive and provides a high-performance benchmark. The negative control ensures the solvent has no intrinsic antifungal activity.

Materials :

  • Test compounds from Protocol 4.1.

  • Commercial standard fungicide (e.g., Pyraclostrobin or Fluxapyroxad).

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA).

  • Sterile PDA medium, sterile petri dishes (90 mm).

  • Dimethyl sulfoxide (DMSO).

Procedure :

  • Prepare stock solutions of test compounds and controls in DMSO (e.g., 10,000 ppm).

  • Prepare molten PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 1, 0.1 µg/mL). Also prepare a DMSO-only control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.

  • Place the mycelial plug, mycelium-side down, in the center of each test plate.

  • Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • When the fungal growth in the negative control plate has nearly reached the edge of the dish (typically 3-5 days), measure the diameter of the fungal colony in all plates.

  • Data Analysis : Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the colony diameter of the control and dt is the colony diameter of the treatment. Use the data to calculate the EC₅₀ value (the concentration that causes 50% inhibition) for active compounds.[7] A promising hit will have a low EC₅₀ value, comparable to or better than the commercial standard.[17][18]

Integrated Agrochemical Discovery Workflow

The development of a new agrochemical is a systematic process. This compound serves as an entry point into this discovery cascade.

cluster_synthesis Phase 1: Synthesis & Design cluster_screening Phase 2: Biological Screening cluster_validation Phase 3: Lead Optimization Start Precursor: This compound Reaction Chemical Derivatization (e.g., Condensation, Amidation) Start->Reaction Library Library of Novel Pyrazole Derivatives Reaction->Library Primary Primary In Vitro Screen (e.g., Mycelial Growth Assay) Library->Primary Secondary Secondary Greenhouse Screen (e.g., Post-emergence Assay) Primary->Secondary Active Compounds (Hits) SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Confirmed Hits Lead Validated Lead Compound (High Efficacy, Low Phytotoxicity) SAR->Lead

Caption: A typical agrochemical discovery and screening cascade.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]

  • Pyrazole chemistry in crop protection. Semantic Scholar. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. MDPI. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Synthesis and herbicidal activity of new pyrazole ketone derivatives. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation... PMC. [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Semantic Scholar. [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. [Link]

  • Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate. [Link]

  • 1-(1H-Pyrazol-4-yl) ethanone. ExporterIndia. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... ResearchGate. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... ACS Publications. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES... Organic Syntheses. [Link]

Sources

Application Note: A Versatile Synthetic Route to Pyrazolo[3,4-d]pyrimidinone-Based TYK2 Inhibitors Utilizing 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and versatile synthetic pathway for the preparation of potent Tyrosine Kinase 2 (TYK2) inhibitors based on a pyrazolo[3,4-d]pyrimidinone scaffold. The synthesis commences with the readily available starting material, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, and proceeds through a highly efficient, multi-step sequence involving a key enaminone formation and subsequent cyclization. This guide provides in-depth, step-by-step protocols, explains the chemical rationale behind the experimental choices, and offers insights into the characterization of the synthesized compounds. The methodologies described herein are designed to be highly adaptable, enabling researchers to generate a library of novel TYK2 inhibitors for further investigation in drug discovery programs.

Introduction: The Therapeutic Promise of TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are integral components of the JAK-STAT signaling pathway, a critical cascade that transduces signals from various cytokines and growth factors, thereby modulating a wide array of cellular processes including immunity, cell proliferation, and differentiation.[2][3]

TYK2 is specifically associated with the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[4][5] Dysregulation of these cytokine pathways is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[6][7] Consequently, the selective inhibition of TYK2 presents a highly attractive therapeutic strategy to re-balance the immune system and ameliorate the pathology of these debilitating conditions.[5][8] The development of selective TYK2 inhibitors that spare other JAK family members is a key objective to minimize potential side effects associated with broader JAK inhibition.[6]

The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological targets.[9] Its incorporation into fused heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidinone core, offers a rigid and versatile scaffold for the design of potent and selective kinase inhibitors.[1] This application note focuses on a synthetic approach that leverages the commercially available this compound as a key building block for the construction of this important class of TYK2 inhibitors.

The TYK2 Signaling Pathway: A Target for Therapeutic Intervention

The binding of cytokines, such as IL-12, IL-23, or Type I IFNs, to their respective receptors on the cell surface triggers the activation of receptor-associated TYK2 and other JAKs. This activation occurs through a process of trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences, thereby regulating the transcription of target genes involved in inflammation and immune responses.[2][3] Selective TYK2 inhibitors can interrupt this cascade at a crucial early step, thus dampening the downstream inflammatory signaling.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs TYK2->JAK Trans-phosphorylation STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylation JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation & Binding Inhibitor TYK2 Inhibitor Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiation

Figure 1: A simplified diagram of the TYK2-mediated signaling pathway and the point of intervention for TYK2 inhibitors.

Synthetic Strategy: A Modular Approach

The synthetic route outlined below is a modular approach that allows for the introduction of diversity at various points, facilitating the generation of a compound library for structure-activity relationship (SAR) studies. The overall strategy involves three key stages:

  • Formation of a Key Enaminone Intermediate: The synthesis begins with the condensation of this compound with dimethylformamide dimethyl acetal (DMFDMA). This reaction efficiently generates a versatile β-enaminoketone intermediate.[10]

  • Construction of the Pyrazolo[3,4-d]pyrimidinone Core: The enaminone is then subjected to a cyclization reaction with a suitable nitrogen-containing nucleophile, such as urea or a substituted urea, to construct the core pyrazolo[3,4-d]pyrimidinone ring system.[11]

  • Functionalization of the Scaffold: The resulting scaffold can be further functionalized, for example, through halogenation followed by a palladium-catalyzed cross-coupling reaction, to introduce various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic_Workflow Start This compound Enaminone Enaminone Intermediate Start->Enaminone Condensation DMFDMA DMFDMA DMFDMA->Enaminone Pyrimidinone Pyrazolo[3,4-d]pyrimidinone Core Enaminone->Pyrimidinone Cyclization Urea Urea/Substituted Urea Urea->Pyrimidinone Halogenation Halogenation Pyrimidinone->Halogenation Coupling Pd-Catalyzed Cross-Coupling Halogenation->Coupling Final_Product TYK2 Inhibitor Library Coupling->Final_Product

Figure 2: A flowchart illustrating the modular synthetic workflow for generating a library of TYK2 inhibitors.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light. Column chromatography was performed on silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of the key enaminone intermediate through the condensation of the starting ketone with DMFDMA.[10][12]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

  • Expected Outcome: A yellow to orange solid.

  • Representative Yield: 85-95%.

Protocol 2: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the cyclization of the enaminone intermediate with urea to form the core heterocyclic scaffold.[11]

  • Procedure:

    • In a round-bottom flask, dissolve the crude (E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 eq) from the previous step in ethanol (15 mL/g).

    • Add urea (2.0 eq) and sodium ethoxide (2.5 eq, 21% solution in ethanol) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • The resulting aqueous slurry is filtered, and the collected solid is washed with water and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford the desired pyrazolo[3,4-d]pyrimidin-4-one.

  • Expected Outcome: An off-white to pale yellow solid.

  • Representative Yield: 60-75%.

Protocol 3: Halogenation and Palladium-Catalyzed Cross-Coupling (General Procedure)

This section provides a general protocol for the functionalization of the pyrazolo[3,4-d]pyrimidin-4-one core, which is a common strategy in the synthesis of kinase inhibitors to explore SAR.

  • Step 3a: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one Core

    • Suspend the 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl3) (10 vol).

    • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chlorinated intermediate.

  • Step 3b: Suzuki Cross-Coupling with a Boronic Acid (Illustrative Example)

    • To a degassed mixture of the chlorinated pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq), a substituted aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR)
1Enaminone IntermediateThis compoundDMFDMA85-95%>95%
2Pyrazolo[3,4-d]pyrimidin-4-oneEnaminone IntermediateUrea, Sodium Ethoxide60-75%>98%
3aChlorinated IntermediatePyrazolo[3,4-d]pyrimidin-4-onePOCl3, DIPEA70-85%>95%
3bFinal TYK2 InhibitorChlorinated IntermediateBoronic Acid, Pd Catalyst50-80%>99% (after purification)

Table 1: A summary of the key reaction steps, reagents, and expected outcomes for the synthesis of a representative pyrazolo[3,4-d]pyrimidinone-based TYK2 inhibitor.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of a diverse range of pyrazolo[3,4-d]pyrimidinone-based TYK2 inhibitors, starting from the readily accessible this compound. The modular nature of this synthesis allows for systematic modifications to the core scaffold, enabling a thorough exploration of the structure-activity relationships and the optimization of key drug-like properties. The protocols are designed to be straightforward and scalable, making them suitable for both academic research laboratories and industrial drug discovery settings. Future work could involve the exploration of a wider range of substituted ureas in the cyclization step and the use of various palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to further expand the chemical space of accessible TYK2 inhibitors. This will undoubtedly aid in the development of the next generation of selective and efficacious therapies for a multitude of autoimmune and inflammatory disorders.

References

  • BioWorld. (2019, March 8). Pfizer identifies TYK2 inhibitors. [Link]

  • Du, S., Fang, Y., Zhang, W., & Rao, G. (2024). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Recent Patents on Anti-Infective Drug Discovery, 19.
  • Google Patents. (n.d.). CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.
  • Google Patents. (n.d.). WO2022083560A1 - Tyk2 selective inhibitor and use thereof.
  • Google Patents. (n.d.). WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof.
  • Istanbullu, H., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430.
  • Li, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2998.
  • MDPI. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7539.
  • MDPI. (2024, December 10).
  • Moskvina, V. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal: An effective approach to 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, N,O- and N,N-heterocycles. Chemistry of Heterocyclic Compounds, 54, 799-805.
  • NIH. (n.d.). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • NIH. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). Substituted pyrazolo[5′,1′:2,3]pyrimido[5,4-b][2][13]oxazines as TYK2 inhibitors - Patent US-12221453-B2. Retrieved from [Link]

  • PubChem. (n.d.). Tyk2 inhibitors and uses thereof - Patent US-2025213572-A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives. Retrieved from [Link]

  • Schrödinger. (n.d.). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. Retrieved from [Link]

  • Scribd. (n.d.). DMFDMA | PDF | Amine | Physical Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2019).

Sources

Application Note & Protocols: Development of Novel Anticancer Agents from 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and in vitro evaluation of novel anticancer agents derived from the readily available starting material, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. We present a detailed protocol for the synthesis of a novel pyrazoline-based compound, PZ-23 , designed as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.[1][4] This guide outlines step-by-step methodologies for cytotoxicity screening, enzymatic assays, cell cycle analysis, and apoptosis induction, providing a robust framework for the preclinical assessment of new chemical entities.

Introduction: The Rationale for Pyrazole-Based Drug Discovery

Heterocyclic compounds, particularly those containing the pyrazole ring system, are of significant interest in the development of new therapeutics.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to interact with various biological targets.[2][6] Numerous pyrazole derivatives have been investigated and developed as inhibitors of key oncogenic targets, including tyrosine kinases (EGFR, VEGFR), serine/threonine kinases (CDKs), and tubulin.[1][2] Their success stems from the ability of the pyrazole core to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, leading to high-potency inhibition.

The starting material, this compound, is an ideal building block for creating libraries of novel anticancer agents.[7][8] Its methyl ketone group provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).[9][10] This application note details a strategic approach to leverage this starting material to develop a novel CDK2 inhibitor, a target whose inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][11]

Strategic Workflow for Novel Agent Development

The development process follows a logical progression from chemical synthesis to biological validation. This workflow ensures that synthesized compounds are rigorously characterized and evaluated for their potential as anticancer agents.

G cluster_0 Chemical Synthesis & Purification cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Optimization Start This compound Chalcone Synthesis of Chalcone Intermediate (PZ-23-Int) Start->Chalcone Cyclization Synthesis of Pyrazoline (PZ-23) Chalcone->Cyclization Purification Purification & Structural Verification (NMR, MS) Cyclization->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead Compound EnzymeAssay Target Validation (CDK2 Kinase Assay) Cytotoxicity->EnzymeAssay CellCycle Mechanism of Action (Cell Cycle Analysis) EnzymeAssay->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR

Caption: Overall workflow from synthesis to biological evaluation.

Synthesis and Characterization of Lead Compound PZ-23

This section provides a detailed protocol for the synthesis of a novel pyrazoline derivative, PZ-23 , from this compound. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate.[12]

Protocol 3.1: Synthesis of Chalcone Intermediate (PZ-23-Int)
  • Reaction Setup: To a solution of this compound (1.24 g, 10 mmol) in ethanol (30 mL), add 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Catalysis: Slowly add an aqueous solution of sodium hydroxide (20%, 5 mL) dropwise while stirring the mixture in an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (100 mL). A yellow precipitate will form.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield the chalcone intermediate.

Protocol 3.2: Synthesis of 5-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole (PZ-23)
  • Reaction Setup: Dissolve the chalcone intermediate (PZ-23-Int) (2.48 g, 10 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add hydrazine hydrate (80%, 1.5 mL, ~25 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (150 mL).

  • Purification: Neutralize the solution with a saturated sodium bicarbonate solution. Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure PZ-23.[13]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Biological Evaluation Protocols

A critical step in drug discovery is the comprehensive evaluation of the synthesized compound's biological activity.[14][15] The following protocols are designed to assess the anticancer potential of PZ-23.

Protocol 4.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of PZ-23 (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Protocol 4.2: CDK2/Cyclin E Kinase Assay

This biochemical assay directly measures the ability of PZ-23 to inhibit the enzymatic activity of its intended target.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ATP, a specific CDK2 substrate (e.g., Histone H1), and purified active CDK2/Cyclin E enzyme.

  • Inhibitor Addition: Add varying concentrations of PZ-23 to the wells.

  • Initiation: Initiate the kinase reaction by adding the enzyme complex and incubate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 value, representing the concentration of PZ-23 required to inhibit 50% of the CDK2 kinase activity.

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of PZ-23 on cell cycle progression.[17][18]

  • Cell Treatment: Treat a selected cancer cell line (e.g., HepG2) with PZ-23 at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor is expected to cause an arrest in the G1/S phase.

Expected Results and Data Interpretation

The successful development of PZ-23 as a lead compound would yield specific, quantifiable results from the outlined protocols.

Table 1: Representative Biological Data for Compound PZ-23
ParameterCell Line / TargetIC50 Value (µM)
Cytotoxicity MCF-7 (Breast)5.2
HCT-116 (Colon)8.1
A549 (Lung)12.5
HepG2 (Liver)6.7[4]
Enzymatic Activity CDK2/Cyclin E0.25

The data in Table 1 would indicate that PZ-23 is a potent inhibitor of CDK2 and exhibits cytotoxic effects against a range of cancer cell lines, with particular efficacy against breast and liver cancer cells. The sub-micromolar IC50 against the target enzyme coupled with low micromolar cellular cytotoxicity suggests good cell permeability and on-target activity.

Cell Cycle Arrest and Apoptosis Induction

Flow cytometry analysis is expected to show a significant accumulation of cells in the G1 phase of the cell cycle, consistent with the role of CDK2 in the G1/S transition. This provides a mechanistic link between target inhibition and the observed cytotoxicity.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2/ Cyclin E CDK2->S Promotes G1/S Transition PZ23 PZ-23 PZ23->CDK2

Caption: PZ-23 inhibits CDK2, blocking the G1/S transition.

Conclusion and Future Directions

This application note provides a validated framework for the synthesis and preclinical evaluation of novel anticancer agents derived from this compound. The proposed compound, PZ-23, serves as an exemplary candidate for a CDK2 inhibitor. The protocols herein describe a comprehensive in vitro screening cascade, from initial cytotoxicity testing to mechanism of action studies.[19][20][21] Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR), optimizing for potency and selectivity. Promising lead compounds should then advance to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles, paving the way for potential clinical development.[15]

References

  • Jain, C. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Al-Obeidi, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Sayyed, U. B., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Ross, M. H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Kim, J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]

  • Menon, A., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]

  • Various Authors. (2015). Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

  • Various Authors. (2023). Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. ResearchGate. [Link]

  • Kamal, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Patel, K., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Priya, M. J., et al. (2024). The mechanism of action of the anticancer activity pathway. ResearchGate. [Link]

  • LookChem. 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. LookChem. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Mphahame, B., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Desai, N. C., et al. (2014). Synthesis and evaluation of some pyrazoline derivatives as anti-cancer agent. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, T., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. MDPI. [Link]

  • El-gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Baviskar, A. T., et al. (2013). Synthesis of imine-pyrazolopyrimidinones and their mechanistic interventions on anticancer activity. PubMed. [Link]

  • Jo, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

Sources

Application Note: A Detailed Protocol for the NMR Analysis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug development.[1] Its structural elucidation is a critical step in synthesis verification and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of its molecular structure. This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to ensure high-quality, reproducible data, and the rationale behind each step is explained to provide a deeper understanding of the experimental choices.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Understanding the expected chemical shifts and coupling patterns is fundamental to accurate spectral interpretation.

Diagram: Molecular Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is a self-validating system to ensure optimal results.

Diagram: Workflow for NMR Sample Preparation

SamplePrepWorkflow cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL in a vial) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex or gentle heating if necessary) dissolve->mix filter 4. Filter if Particulates are Present (Pipette with cotton wool) mix->filter Cloudy or has solids? transfer 5. Transfer to NMR Tube mix->transfer Clear solution filter->transfer label_tube 6. Label the NMR Tube transfer->label_tube

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[2][3] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection and Dissolution:

    • Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules.[4][5] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the sample's solubility.[5][6] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4][7][8]

    • Dissolution: In a small, clean, and dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Preparing the solution in a separate vial allows for better mixing and visual inspection for complete dissolution before transferring to the NMR tube.[2]

  • Ensuring Homogeneity: Vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. A homogenous solution is critical for achieving sharp NMR signals.[9]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[10] Particulate matter can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[3][9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[2][11] The final sample height in the tube should be approximately 4-5 cm.[9]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the deuterated solvent (typically a 0.03% v/v solution). TMS provides a sharp singlet at 0 ppm, which is used to calibrate the chemical shift axis.[12]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Parameters

While modern NMR spectrometers have robust automated protocols, understanding the key acquisition parameters is important for obtaining high-quality data.

Parameter¹H NMR¹³C NMRRationale
Pulse Angle 30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans in a given time without saturating the signals.
Spectral Width -2 to 12 ppm-10 to 220 ppmThis range encompasses the expected chemical shifts for the analyte and common solvents/impurities.
Acquisition Time 2-4 seconds1-2 secondsLonger acquisition times lead to better resolution.
Relaxation Delay 1-2 seconds2-5 secondsAllows for the magnetization to return to equilibrium between pulses, ensuring accurate signal integration.
Number of Scans 8-161024 or moreDue to the low natural abundance of ¹³C, significantly more scans are needed to achieve a good signal-to-noise ratio.

Predicted NMR Spectra and Interpretation

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally similar pyrazole derivatives and established chemical shift principles.[13]

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H5~7.8Singlet1HThe proton at position 5 is deshielded by the adjacent nitrogen atom and the acetyl group.
H3~7.6Singlet1HThe proton at position 3 is deshielded by the adjacent nitrogen atoms.
N-CH₃ (C8-H)~3.9Singlet3HThe methyl group attached to the nitrogen is in a typical chemical shift range for N-alkyl groups.
CO-CH₃ (C9-H)~2.4Singlet3HThe methyl group of the acetyl moiety is deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (C6)~195The carbonyl carbon exhibits a characteristic downfield chemical shift.
C5~140Aromatic carbon adjacent to a nitrogen atom.
C3~130Aromatic carbon adjacent to two nitrogen atoms.
C4~120Aromatic carbon substituted with the acetyl group.
N-CH₃ (C8)~39Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring.
CO-CH₃ (C9)~26The methyl carbon of the acetyl group is deshielded by the carbonyl group.

Causality of Spectral Features:

  • Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms and the acetyl group significantly influences the electron density around the pyrazole ring protons and carbons, causing them to resonate at lower fields (higher ppm values).[6]

  • Multiplicity: The absence of adjacent protons for the pyrazole ring protons (H3 and H5) and the methyl groups results in singlet signals.

  • Integration: The integral of each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, providing a quantitative measure of the relative number of each type of proton.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are invaluable.

Diagram: Logic for 2D NMR-based Structural Elucidation

TwoD_NMR_Logic cluster_2d 2D NMR for Unambiguous Assignment cosy ¹H-¹H COSY (Correlates coupled protons) hsqc ¹H-¹³C HSQC (Correlates directly bonded C-H) structure Verified Structure cosy->structure Confirms H-H connectivities hmbc ¹H-¹³C HMBC (Correlates C and H over 2-3 bonds) hsqc->structure Assigns carbons with attached protons hmbc->structure Connects molecular fragments

Caption: Logical workflow for using 2D NMR to confirm molecular structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule due to the lack of proton-proton coupling, in substituted analogs, COSY is essential for identifying which protons are coupled to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5] This would definitively link the proton signals of the methyl groups and the pyrazole ring to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart.[5] For instance, the protons of the N-methyl group (C8-H) would show a correlation to C5 and C3 of the pyrazole ring, confirming their connectivity.

Conclusion

This application note provides a robust and scientifically grounded protocol for the NMR analysis of this compound. By following these detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately characterize this important heterocyclic compound. The inclusion of the rationale behind each step and the potential application of advanced 2D NMR techniques ensures that this guide is a valuable resource for both routine analysis and more complex structural elucidation challenges in the field of drug discovery and development.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Al-Azzawi, F. S. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Olaru, A., et al. (2024).
  • Freitas, V. L. S., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3169.
  • García, M. A., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(10), 16294-16315.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.
  • Begtrup, M. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Acta Chemica Scandinavica B, 30, 495-502.
  • Reddy, B. V. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of Polyfunctionalized Fused Pyrazolo-Pyridines: Characterization, Anticancer Activity, Protein Binding and Molecular Docking Studies. Molecules, 26(16), 4998.
  • Gürbüz, D., et al. (2020). Synthesis, characterization, crystal structure, and biological evaluation of new 1,3,5-trisubstituted pyrazoles. Journal of Molecular Structure, 1202, 127266.
  • Idemudia, O. G., & Hosten, E. C. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(10), 2639.
  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-72.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(10), 7389-7395.
  • SpectraBase. (n.d.). 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole.
  • Elguero, J., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(S1), S105-S108.
  • LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
  • Al-Azzawi, F. S. (2013). Experimental and theoretical NMR data by.
  • SpectraBase. (n.d.). 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-ethanone.
  • Wang, D., & Wang, Z. (2013).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369.
  • Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II)
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • SpectraBase. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-.
  • BenchChem. (2025). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LookChem. (n.d.). Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. CH 334-336. Retrieved from [Link]

Sources

A Comprehensive Guide to the Functionalization of the Pyrazole Ring in 1-(1-Methyl-1H-pyrazol-4-yl)ethanone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of therapeutic agents. The compound 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a particularly valuable starting material, offering multiple sites for chemical modification to generate diverse libraries of molecules for drug discovery programs. This guide provides a detailed exploration of various strategies to functionalize the pyrazole ring of this specific compound, offering insights into the underlying chemical principles and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Reactivity of the this compound Ring

The pyrazole ring is an electron-rich aromatic heterocycle. In its unsubstituted form, electrophilic substitution reactions preferentially occur at the C4 position due to the directing effects of the two nitrogen atoms. However, in our target molecule, this compound, the C4 position is already occupied by an acetyl group. This group is strongly electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic attack.

This deactivation presents a challenge but also an opportunity for regioselective functionalization at the remaining C3 and C5 positions. The N1-methyl group, being electron-donating, slightly counteracts the deactivating effect of the acetyl group and can influence the regiochemical outcome of substitution reactions. Understanding this interplay of electronic effects is crucial for predicting and controlling the functionalization of the pyrazole core.

Strategic Functionalization of the Pyrazole Ring

This section details key synthetic transformations to modify the pyrazole ring of this compound, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Halogenation: Gateway to Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrazole ring is a critical first step for subsequent functionalization via powerful cross-coupling reactions. Bromination is a common and effective method to achieve this.

Causality Behind Experimental Choices:

Due to the deactivating effect of the C4-acetyl group, electrophilic bromination is expected to be more challenging than on an unsubstituted pyrazole. The reaction will likely require harsher conditions or a more reactive bromine source. The regioselectivity will be directed to either the C3 or C5 position. Steric hindrance from the N1-methyl group may favor substitution at the C5 position.

Protocol: Regioselective Bromination at the C5 Position

This protocol describes the selective bromination of this compound at the C5 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone.

Data Presentation: Halogenation Reaction Summary

PositionReagentSolventTemperatureTypical Yield
C5NBSAcetonitrileRefluxGood to Excellent

Mandatory Visualization: Bromination Workflow

bromination_workflow start This compound reagents NBS, Acetonitrile start->reagents 1. Add conditions Reflux reagents->conditions 2. Heat purification Column Chromatography conditions->purification 3. Workup & Purify product 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone purification->product Final Product nitration_workflow start This compound reagents HNO₃/H₂SO₄ start->reagents 1. Add conditions 0-5 °C reagents->conditions 2. React workup Quench, Neutralize, Extract conditions->workup 3. Process product 1-(1-methyl-5-nitro-1H-pyrazol-4-yl)ethanone workup->product Final Product cross_coupling start 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, NaOtBu) start->buchwald suzuki_product C5-Aryl Derivative suzuki->suzuki_product buchwald_product C5-Amino Derivative buchwald->buchwald_product

Sources

Catalytic Methods for the Synthesis of Substituted Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles and their substituted derivatives represent a cornerstone of heterocyclic chemistry, demonstrating remarkable utility across various scientific disciplines, most notably in drug discovery and materials science. Their inherent biological activity has led to their incorporation into a multitude of approved pharmaceuticals. The development of efficient and selective methods for the synthesis of these valuable scaffolds is, therefore, a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth exploration of modern catalytic strategies for the synthesis of substituted pyrazoles, offering detailed protocols and mechanistic insights to facilitate their practical application.

I. Transition-Metal Catalyzed Synthesis of Pyrazoles

Transition-metal catalysis offers a powerful toolkit for the construction of pyrazole rings, often proceeding with high efficiency and selectivity. Palladium, copper, and rhodium are among the most extensively utilized metals in this context.

A. Palladium-Catalyzed Annulation of Hydrazones with Alkynes

Palladium catalysis has been instrumental in the development of novel methods for pyrazole synthesis. One particularly effective strategy involves the [3+2] annulation of hydrazones with alkynes. This approach allows for the convergent assembly of highly substituted pyrazoles from readily available starting materials.

The catalytic cycle is believed to commence with the oxidative addition of the N-H bond of the hydrazone to the Pd(0) catalyst, forming a Pd(II)-hydride species. Subsequent migratory insertion of the alkyne into the Pd-N bond, followed by reductive elimination, furnishes the pyrazole product and regenerates the active Pd(0) catalyst. The regioselectivity of the alkyne insertion is a critical factor influencing the final substitution pattern of the pyrazole.

palladium_catalyzed_pyrazole_synthesis pd0 Pd(0)L_n pd_complex1 Pd(II)-H(N(R3)-N=C(R2)R1)L_n pd0->pd_complex1 Oxidative Addition hydrazone R1-C(R2)=N-NH-R3 hydrazone->pd_complex1 alkyne R4-C≡C-R5 pd_complex2 Pd(II) Complex alkyne->pd_complex2 product Substituted Pyrazole product->pd0 Catalyst Regeneration pd_complex1->pd_complex2 Migratory Insertion pd_complex2->product Reductive Elimination caption Pd-Catalyzed Pyrazole Synthesis Workflow

Pd-Catalyzed Pyrazole Synthesis Workflow

This protocol describes a general procedure for the palladium-catalyzed reaction of 2H-azirines with hydrazones to yield polysubstituted pyrazoles.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • CsF (Cesium fluoride)

  • K₂S₂O₈ (Potassium persulfate)

  • 2H-azirine derivative (1.0 equiv)

  • Hydrazone derivative (1.2 equiv)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a sealed reaction vessel, add Pd(OAc)₂ (5 mol%), CsF (2.0 equiv), and K₂S₂O₈ (2.0 equiv).

  • Add the 2H-azirine (0.2 mmol, 1.0 equiv) and the hydrazone (0.24 mmol, 1.2 equiv).

  • Add 1,4-dioxane (2.0 mL).

  • Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrazole.

Data Summary:

EntryHydrazone Substituent (R)Azirine Substituent (R')Product Yield (%)
1PhenylPhenyl75
24-MethylphenylPhenyl78
34-ChlorophenylPhenyl72
4Phenyl4-Methoxyphenyl70
B. Copper-Catalyzed Aerobic Oxidative [3+2] Cycloaddition

Copper catalysis provides an economical and environmentally benign alternative for pyrazole synthesis. A notable example is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which utilizes air as the terminal oxidant.[1][2][3]

The reaction is proposed to initiate with the copper-catalyzed oxidation of the N,N-disubstituted hydrazine to generate a key intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkynoate. Subsequent aromatization, facilitated by the aerobic conditions, leads to the formation of the substituted pyrazole. The regioselectivity is dictated by the electronic and steric properties of both the hydrazine and the alkyne.

copper_catalyzed_cycloaddition hydrazine N,N-Disubstituted Hydrazine intermediate Oxidized Hydrazine Intermediate hydrazine->intermediate Oxidation (Air) alkynoate Alkynoate cycloadduct Cycloaddition Product alkynoate->cycloadduct cu_catalyst Cu(I)/Cu(II) Catalyst cu_catalyst->intermediate intermediate->cycloadduct [3+2] Cycloaddition pyrazole_product Substituted Pyrazole cycloadduct->pyrazole_product Aromatization caption Cu-Catalyzed Aerobic Cycloaddition

Cu-Catalyzed Aerobic Cycloaddition

Materials:

  • Cu₂O (Copper(I) oxide)

  • Cs₂CO₃ (Cesium carbonate)

  • N,N-disubstituted hydrazine (1.0 equiv)

  • Alkynoate (1.2 equiv)

  • Toluene (solvent)

Procedure:

  • In a reaction tube, combine Cu₂O (10 mol%), Cs₂CO₃ (2.0 equiv), the N,N-disubstituted hydrazine (0.2 mmol, 1.0 equiv), and the alkynoate (0.24 mmol, 1.2 equiv).

  • Add toluene (2.0 mL).

  • Seal the tube and stir the mixture vigorously under an air atmosphere at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired substituted pyrazole.

Data Summary:

EntryHydrazine SubstituentAlkynoate SubstituentProduct Yield (%)
1N-methyl-N-phenylEthyl propiolate85
2N-methyl-N-(p-tolyl)Ethyl propiolate82
3N-methyl-N-phenylMethyl phenylpropiolate76

II. Organocatalytic Asymmetric Synthesis of Pyrazoles

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including pyrazole derivatives. Chiral amines, thioureas, and squaramides are commonly employed as catalysts to induce stereoselectivity.

A. Enantioselective Synthesis of Pyrano[2,3-c]pyrazoles

The asymmetric synthesis of fused heterocyclic systems containing a pyrazole moiety is of significant interest. Cinchona alkaloid-derived catalysts have been successfully applied to the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles via a tandem Michael addition-Thorpe-Ziegler reaction.[4]

The bifunctional nature of the cinchona alkaloid catalyst is crucial for both activation and stereocontrol. The tertiary amine moiety of the catalyst deprotonates the pyrazolone, forming a chiral enolate. Simultaneously, the thiourea or squaramide group activates the benzylidenemalononitrile via hydrogen bonding. This dual activation facilitates a highly enantioselective Michael addition. The subsequent intramolecular Thorpe-Ziegler cyclization and tautomerization afford the final pyranopyrazole product.

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., a quinine-derived squaramide)

  • 2-Pyrazolin-5-one derivative (1.0 equiv)

  • Benzylidenemalononitrile derivative (1.1 equiv)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a solution of the 2-pyrazolin-5-one (0.2 mmol, 1.0 equiv) and the benzylidenemalononitrile (0.22 mmol, 1.1 equiv) in CH₂Cl₂ (2.0 mL), add the cinchona alkaloid-derived catalyst (5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the data summary.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryPyrazolone SubstituentBenzylidenemalononitrile SubstituentTime (h)Yield (%)ee (%)
13-Methyl-1-phenylUnsubstituted279296
23-Methyl-1-phenyl4-Chlorobenzylidene488588
33-MethylUnsubstituted369094

III. Visible-Light Photocatalytic Synthesis of Pyrazoles

Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis. This approach utilizes light energy to drive chemical reactions, often under mild conditions.

A. Aerobic Annulation for Pyrazole Synthesis

A notable application of photoredox catalysis in pyrazole synthesis is the aerobic annulation of hydrazines with Michael acceptors.[5] This method employs a photosensitizer, visible light, and air as the oxidant to construct the pyrazole ring.

The reaction is initiated by the visible-light-excited photocatalyst, which promotes the oxidation of hydrazine to diazene. The in situ generated diazene then undergoes an aza-Michael addition with the Michael acceptor. Subsequent intramolecular cyclization and aerobic oxidation lead to the formation of the substituted pyrazole.

photocatalytic_synthesis cluster_photocatalysis Photocatalytic Cycle cluster_reaction Pyarazole Formation PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET hydrazine Hydrazine PC_excited->hydrazine diazene Diazene hydrazine->diazene Oxidation adduct Aza-Michael Adduct diazene->adduct Aza-Michael Addition michael_acceptor Michael Acceptor michael_acceptor->adduct cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Cyclization pyrazole Substituted Pyrazole cyclized_intermediate->pyrazole Aerobic Oxidation caption Visible-Light Photocatalytic Pyrazole Synthesis

Visible-Light Photocatalytic Pyrazole Synthesis

Materials:

  • [Ir(ppy)₂(dtbbpy)][PF₆] (photocatalyst)

  • Hydrazine hydrate (1.5 equiv)

  • Michael acceptor (1.0 equiv)

  • Acetonitrile (MeCN) (solvent)

  • 5W Blue LED lamp

Procedure:

  • A mixture of the Michael acceptor (0.2 mmol, 1.0 equiv), hydrazine hydrate (0.3 mmol, 1.5 equiv), and the photocatalyst (1.0 mol%) in MeCN (2.0 mL) is placed in a reaction vial.

  • The vial is sealed and irradiated with a 5W blue LED lamp at room temperature for 24 hours under an air atmosphere.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Data Summary:

EntryMichael Acceptor TypeSubstituentsProduct Yield (%)
1ChalconeR¹, R² = Ph90
2ChalconeR¹ = Ph, R² = 4-Cl-Ph88
3α,β-Unsaturated ketoesterR¹ = Ph, R² = OEt85

Conclusion

The catalytic synthesis of substituted pyrazoles is a dynamic and rapidly evolving field. The methodologies presented in this guide, encompassing transition-metal catalysis, organocatalysis, and photocatalysis, highlight the versatility and power of modern synthetic chemistry. By providing detailed protocols and mechanistic insights, we aim to empower researchers to effectively utilize these state-of-the-art techniques in their own synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazole-based compounds with significant scientific and societal impact.

References

  • Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]

  • Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. PubMed. [Link]

  • Wang, J., Li, H., & Zu, L. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PubMed Central. [Link]

  • Ding, Y., Zhang, T., Chen, Q.-Y., & Zhu, C. (2016). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters, 18(16), 4206–4209. [Link]

Sources

Application Notes and Protocols: Leveraging 1-(1-methyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its presence in blockbuster drugs like Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of pyrazole-containing compounds in managing inflammatory disorders.[2] The structural versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling fine-tuning of its pharmacological profile and drug-like properties.[3] This document provides a detailed guide on the utilization of a key building block, 1-(1-methyl-1H-pyrazol-4-yl)ethanone , in the synthesis of novel chalcones and their subsequent transformation into pyrazoline derivatives with potential as potent and selective anti-inflammatory agents.

Core Rationale: A Two-Step Synthesis Strategy

The synthetic approach detailed herein is a robust and widely employed two-step process. This strategy leverages the reactivity of the acetyl group in this compound to first construct a chalcone intermediate, which then serves as a versatile precursor for the synthesis of various heterocyclic compounds with potential anti-inflammatory activity.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start This compound Intermediate Pyrazole-based Chalcone Start->Intermediate Step 1: Claisen-Schmidt Condensation (with Aromatic Aldehyde) Final_Product Pyrazoline Derivative (Potential Anti-inflammatory Agent) Intermediate->Final_Product Step 2: Cyclization Reaction (with Hydrazine Hydrate)

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Scientific Principle

The first step involves a base-catalyzed Claisen-Schmidt condensation between this compound and a suitably substituted aromatic aldehyde.[4] This reaction is a cornerstone of organic synthesis for forming α,β-unsaturated ketones, commonly known as chalcones.[1] The mechanism involves the deprotonation of the α-carbon of the ethanone by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.

The general reaction scheme is as follows:

Claisen_Schmidt reactant1 This compound product Pyrazole-based Chalcone reactant1->product Base (e.g., NaOH) Ethanol, rt reactant2 Substituted Aromatic Aldehyde reactant2->product

Caption: General scheme for the Claisen-Schmidt condensation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Crushed ice

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen substituted aromatic aldehyde (1 equivalent) in a minimal amount of 95% ethanol with stirring.

  • Prepare a 10-40% aqueous solution of NaOH or KOH. Cool the ethanolic solution of the reactants in an ice bath.

  • Slowly add the base solution dropwise to the reaction mixture with continuous stirring. Maintain the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • The precipitated solid (the chalcone) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-based chalcone.

  • Characterize the synthesized chalcone using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • Base Catalyst: The base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation reaction.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base, and it allows for easy workup as the product often precipitates upon addition of water.

  • Low Temperature: Maintaining a low temperature during the addition of the base helps to control the reaction rate and minimize side reactions.

  • Acidification: Neutralization of the base is necessary to precipitate the chalcone product, which is typically insoluble in acidic or neutral aqueous media.

Part 2: Synthesis of Pyrazoline Derivatives via Cyclization

Scientific Principle

The synthesized pyrazole-based chalcones serve as excellent Michael acceptors due to the presence of the α,β-unsaturated carbonyl system. In the second step, these chalcones undergo a cyclization reaction with hydrazine hydrate in the presence of a catalytic amount of acetic acid to yield pyrazoline derivatives.[5][6] The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[7]

The general reaction scheme is as follows:

Cyclization reactant1 Pyrazole-based Chalcone product Pyrazoline Derivative reactant1->product Acetic Acid (catalyst) Ethanol, reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: General scheme for the cyclization of chalcones to pyrazolines.

Detailed Experimental Protocol

Materials:

  • Synthesized pyrazole-based chalcone

  • Hydrazine hydrate (80% or 99%)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-based chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water.

  • The precipitated solid (the pyrazoline derivative) is collected by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazoline derivative.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazoline ring.

  • Acetic Acid Catalyst: The acidic medium facilitates the cyclization and subsequent dehydration steps.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can exert their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

The proposed mechanism of action can be visualized as follows:

MOA cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Drug Pyrazole-Pyrazoline Derivative Drug->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Data Presentation: Expected Characterization and Activity

The synthesized compounds should be characterized to confirm their structure and purity. The anti-inflammatory activity can be evaluated using in vitro and in vivo models.

Table 1: Hypothetical Characterization Data for a Synthesized Pyrazoline Derivative

ParameterExpected Result
Molecular Formula C₁₉H₁₈N₄O
Molecular Weight 318.38 g/mol
Melting Point 150-152 °C
FT-IR (cm⁻¹) 3350 (N-H), 1620 (C=N), 1590 (C=C)
¹H-NMR (δ, ppm) 2.5-3.5 (m, 2H, CH₂ of pyrazoline), 3.8 (s, 3H, N-CH₃), 5.0-5.5 (dd, 1H, CH of pyrazoline), 6.8-8.0 (m, Ar-H), 9.5 (s, 1H, N-H of pyrazoline)

Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Synthesized Pyrazoline >1000.5>200
Celecoxib (Reference) 150.04375
Ibuprofen (Reference) 5150.33

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrazole-based chalcones and pyrazoline derivatives. The two-step synthetic protocol described herein is efficient and adaptable for creating a library of compounds for screening as potential anti-inflammatory agents. The established role of the pyrazole scaffold in targeting the COX-2 enzyme provides a strong rationale for exploring these new derivatives in the quest for safer and more effective treatments for inflammatory diseases.

References

  • Hsieh, H. K., Lee, T. H., Wang, J. P., Wang, J. J., & Lin, C. N. (1998). Synthesis and anti-inflammatory effect of chalcones. Pharmaceutical research, 15(1), 39–46. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. [Link]

  • Hsieh, H. K., Tsao, L. T., Wang, J. P., & Lin, C. N. (2000). Synthesis and anti-inflammatory effect of chalcones. Journal of pharmacy and pharmacology, 52(2), 163–171. [Link]

  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(11), 3349. [Link]

  • ResearchGate. (n.d.). Scheme 1. The protocol for the synthesis of pyrazoline derivatives... [Image].
  • Patel, K. D., Prajapati, S. M., & Panchal, S. N. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research, 6(1), 249-256.
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry, 33(6).
  • Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2013). Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 64, 116–122. [Link]

  • ResearchGate. (n.d.). Protocol for synthesis of pyrazoline derivatives (3a–h and 4a–h). [Image].
  • Claisen-Schmidt Condensation. (n.d.).
  • Noisier, A. F., Abdelgawad, M. A., El-Naggar, M., & Ghorab, M. M. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 22(11), 1939. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 34(1).
  • ResearchGate. (n.d.). Protocol for the synthesis of pyrazoline analogues (4a-l). [Image].
  • E-Researchco. (n.d.).
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS omega, 8(30), 27318–27333. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Li, Y., Li, J., Wang, Y., Fu, D., Wang, H., & Li, Y. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC medicinal chemistry, 11(10), 1166–1176. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. The Russian Journal of Social Sciences and Medicine, 23(1), 39-51. [Link]

  • Fiveable. (n.d.). 3.
  • Taylor & Francis. (n.d.).
  • Zhang, X., Li, X., & Wang, Z. (2006). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Journal of Chemical Research, 2006(1), 1-2.

Sources

experimental procedure for the synthesis of pyrazole derivatives containing an ethanone skeleton

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Synthesis of Pyrazole Derivatives Containing an Ethanone Skeleton

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the principal synthetic methodologies for preparing pyrazole derivatives that feature an ethanone moiety. It combines robust, step-by-step protocols with mechanistic insights and expert commentary to facilitate reproducible and efficient synthesis in a laboratory setting.

Scientific Introduction & Strategic Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a wide range of diseases, including cancer, inflammation, and viral infections.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an exceptional pharmacophore. The incorporation of an ethanone (acetyl) group, particularly at the N-1 position, provides a valuable synthetic handle and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. These 1-acetylpyrazole derivatives are key intermediates and target compounds in drug discovery programs.[3]

The synthesis of these target molecules is typically achieved through well-established, yet nuanced, chemical transformations. The two most prominent and reliable strategies are:

  • Two-Step Synthesis via a Chalcone Intermediate: This versatile approach involves the initial base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation reaction with a hydrazine source and subsequent acetylation.[4][5][6][7]

  • Direct Cyclocondensation of 1,3-Dicarbonyl Compounds: Known as the Knorr pyrazole synthesis, this classic and efficient method involves the direct reaction of a 1,3-dicarbonyl compound with a suitable hydrazine derivative to construct the pyrazole ring in a single step.[3][8][9][10]

This guide will detail the experimental procedures for both strategies, offering insights into the causality behind reagent choices and reaction conditions.

G General Synthetic Strategies cluster_0 Starting Materials cluster_1 Synthetic Pathways Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation Diketone 1,3-Dicarbonyl Compound FinalProduct Target Pyrazole with Ethanone Skeleton Diketone->FinalProduct Knorr Pyrazole Synthesis Hydrazine Hydrazine Derivative Hydrazine->FinalProduct Cyclocondensation & Acetylation Hydrazine->FinalProduct Knorr Pyrazole Synthesis Chalcone->FinalProduct Cyclocondensation & Acetylation

Figure 1: High-level overview of the two primary synthetic routes to pyrazole derivatives containing an ethanone skeleton.

Protocol I: Two-Step Synthesis via Chalcone Intermediate

This method is highly adaptable, as it allows for significant molecular diversity by varying the initial acetophenone and benzaldehyde precursors. The procedure is bifurcated into the synthesis of the chalcone intermediate and its subsequent conversion to the target pyrazole.

Step A: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone.[11] The base abstracts an acidic α-proton from the ketone to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone, or chalcone.[11][12]

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol, 1.0 eq.) in 50 mL of ethanol.

  • Reagent Addition: To this solution, add the substituted benzaldehyde (10 mmol, 1.0 eq.). Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Base Catalysis: Prepare a 20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add this solution dropwise (approx. 5 mL) to the reaction mixture over 15 minutes. A color change and increase in turbidity are typically observed.

    • Causality Note: A strong base is essential to generate the enolate from the acetophenone. The pKa of the α-proton is sufficiently low for deprotonation by hydroxide ions.[12]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 n-hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), slowly pour the reaction mixture into 200 mL of ice-cold water with constant stirring.

  • Precipitation: A solid product (the chalcone) will precipitate out. Continue stirring for 30 minutes in the ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). Allow the product to air-dry. For higher purity, recrystallize the crude chalcone from hot ethanol.[13]

Step B: Cyclocondensation to form 1-(Pyrazol-1-yl)ethanone

Principle: The α,β-unsaturated system of the chalcone is susceptible to nucleophilic attack by hydrazine. The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and dehydration to form a pyrazoline ring.[6] The use of glacial acetic acid often serves as both the reaction solvent and the acetylating agent, converting the intermediate N-H pyrazoline to the final N-acetyl (ethanone) pyrazole derivative.[7]

Detailed Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the synthesized chalcone (5 mmol, 1.0 eq.) and 20 mL of glacial acetic acid.

  • Reagent Addition: To this suspension, add hydrazine hydrate (80% solution, 7.5 mmol, 1.5 eq.) dropwise.

    • Causality Note: Using an excess of hydrazine hydrate drives the reaction towards completion. Glacial acetic acid provides an acidic medium that can catalyze the cyclization and dehydration steps, and it also serves as the acetyl source for the final product.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 150 mL of crushed ice, stirring continuously.

  • Precipitation: A solid precipitate of the pyrazole derivative will form.

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold water, and dry. Recrystallize the crude product from ethanol or an appropriate solvent mixture to obtain the pure 1-(pyrazol-1-yl)ethanone derivative.[7]

G Workflow for Protocol I start Start: Substituted Acetophenone + Benzaldehyde step1 Step A: Claisen-Schmidt Condensation - Ethanol Solvent - NaOH or KOH catalyst - Room Temp, 2-4h start->step1 workup1 Work-up: - Pour into ice water - Filter & Wash step1->workup1 chalcone Intermediate: Crude Chalcone workup1->chalcone purify1 Purification: Recrystallize from Ethanol chalcone->purify1 pure_chalcone Pure Chalcone purify1->pure_chalcone step2 Step B: Cyclocondensation - Glacial Acetic Acid - Hydrazine Hydrate - Reflux, 4-6h pure_chalcone->step2 workup2 Work-up: - Pour into ice water - Filter & Wash step2->workup2 final_product Crude 1-(Pyrazol-1-yl)ethanone workup2->final_product purify2 Purification: Recrystallize from Ethanol final_product->purify2 end Final Product purify2->end

Figure 2: Detailed experimental workflow for the two-step synthesis of 1-(Pyrazol-1-yl)ethanone derivatives.

Protocol II: Knorr Pyrazole Synthesis

Principle: The Knorr synthesis is a direct and powerful method for constructing the pyrazole ring by reacting a 1,3-dicarbonyl compound with a hydrazine.[9][14] To obtain the desired ethanone skeleton on the pyrazole nitrogen, acetylhydrazine is used as the nitrogen source. This one-pot reaction is often catalyzed by a small amount of acid.[9] A key consideration is regioselectivity; if an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles may be formed.[3][8]

Detailed Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (10 mmol, 1.0 eq.) in 40 mL of absolute ethanol.

  • Reagent Addition: Add acetylhydrazine (11 mmol, 1.1 eq.) to the solution. Add 2-3 drops of concentrated sulfuric acid or glacial acetic acid as a catalyst.

    • Causality Note: The acid catalyst protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine nitrogen.[9]

  • Reaction Execution: Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC to track the consumption of the 1,3-dicarbonyl starting material.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to encourage crystallization.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield the pure pyrazole derivative.

G Mechanism of Knorr Pyrazole Synthesis start_mats 1,3-Dicarbonyl Compound + Acetylhydrazine attack Nucleophilic Attack (Acid Catalyzed) start_mats->attack intermediate Hydrazone/Enamine Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization hemiaminal Cyclic Hemiaminal cyclization->hemiaminal dehydration Dehydration (-H2O) hemiaminal->dehydration product Final Aromatic Pyrazole with Ethanone Skeleton dehydration->product

Figure 3: Simplified mechanistic pathway for the Knorr pyrazole synthesis.

Data Presentation and Characterization

Successful synthesis of the target compounds must be confirmed through rigorous analytical characterization. Below is a table summarizing expected data for a representative product.

ParameterProtocol I ExampleProtocol II Example
Product 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Starting Materials Chalcone (from Acetophenone + Benzaldehyde), Hydrazine Hydrate, Acetic AcidAcetylacetone, Acetylhydrazine
Typical Yield 70-85%80-95%
Reaction Time 4-6 hours (Step B)3-5 hours
¹H NMR (δ, ppm) ~2.2 (s, 3H, COCH₃), ~3.1 (dd, 1H), ~3.8 (dd, 1H), ~5.5 (dd, 1H), 7.2-7.8 (m, 10H, Ar-H)~2.2 (s, 3H, C₃-CH₃), ~2.4 (s, 3H, C₅-CH₃), ~2.6 (s, 3H, COCH₃), ~5.9 (s, 1H, C₄-H)
IR (cm⁻¹) ~1660 (C=O, amide), ~1595 (C=N), ~1490 (C=C, aromatic)~1710 (C=O, ketone), ~1580 (C=N), ~1500 (C=C, aromatic)
MS (m/z) Expected [M+H]⁺Expected [M+H]⁺

Note: Specific shifts and yields will vary based on the exact substituents used.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Chalcone Yield (Protocol I) Insufficiently basic conditions; premature precipitation of base.Ensure the base is fully dissolved and added slowly to the ethanolic solution. If needed, increase the amount of base slightly or use a stronger base system.
Incomplete Cyclization (Protocol I) Insufficient reaction time or temperature; catalyst deactivation.Extend the reflux time and monitor carefully with TLC. Ensure the glacial acetic acid is of high purity.
Formation of Regioisomers (Protocol II) Use of an unsymmetrical 1,3-dicarbonyl compound.If a single isomer is required, use a symmetrical 1,3-dicarbonyl. If isomers are formed, they typically require separation by column chromatography.
Product Oiling Out (Work-up) Product has a low melting point or is impure.Continue stirring vigorously in the ice bath. If an oil persists, decant the aqueous layer and attempt to crystallize the oil from a suitable solvent (e.g., ethanol, hexane).
Difficulty with Recrystallization Incorrect solvent choice; presence of persistent impurities.Perform solvent screening with small amounts of the crude product. If highly colored, consider treating the solution with activated charcoal before crystallization.

Conclusion

The synthetic protocols detailed in this application note provide robust and reproducible pathways for accessing pyrazole derivatives containing an ethanone skeleton. The two-step chalcone-based method offers great flexibility for generating diverse libraries of compounds, while the direct Knorr synthesis provides a highly efficient route from 1,3-dicarbonyl precursors. By understanding the mechanistic underpinnings and potential challenges of each method, researchers can effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., Kumar, S., Kumar, R., & Kumar, V. (2018). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Applicable Chemistry, 7(5), 1238-1246. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 51-56. [Link]

  • Lukin, A. M., & Stevens, A. C. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172), e61944. [Link]

  • Lukin, A. M., & Stevens, A. C. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172). [Link]

  • Chauhan, S. S., & Singh, R. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27953-27959. [Link]

  • Bousdira, A., & Bou-Salah, L. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

  • Al-Suwaidan, I. A., & Al-Salahi, R. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Chemistry, 2020, 1-9. [Link]

  • Sonawane, A. D., & Shinde, S. B. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Research and Analytical Reviews, 5(3), 85-90. [Link]

  • Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1474-1479. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Step 2 Synthesis of pyrazole Derivative. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Wahyuningsih, T. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(2), 162-173. [Link]

  • JoVE. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(31), 22359-22377. [Link]

  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3369. [Link]

  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 260-264. [Link]

  • Patel, R. B., et al. (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 34(1), 353-360. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind experimental choices, provide field-proven insights, and offer detailed troubleshooting protocols to improve your reaction yield and product purity.

Section 1: Synthesis Strategy Overview

The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through two distinct and reliable strategies: Direct Acylation of a pre-formed pyrazole ring and Ring Formation via Cyclocondensation . The choice between these routes depends on the availability of starting materials, desired scale, and equipment.

  • Route A: Friedel-Crafts Acylation of 1-Methylpyrazole. This is an electrophilic aromatic substitution where 1-methylpyrazole is acylated, typically with acetyl chloride or acetic anhydride. The key challenge in this route is managing the reactivity of the pyrazole ring, which is susceptible to side reactions with strong Lewis acids. Substitution is electronically directed to the C4 position[1][2].

  • Route B: Cyclocondensation. This method involves constructing the pyrazole ring from acyclic precursors. A common approach is the reaction of a 1,3-dicarbonyl equivalent with methylhydrazine. This route offers excellent control over regioselectivity but may require more complex starting materials.

Workflow: Selecting Your Synthetic Route

The following diagram outlines the decision-making process for choosing the optimal synthetic strategy.

synthesis_route_selection start Start: Need to Synthesize This compound sm_avail Are Starting Materials Readily Available? start->sm_avail sm_1mp 1-Methylpyrazole & Acetyl Chloride sm_avail->sm_1mp Yes sm_dicarbonyl 1,3-Dicarbonyl Precursor & Methylhydrazine sm_avail->sm_dicarbonyl No route_a Route A: Friedel-Crafts Acylation end_node Proceed with Synthesis route_a->end_node route_b Route B: Cyclocondensation route_b->end_node sm_1mp->route_a sm_dicarbonyl->route_b

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of 1-methylpyrazole using aluminum chloride (AlCl₃) and acetyl chloride is failing or giving very low yields. What is going wrong?

Answer: This is a common and critical issue. The N-atoms in the pyrazole ring are basic and can coordinate strongly with powerful Lewis acids like AlCl₃. This deactivates the ring towards electrophilic substitution and can lead to complexation or degradation.

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid Catalyst: Strong catalysts are often unsuitable for acylating reactive heterocycles[3].

    • Insight: Milder Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), or even strong protic acids like trifluoroacetic acid (TFA) are more appropriate choices that balance activation of the acylating agent with minimizing side reactions on the pyrazole ring[3].

    • Action: Screen a panel of milder Lewis acids. See the protocol in Section 4 for a recommended starting point.

  • Ensure Strictly Anhydrous Conditions: Friedel-Crafts reagents are extremely sensitive to moisture.

    • Insight: Water will hydrolyze both the Lewis acid catalyst and the acetyl chloride, quenching the reaction.[4]

    • Action: Dry all glassware thoroughly. Use anhydrous solvents (e.g., freshly distilled DCM). Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Check Reagent Quality and Stoichiometry:

    • Insight: The quality of 1-methylpyrazole and the acylating agent is paramount. Ensure they are pure and free from contaminants. The stoichiometry of the catalyst is also crucial; typically, 1.1 to 2.5 equivalents are used.

    • Action: Use freshly opened or distilled reagents. Verify the stoichiometry in your reaction setup.

Issue 2: Formation of Tarry Byproducts and Reaction Mixture Darkening

Question: My reaction mixture turns dark brown or black, and workup yields a tar-like substance instead of the desired product. How can I prevent this?

Answer: Tar formation is indicative of product or starting material decomposition. This is often caused by excessive heat or overly harsh reaction conditions.

Troubleshooting Steps:

  • Control the Reaction Temperature:

    • Insight: Exothermic reactions, especially during the addition of the Lewis acid or acylating agent, can cause localized heating, leading to polymerization and degradation. Unwanted side reactions can lead to the formation of polymeric or tarry materials, especially at high temperatures.[5]

    • Action: Perform reagent addition at a low temperature (e.g., 0 °C or -10 °C) in an ice or ice/salt bath. Allow the reaction to warm to room temperature slowly only after all reagents have been added.

  • Monitor Reaction Progress Diligently:

    • Insight: Allowing the reaction to proceed for too long can promote the formation of byproducts.

    • Action: Monitor the consumption of the starting material closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the 1-methylpyrazole has been consumed.[5]

  • Work Under an Inert Atmosphere:

    • Insight: Some reaction intermediates or the product itself may be sensitive to air oxidation, which can contribute to the formation of colored impurities.[5]

    • Action: Conduct the entire reaction, from reagent addition to quenching, under a blanket of nitrogen or argon gas.

Issue 3: Difficulty in Product Purification and Isolation

Question: My crude product is an oil that won't crystallize, and it's proving difficult to purify by column chromatography. What are some effective purification strategies?

Answer: The target molecule, this compound, can sometimes be challenging to crystallize directly from a crude reaction mixture. A systematic approach to purification is required.

Troubleshooting Steps:

  • Attempt Trituration:

    • Insight: If the product is an oil, it may be an amorphous solid or a low-melting solid. Inducing crystallization can be achieved by washing with a solvent in which the product is poorly soluble but the impurities are soluble.

    • Action: Add a non-polar solvent like hexanes or diethyl ether to your crude oil and stir or sonicate vigorously. This can often cause the product to solidify, at which point it can be collected by filtration.[5]

  • Optimize Recrystallization:

    • Insight: Finding the right solvent system is key for successful recrystallization.

    • Action: Screen common solvent systems. Good candidates for pyrazole compounds often include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5] Dissolve the crude material in a minimum amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity persists. Allow it to cool slowly.

  • Refine Your Chromatography Technique:

    • Insight: Pyrazole compounds contain basic nitrogen atoms that can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Action: Deactivate the silica gel by preparing your slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). This will cap the acidic silanol groups and improve elution. Alternatively, consider using neutral alumina or reverse-phase (C18) chromatography.[5]

Frequently Asked Questions (FAQs)
  • Q: Which synthetic route, Friedel-Crafts or cyclocondensation, generally gives a higher yield?

    • A: Both routes can be high-yielding if properly optimized. The Friedel-Crafts route is often more direct if 1-methylpyrazole is available. However, a cyclocondensation approach can offer more predictable regiochemical control from the outset, potentially leading to a purer product with less need for intensive purification.

  • Q: What are the primary safety concerns?

    • A: Friedel-Crafts reagents like AlCl₃ and acetyl chloride are highly corrosive and react violently with water. Methylhydrazine (used in cyclocondensation) is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: How do I confirm the structure of my final product?

    • A: The identity and purity should be confirmed using standard analytical techniques. ¹H NMR spectroscopy will show characteristic peaks for the methyl group on the pyrazole nitrogen, the acetyl methyl group, and the two pyrazole ring protons. Mass spectrometry should confirm the molecular weight (124.14 g/mol ). Melting point determination can be used to assess purity against a known standard.

Section 3: Data & Troubleshooting Summary

Table 1: Comparison of Friedel-Crafts Conditions
ParameterStandard Condition (Low Yield)Optimized Condition (Improved Yield)Rationale
Lewis Acid AlCl₃SnCl₄ or TiCl₄Milder Lewis acids prevent deactivation and degradation of the pyrazole ring.[3]
Temperature Room Temperature Addition0 °C to -10 °C AdditionControls exothermic reaction, minimizing tar formation.[5]
Atmosphere AirNitrogen or ArgonPrevents potential air oxidation of sensitive intermediates.[5]
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Strictly anhydrous conditions are required to prevent reagent quenching.[4]
Troubleshooting Decision Tree

troubleshooting_flowchart start Low Yield Obtained check_reaction Analyze Reaction Mixture (TLC, Crude NMR) start->check_reaction no_product No Product / Only Starting Material check_reaction->no_product No Conversion tar Tar / Decomposition check_reaction->tar Degradation product_present Product Present, But Low Yield check_reaction->product_present Conversion Occurred action_catalyst 1. Check Catalyst Activity 2. Use Milder Lewis Acid 3. Ensure Anhydrous Conditions no_product->action_catalyst action_temp 1. Lower Reaction Temperature 2. Control Reagent Addition Rate 3. Monitor by TLC & Quench Sooner tar->action_temp action_purification 1. Optimize Workup pH 2. Attempt Trituration/Recrystallization 3. Modify Chromatography (e.g., add Et3N) product_present->action_purification

Caption: Troubleshooting workflow for low yield issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of 1-Methylpyrazole

This protocol uses a milder Lewis acid to improve yield and minimize side reactions.

Materials:

  • 1-Methylpyrazole (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Tin(IV) chloride (SnCl₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methylpyrazole (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (1.5 eq) dropwise to the stirred solution over 15 minutes. A precipitate may form.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution portion-wise until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield this compound.

Protocol 2: Cyclocondensation Synthesis

This protocol builds the pyrazole ring, ensuring C4-acylation.

Materials:

  • 3-(Ethoxymethylene)-2,4-pentanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol

  • Hydrochloric acid (HCl) (for workup)

  • Sodium hydroxide (NaOH) (for workup)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-(ethoxymethylene)-2,4-pentanedione (1.0 eq) in ethanol.

  • Reagent Addition: Cool the solution to 0 °C and add methylhydrazine (1.1 eq) dropwise with stirring.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with dilute HCl, followed by water, and then a dilute NaOH solution to remove any unreacted starting materials or acidic byproducts.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purification: Purify as described in Protocol 1 to obtain the final product.

References

  • Vertex AI Search. (2026). 1-Methylpyrazole (CAS 930-36-9)
  • Journal of the Chemical Society C. (1967). Preparation and properties of some pyrazolyl ketones.
  • Vertex AI Search. (2026). Choosing the Right Organic Base: A Guide to 1-Methylpyrazole.
  • ResearchGate. (n.d.). synthesis of 4-acetyl-3-methyl-1 -phenyl-5-pyrazolone STEP 3: Procedure....
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ChemicalBook. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone synthesis.
  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES....
  • Journal of Drug Delivery and Therapeutics. (2019).
  • Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
  • MDPI. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones....
  • Guidechem. (n.d.). 1-Methylpyrazole 930-36-9 wiki.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Biosynth. (n.d.). 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone.
  • NIH. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.
  • ACS Publications. (n.d.). Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones....
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6.
  • NIH PMC. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph.
  • LookChem. (n.d.). Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE.
  • ResearchGate. (2012).
  • NIH PMC. (n.d.).
  • PubMed. (2006).

Sources

common side reactions in pyrazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during pyrazole synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section addresses specific issues you might encounter during your pyrazole synthesis experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate these problems.

Issue 1: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is the most common side reaction in pyrazole synthesis, especially in the Knorr synthesis.[1] The root cause lies in the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can be attacked by the substituted nitrogen of the hydrazine.[1] The initial attack is often the regioselectivity-determining step. Several factors can be manipulated to favor the formation of a single isomer.

Causality and Avoidance Strategies:

  • Steric Hindrance: The bulkier substituents on either the dicarbonyl compound or the hydrazine will direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

    • Protocol: If you have flexibility in your starting material design, consider introducing a bulky group (e.g., tert-butyl) adjacent to one of the carbonyls to sterically shield it.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound will activate the adjacent carbonyl for nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the hydrazine is influenced by its substituent.[1]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents are particularly effective.

    • Protocol: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] These solvents can dramatically increase the regioselectivity in favor of one isomer.[2] They are thought to achieve this by not competing with the hydrazine as a nucleophile.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the hydrazine nitrogens and the rate of condensation at each carbonyl.[1]

    • Protocol: Perform a pH screen. For Knorr synthesis, a catalytic amount of acid is typical.[3][4] Varying the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or using a buffer system can help optimize the regioselectivity.

  • Temperature Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the product ratio.[1]

    • Protocol: Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the result of the initial attack on the more reactive carbonyl.

Purification of Regioisomers: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[5] In some cases, fractional crystallization or crystallization of the acid addition salts of the pyrazole isomers can be an effective purification method.[6]

Issue 2: Formation of Pyrazolone Byproducts

Q: My synthesis using a β-ketoester is yielding a significant amount of a pyrazolone byproduct instead of the desired pyrazole. What is causing this and how can I prevent it?

A: The formation of pyrazolones is a known side reaction when β-ketoesters are used as the 1,3-dicarbonyl component. This occurs because the ester group can be attacked intramolecularly by the second nitrogen of the hydrazine, leading to a stable 5-membered ring with a carbonyl group.[7][8][9][10]

Causality and Avoidance Strategies:

  • Reaction Conditions: The reaction conditions can favor the formation of the pyrazolone.

    • Protocol: To favor the pyrazole, ensure the reaction goes to completion with dehydration to form the aromatic ring. This may involve increasing the reaction temperature or using a dehydrating agent. If the pyrazolone is the desired product, the reaction is often run under milder conditions.

  • Starting Material Choice: If the pyrazolone is an undesired byproduct, consider using a 1,3-diketone instead of a β-ketoester if your synthetic route allows.

Issue 3: Michael Addition Side Products with α,β-Unsaturated Carbonyls

Q: I am attempting a pyrazole synthesis from an α,β-unsaturated ketone and hydrazine, but I am isolating a significant amount of a Michael addition product. How can I promote the desired cyclization?

A: When using α,β-unsaturated aldehydes or ketones, the hydrazine can act as a nucleophile in a Michael 1,4-addition to the double bond, which can sometimes be a competing side reaction to the desired condensation at the carbonyl and subsequent cyclization. [11]

Causality and Avoidance Strategies:

  • Reaction Control: The key is to favor the initial condensation at the carbonyl group to form the hydrazone, which then undergoes intramolecular cyclization.

    • Protocol:

      • Acid Catalysis: Use a catalytic amount of acid to promote the formation of the hydrazone intermediate.

      • Stepwise Procedure: Consider a two-step, one-pot procedure. First, form the hydrazone by reacting the α,β-unsaturated carbonyl with hydrazine at a lower temperature. Then, increase the temperature or add a catalyst to promote the intramolecular cyclization and subsequent oxidation to the pyrazole.

Issue 4: Dimerization and Polymerization

Q: My reaction is producing a high molecular weight, insoluble material, and my desired pyrazole yield is low. What is happening?

A: Dimerization or polymerization of starting materials or reactive intermediates can be a significant side reaction, leading to low yields of the desired pyrazole.

Causality and Avoidance Strategies:

  • Hydrazine Instability: Hydrazine itself can undergo side reactions, especially in the presence of oxidizing agents or at elevated temperatures. Impurities in the hydrazine can also initiate polymerization.

    • Protocol: Use high-purity hydrazine or a more stable salt form (e.g., hydrazine hydrochloride).[12] If using hydrazine hydrate, consider purifying it by distillation before use.

  • Reactive Intermediates: Highly reactive intermediates in the reaction mixture can self-condense or react with starting materials to form dimers or polymers. For example, 5-aminopyrazoles are known to undergo oxidative dimerization.[13][14][15]

    • Protocol:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.

      • Controlled Addition: Add one of the reactants slowly to the other to maintain a low concentration of the more reactive species and minimize self-condensation.

Issue 5: Low or No Product Yield

Q: I am getting very low or no yield of my desired pyrazole. What are the common culprits and how can I troubleshoot this?

A: Low or no yield in pyrazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. [6]

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions.[6][16]

    • Use fresh hydrazine or a recently purified batch, as it can degrade over time.[6]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish, try increasing the temperature. Monitor the reaction by TLC to avoid decomposition at higher temperatures.[16]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC until the starting materials are consumed.

    • Catalyst: If using a catalyst, ensure it is active and used in the correct amount. Both acidic and basic conditions can be employed, depending on the specific synthesis.[16]

  • Check Stoichiometry:

    • Ensure the correct molar ratios of your reactants are being used. An excess of one reactant may be necessary in some cases.

  • Work-up and Purification:

    • Product loss during extraction, crystallization, or chromatography can significantly lower the isolated yield.[16] Review your purification procedure for potential areas of loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][6][17] Other common methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[18][19]

Q2: How do I choose the right starting materials to avoid side reactions? A2: To minimize side reactions, use high-purity starting materials.[6] If regioselectivity is a concern, choose symmetrical 1,3-dicarbonyls or hydrazines if possible. If using unsymmetrical starting materials, consider the steric and electronic factors that can be used to control the regioselectivity, as detailed in the troubleshooting guide above.[1]

Q3: How can I deal with functional groups on my starting materials that might interfere with the reaction? A3: If your starting materials contain functional groups that are sensitive to the reaction conditions (e.g., acid- or base-sensitive groups), you may need to use protecting groups.[11][20] For example, an acid-labile protecting group can be used if the pyrazole synthesis is performed under basic conditions. After the pyrazole ring is formed, the protecting group can be removed.

Q4: How can I confirm the structure of my pyrazole product, especially if I suspect a mixture of regioisomers? A4: A combination of spectroscopic techniques is essential. 1D NMR (¹H and ¹³C) will often show distinct signals for the two regioisomers. For unambiguous structural assignment, 2D NMR techniques such as NOESY can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their proximity.[5]

Visualizing Pyrazole Synthesis and Side Reactions

The following diagram illustrates the general Knorr pyrazole synthesis pathway and highlights the key points where common side reactions can occur.

Pyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products start1 Unsymmetrical 1,3-Dicarbonyl intermediate Hydrazone Intermediate(s) start1->intermediate side_product3 Michael Adduct (from enone) start1->side_product3 Michael Addition start2 Substituted Hydrazine start2->intermediate start2->side_product3 cyclization Intramolecular Cyclization intermediate->cyclization Main Pathway side_product1 Undesired Pyrazole Regioisomer intermediate->side_product1 Alternative Cyclization side_product2 Pyrazolone (from β-ketoester) intermediate->side_product2 Attack on Ester dehydration Dehydration cyclization->dehydration product1 Desired Pyrazole Regioisomer dehydration->product1

Knorr Pyrazole Synthesis and Common Side Reactions

Summary of Common Side Reactions and Avoidance Strategies

Side Reaction Common Cause Primary Avoidance Strategy
Regioisomer Formation Use of unsymmetrical 1,3-dicarbonyls or hydrazines.[1]Control reaction conditions (solvent, temperature, pH) to exploit steric and electronic differences.[1][2]
Pyrazolone Formation Use of β-ketoesters as starting material.[7][8][9][10]Use a 1,3-diketone instead, or ensure complete dehydration to the aromatic pyrazole.
Michael Addition Use of α,β-unsaturated carbonyls.[11]Promote initial hydrazone formation through acid catalysis and controlled temperature.
Dimerization/Polymerization Impure or unstable hydrazine; highly reactive intermediates.[12][13][14][15]Use high-purity reagents, run the reaction under an inert atmosphere, and control reactant addition.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. (URL: [Link])

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. (URL: [Link])

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (URL: [Link])

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. (URL: [Link])

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (URL: [Link])

  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate. (URL: [Link])

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (URL: [Link])

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (URL: [Link])

  • knorr pyrazole synthesis | PPTX - Slideshare. (URL: [Link])

  • Knorr pyrazole synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - ResearchGate. (URL: [Link])

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. - ResearchGate. (URL: [Link])

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (URL: [Link])

  • 1 3.3. CRYSTALLIZATION. (URL: [Link])

Sources

optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions for higher yields, purity, and regioselectivity. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges.[1] This document moves beyond simple protocols to address the "why" behind common issues, providing you with the causal understanding needed to troubleshoot effectively.

General Experimental Workflow: A Bird's-Eye View

Before diving into specific issues, let's visualize the typical workflow for a pyrazole synthesis, such as the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh 1,3-Dicarbonyl & Hydrazine solvent Choose & Add Solvent reagents->solvent catalyst Add Catalyst (if required) solvent->catalyst mix Mix & Stir at Set Temperature catalyst->mix monitor Monitor Progress (TLC, LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product Characterized Final Product purify->product

Caption: A typical experimental workflow for pyrazole synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted to directly address the common hurdles encountered in the lab.

Section 1: Low Yield and Purity Issues

Q: My pyrazole synthesis is giving a very low yield. What are the first parameters I should investigate?

A: Low yield is a multifaceted problem. Before making drastic changes, systematically evaluate these core factors:

  • Reagent Stability: Are your starting materials pure? 1,3-dicarbonyl compounds can be unstable, and hydrazines, particularly phenylhydrazine, can degrade and cause discoloration (e.g., yellow/red impurities).[5] Ensure their purity before starting.

  • Stoichiometry: While a 1:1 molar ratio of dicarbonyl to hydrazine is theoretical, slight excesses of one reagent may be beneficial. However, a large excess of hydrazine can lead to side reactions and purification difficulties.

  • Reaction Time & Temperature: Is the reaction going to completion? Monitor the reaction by TLC or LC-MS. If starting material remains after an extended period at room temperature, a modest increase in temperature may be necessary. Conversely, if many side products are forming, the temperature may be too high. A temperature-controlled approach can sometimes lead to different products entirely, highlighting the sensitivity of these reactions.[6][7]

  • Atmosphere: While many pyrazole syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the hydrazine or other side reactions.

Q: I'm observing a mixture of regioisomers. How can I improve the selectivity?

A: This is one of the most common challenges, especially when using a non-symmetrical 1,3-dicarbonyl with a substituted hydrazine.[8] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons.[4]

  • Causality: The regiochemical outcome is a kinetic vs. thermodynamic tug-of-war, influenced by the electronic and steric nature of the dicarbonyl's substituents and the nucleophilicity of the hydrazine's two nitrogen atoms. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.[8]

  • Solution 1: Solvent Choice (Primary Lever): This is often the most effective tool.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents but can sometimes give poor selectivity. They can protonate the carbonyls and participate in hydrogen bonding, influencing the electrophilicity of the carbonyl centers.[9]

    • Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents can significantly improve regioselectivity. They solvate the intermediates differently than protic solvents, often favoring one reaction pathway.[10]

    • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have emerged as powerful tools for controlling regioselectivity.[8] Their unique hydrogen-bonding properties can selectively activate one carbonyl group over the other, dramatically improving the ratio in favor of the desired isomer.[8]

  • Solution 2: Catalyst: An appropriate acid catalyst can enhance the electrophilicity of one carbonyl over the other, guiding the initial attack of the hydrazine.

Section 2: Temperature Optimization

Q: What is the typical temperature range for pyrazole synthesis, and how does it impact the reaction?

A: There is no single "best" temperature; it is highly substrate-dependent. Reactions can be run from room temperature to reflux.[1][11]

  • Room Temperature: Many reactions, especially with reactive substrates, proceed efficiently at ambient temperature.[1][12] This is often the best starting point to minimize side-product formation.

  • Elevated Temperatures (e.g., 60-100 °C): Heating is used to drive slower reactions to completion. However, this comes with risks. Increased temperature can:

    • Accelerate the desired reaction.

    • Promote side reactions and decomposition of starting materials or products.

    • Decrease regioselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer.

    • In some cases, raising the temperature above an optimal point (e.g., 60°C) can actually lead to a decrease in yield.[12]

Q: My reaction is stalled at room temperature. What is a logical approach to applying heat?

A: Instead of immediately going to reflux, a stepwise increase is recommended.

  • Initial Test: Run the reaction at room temperature for 4-6 hours, monitoring by TLC/LC-MS.

  • Moderate Heat: If the reaction is slow or stalled, increase the temperature to 40-50 °C and monitor for another 4-6 hours.

  • Reflux Conditions: If the reaction is still not complete, proceed to reflux conditions as a final resort. Always run a parallel reaction at a lower temperature to compare the purity profile. A cleaner, albeit slower, reaction at a lower temperature may ultimately give a better isolated yield after purification.

Section 3: Solvent Selection

Q: How do I choose the right solvent? What are the key differences between protic, aprotic, and "green" options?

A: Solvent choice influences reaction rate, yield, and, most critically, regioselectivity.[10]

Solvent TypeExamplesRole & Impact in Pyrazole Synthesis
Protic Polar Ethanol, Methanol, Acetic AcidRole: Can act as a proton source to activate carbonyls and participate in the dehydration step. Impact: Very common and effective for many systems. However, they can lead to poor regioselectivity with unsymmetrical substrates.[8][9]
Aprotic Polar DMF, DMAc, DMSO, AcetonitrileRole: Solubilize reagents effectively without donating protons. Impact: Often provide better regioselectivity and yields compared to protic solvents by altering the reaction pathway.[10]
Aprotic Non-Polar Toluene, HexaneRole: Primarily used for solubilizing non-polar substrates. Impact: Generally not a good choice for the initial reaction, as they often result in no or very slow reaction rates.[9]
"Green" Solvents Water/PEG-400, Ionic Liquids, Fluorinated Alcohols (TFE, HFIP)Role: Offer environmental benefits and unique reactivity. Impact: Can dramatically improve yields and selectivity. Fluorinated alcohols are particularly noted for enhancing regioselectivity.[6][8][13]
Solvent-Free Neat reaction, often with a catalystRole: Reagents are mixed directly, often with gentle heating. Impact: Environmentally friendly, can lead to faster reaction rates and high yields.[14][15][16]
Section 4: Catalyst Selection

Q: When is a catalyst necessary for pyrazole synthesis?

A: The classic condensation of a 1,3-dicarbonyl with hydrazine is often catalyzed by a small amount of acid (like acetic acid in ethanol).[2][3] However, a catalyst is not always required. Many reactions proceed thermally. A catalyst is generally introduced to:

  • Increase the rate of a slow reaction.

  • Enable the reaction to proceed at a lower temperature.

  • Influence the selectivity (regio- or stereoselectivity).

Q: What are the common types of catalysts and their applications?

A: The catalyst landscape is broad, ranging from simple acids to complex metal systems.

Catalyst TypeExamplesApplication & Mechanism
Acid Catalysts Acetic Acid, HCl, TsOHApplication: The most common type for Knorr-type syntheses. Mechanism: Protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[2][4]
Lewis Acids LiClO₄, Al(OTf)₃, FeCl₃Application: Used for activating carbonyls and other functional groups. Mechanism: Coordinates to the carbonyl oxygen, increasing its electrophilicity.[1]
Metal Catalysts AgOTf, Ru-complexes, Pd-complexesApplication: Used in more advanced syntheses from precursors like ynones, diols, or via cross-coupling. Mechanism: Varies widely; can involve π-acid activation of alkynes or catalytic hydrogen transfer cycles.[1][17][18]
Organocatalysts Guar-gum, LipaseApplication: "Green" chemistry approaches for specific transformations. Mechanism: Often involves activating substrates through non-covalent interactions or providing a specific environment for the reaction.[14][19]

Optimization Logic: Interplay of Conditions

The choice of temperature, solvent, and catalyst are not independent variables. They work in concert to guide the reaction through key mechanistic steps: imine formation, cyclization, and dehydration/aromatization. The following diagram illustrates how these factors influence the pathway toward the desired product versus undesired side products.

G cluster_legend Influence Factors start 1,3-Dicarbonyl + Hydrazine imine_A Imine Intermediate (via Carbonyl A) start->imine_A k1 imine_B Imine Intermediate (via Carbonyl B) start->imine_B k2 product_A Desired Regioisomer imine_A->product_A Cyclization & Aromatization product_B Undesired Regioisomer imine_B->product_B Cyclization & Aromatization side_products Decomposition/ Side Products temp Temperature temp->imine_A temp->imine_B temp->side_products solvent Solvent (Polarity, H-Bonding) solvent->start catalyst Catalyst (Acid/Lewis Acid) catalyst->start

Caption: Interplay of reaction parameters on pyrazole synthesis pathways.

Experimental Protocols

Protocol 1: General Procedure for Knorr-Type Pyrazole Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvation: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.0-1.1 eq) dropwise at room temperature. If using a hydrazine salt (e.g., phenylhydrazine HCl), an equivalent of a base like sodium acetate may be added.

  • Catalyst Addition: If required, add the acid catalyst (e.g., 2-3 drops of glacial acetic acid).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or silica gel column chromatography to obtain the pure pyrazole.

Protocol 2: Screening Solvents for Optimal Regioselectivity
  • Setup: In parallel, set up three small reaction vials, each with an identical amount of the non-symmetrical 1,3-dicarbonyl (e.g., 0.5 mmol).

  • Solvent Addition:

    • To Vial 1, add ethanol (2 mL).

    • To Vial 2, add N,N-dimethylacetamide (DMAc) (2 mL).[10]

    • To Vial 3, add 2,2,2-trifluoroethanol (TFE) (2 mL).[8]

  • Reaction Initiation: Add the substituted hydrazine (1.0 eq) to each vial. Add a consistent amount of acid catalyst to each if required.

  • Execution: Stir all three reactions at the same temperature (e.g., room temperature) for the same amount of time (e.g., 12 hours).

  • Analysis: Take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or ¹H NMR to determine the ratio of the two regioisomers. This comparative data will directly inform which solvent system provides the best selectivity for your specific substrate.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate. [Link]

  • Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will delve into the nuances of controlling regioisomer formation, providing in-depth, scientifically-grounded troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Navigating Regioisomeric Mixtures

The formation of regioisomers is a common hurdle in the synthesis of unsymmetrically substituted pyrazoles, particularly when using classical methods like the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2] The challenge lies in directing the nucleophilic attack of the substituted nitrogen of the hydrazine to a specific carbonyl group of the dicarbonyl compound, which ultimately determines the substitution pattern on the final pyrazole ring.

Q1: My reaction is producing a nearly 1:1 mixture of pyrazole regioisomers. How can I favor the formation of one isomer over the other?

Controlling the regioselectivity of the condensation reaction is paramount. Several factors can be manipulated to influence the outcome:

  • Solvent Choice: The polarity and nature of the solvent can dramatically alter the regioselectivity. For instance, while ethanol is a common solvent for this reaction, it can sometimes lead to poor selectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the regioselectivity in favor of a single isomer.[3] These non-nucleophilic, polar, and hydrogen-bond-donating solvents can stabilize intermediates and transition states differently than traditional protic solvents, thereby influencing the reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. It is crucial to perform a temperature screening study to determine the optimal conditions for your specific substrates.

  • Catalysis: The use of acid or base catalysts can influence the rate of competing reaction pathways. For example, acid catalysis can enhance the electrophilicity of one carbonyl group over the other, while base catalysis can alter the nucleophilicity of the hydrazine. A systematic screening of different catalysts and their concentrations is recommended.

Q2: I am synthesizing a 3-trifluoromethylpyrazole, but the 5-trifluoromethyl isomer is the major product. How can I reverse this selectivity?

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, often leading to the preferential formation of the 5-CF3 isomer.[4] To favor the 3-CF3 regioisomer, consider the following strategies:

  • Fluorinated Solvents: As mentioned previously, solvents like TFE and HFIP have been shown to dramatically increase the regioselectivity towards the desired 3-trifluoromethyl pyrazole isomer.[3] This is a highly effective and often straightforward modification to existing protocols.

  • Alternative Synthetic Routes: If modifying the reaction conditions of the classical condensation does not yield the desired outcome, exploring alternative synthetic strategies is advisable. For instance, a [3+2] cycloaddition reaction between a trifluoromethyl-containing alkyne and a diazo compound can provide a regioselective route to 3-trifluoromethylpyrazoles.[4] Another approach involves the use of N-arylhydrazones and nitroolefins, which can offer excellent regioselectivity under specific conditions.[5][6]

Q3: How can I reliably characterize and differentiate between the two regioisomers I've synthesized?

Unambiguous characterization of regioisomers is critical. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While chemical shifts can provide initial clues, they are often not sufficient for definitive assignment.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful tools for determining spatial proximity between protons. For example, in an N-substituted pyrazole, an NOE correlation between the N-substituent and a proton on the pyrazole ring at either the C3 or C5 position can definitively establish the regiochemistry.[7]

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation spectroscopy can reveal long-range couplings between protons and carbons, helping to piece together the connectivity of the molecule.[7]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural elucidation.[8]

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like MS/MS can sometimes differ, providing clues to the structure.[7]

Frequently Asked Questions (FAQs)

Q4: What are the primary synthetic routes to pyrazoles, and how do they influence regioisomer formation?

The Knorr synthesis and its variations, involving the condensation of a β-dicarbonyl compound with a hydrazine, is the most traditional method.[1][2] However, this method frequently leads to regioisomeric mixtures with unsymmetrical dicarbonyls.[2]

More modern and often more regioselective methods include:

  • [3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole (like a diazo compound or sydnone) with a dipolarophile (like an alkyne).[9][10] This approach can offer excellent control over regioselectivity, depending on the electronic and steric properties of the reactants.[9]

  • Reactions of Hydrazones with other Synthons: The reaction of hydrazones with reagents like nitroolefins or α,β-unsaturated ketones can provide regioselective pathways to pyrazoles.[5][6]

  • Multi-component Reactions: One-pot reactions involving three or more components can offer efficient and sometimes highly regioselective routes to complex pyrazoles.[11]

Q5: Are there any general principles to predict the major regioisomer in a pyrazole synthesis?

Predicting the major regioisomer can be complex, as it is a result of a delicate interplay of electronic and steric factors. However, some general guidelines can be helpful:

  • Electronic Effects: In the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. The electrophilicity of the carbonyls is influenced by the nature of the adjacent substituents (electron-donating vs. electron-withdrawing).

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can disfavor attack at the more sterically hindered carbonyl group.

  • Reaction Mechanism: The reaction can proceed through different intermediates, and the stability of these intermediates can influence the final product ratio.[12][13] For instance, the reaction may be under kinetic or thermodynamic control, leading to different major products.

Q6: I've tried modifying the reaction conditions, but I still get an inseparable mixture of regioisomers. What are my options?

When optimizing reaction conditions fails to provide the desired regioselectivity, consider the following:

  • Chromatographic Separation: While challenging, careful optimization of chromatographic conditions (e.g., column packing material, eluent system) can sometimes allow for the separation of regioisomers.[14][15]

  • Recrystallization: If one regioisomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, the mixture of regioisomers can be subjected to a subsequent reaction that selectively modifies one isomer, allowing for easier separation.

  • Redesign the Synthesis: It may be more efficient to pursue a different, more regioselective synthetic route to the desired pyrazole isomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 3-Trifluoromethyl-5-aryl-1-methylpyrazoles
EntryR in 1,3-DiketoneSolventRatio of 3-CF3 : 5-CF3 IsomerReference
1PhenylEthanol (EtOH)85:15[3]
2Phenyl2,2,2-Trifluoroethanol (TFE)97:3[3]
3Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[3]
42-FurylEthanol (EtOH)1:1.3
52-Furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[3]

Data synthesized from literature to illustrate the significant impact of fluorinated solvents on improving regioselectivity.[3]

Experimental Protocols

Protocol: Regioselective Synthesis of a 3-Trifluoromethyl-5-aryl-1-methylpyrazole using HFIP as Solvent

This protocol is adapted from a literature procedure that demonstrates a significant improvement in regioselectivity by using a fluorinated alcohol as the solvent.[3]

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP (approximately 0.2 M concentration), add methylhydrazine dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-trifluoromethyl-5-aryl-1-methylpyrazole.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques like NOESY) to confirm the regiochemistry.

Visualization of Reaction Pathway

Pyrazole_Synthesis_Regioselectivity Control of regioselectivity in pyrazole synthesis. cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products cluster_factors Influencing Factors Diketone Unsymmetrical 1,3-Diketone Intermediate_A Attack at Carbonyl A Diketone->Intermediate_A Path A Intermediate_B Attack at Carbonyl B Diketone->Intermediate_B Path B Hydrazine Monosubstituted Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Regioisomer_1 Regioisomer 1 (e.g., 1,3-disubstituted) Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 (e.g., 1,5-disubstituted) Intermediate_B->Regioisomer_2 Cyclization & Dehydration Solvent Solvent Solvent->Intermediate_A Solvent->Intermediate_B Temperature Temperature Temperature->Intermediate_A Temperature->Intermediate_B Catalyst Catalyst Catalyst->Intermediate_A Catalyst->Intermediate_B Sterics Steric Hindrance Sterics->Intermediate_A Sterics->Intermediate_B Electronics Electronic Effects Electronics->Intermediate_A Electronics->Intermediate_B

Sources

Technical Support Center: Stability of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-methyl-1H-pyrazol-4-yl)ethanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction to the Stability of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] While the pyrazole ring itself is an aromatic heterocycle and generally stable, the overall stability of a pyrazole-containing molecule is significantly influenced by its substituents and the experimental conditions.[3][4][5] Understanding these nuances is critical for reliable experimental outcomes. This guide will specifically address the stability of this compound and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound and its derivatives can be influenced by several factors:

  • pH: Both acidic and basic conditions can potentially lead to degradation. The pyrazole ring has both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like NH group (in the case of unsubstituted pyrazoles), making it susceptible to pH extremes.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions. While many pyrazole derivatives exhibit good thermal stability, prolonged exposure to heat, especially in the presence of other reactive species, should be avoided.[6][7]

  • Light: Photodegradation can occur, particularly with exposure to UV light. It is advisable to store the compound and handle solutions in amber vials or under conditions that minimize light exposure.

  • Oxidizing and Reducing Agents: The pyrazole ring is generally resistant to oxidation, but the side chains can be susceptible.[4] Strong reducing agents may also affect the molecule.

  • Presence of Nucleophiles/Electrophiles: The reactivity of the pyrazole ring and its substituents can be exploited by other reactive molecules in the solution.

Q2: How should I properly store this compound and its solutions?

A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark place.[8] For solutions, we recommend the following:

  • Solvent Choice: Use high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis of certain derivatives.

  • Buffering: If working in aqueous media, use a well-buffered system to maintain a stable pH, preferably close to neutral.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of sensitive derivatives, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing a new, unexpected peak in my HPLC analysis after my reaction. Could this be a degradation product?

A3: Yes, the appearance of a new peak, especially one that grows over time or with stress conditions (e.g., heat, light), is a strong indicator of degradation. It is crucial to characterize this new peak to understand the degradation pathway. We recommend using LC-MS to obtain the mass of the impurity, which can provide clues to its structure.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a high degree of variability in your dose-response curves or a loss of compound activity over the course of an experiment.

  • Potential Cause: The compound may be degrading in the assay medium. The pH of the medium, the presence of biological nucleophiles, or enzymatic degradation could be contributing factors. Some pyrazole derivatives, particularly esters, have been shown to be susceptible to hydrolysis in aqueous buffers.[10]

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium:

      • Incubate your compound in the cell-free assay medium for the duration of your experiment.

      • At various time points, take an aliquot and analyze it by HPLC or LC-MS to quantify the parent compound and detect any degradation products.

    • Adjust Experimental Conditions:

      • If degradation is observed, consider reducing the incubation time.

      • Ensure the pH of your medium is stable throughout the experiment.

    • Modify the Compound Structure:

      • If stability remains an issue, consider synthesizing more stable analogs. For example, replacing a hydrolytically labile ester with a more stable amide has been shown to improve the stability of some pyrazole derivatives.[10]

Issue 2: Discoloration of Solid Compound or Solutions
  • Symptom: Your solid compound or prepared solutions turn yellow or brown over time.

  • Potential Cause: This is often a sign of oxidation or photodegradation.

  • Troubleshooting Steps:

    • Storage: Ensure the solid compound is stored in a tightly sealed container, protected from light, and in a desiccator to minimize moisture.

    • Solution Handling: Prepare solutions fresh. If they must be stored, use amber vials and consider purging with an inert gas before sealing.

    • Purity Check: A colored impurity may have been present from the synthesis. Re-purify the compound if necessary.

Issue 3: Poor Solubility and Precipitation
  • Symptom: The compound precipitates out of the reaction mixture or formulation.

  • Potential Cause: While not a direct stability issue, poor solubility can lead to inaccurate concentrations and affect reaction kinetics. The formation of less soluble degradation products can also manifest as precipitation. Some pyrazole derivatives are known to have poor solubility.[11]

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvents or co-solvent systems to improve solubility.

    • pH Adjustment: The solubility of compounds with acidic or basic functional groups can often be improved by adjusting the pH.

    • Formulation Strategies: Consider using solubilizing agents or different formulation approaches, especially for in vivo studies.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound Derivatives

This protocol provides a framework for evaluating the stability of your compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution (e.g., 10 mM) of your compound in a suitable organic solvent (e.g., DMSO, Methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
  • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
  • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µM.
  • Thermal Stress: Incubate the solid compound at a relevant elevated temperature (e.g., 60°C). Also, incubate a solution of the compound at this temperature.
  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

3. Time Points and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples if necessary.
  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Identify and quantify any major degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can separate the parent drug from its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a standard C18 column.
  • A common mobile phase for pyrazole derivatives consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid/trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).[12]

2. Method Optimization:

  • Run a gradient elution to determine the approximate retention time of your compound and any impurities.
  • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation peaks.

3. Detection:

  • Use a UV detector set at the wavelength of maximum absorbance for your compound.[12] A photodiode array (PDA) detector is highly recommended to assess peak purity.

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Data Presentation

Table 1: Hypothetical Stability Data for a Derivative of this compound

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product (Relative Retention Time)
0.1 M HCl2495.20.85
0.1 M NaOH2465.81.15
3% H₂O₂2488.10.92
60°C (Solution)2492.51.08

Visualizations

Potential Degradation Workflow

G cluster_0 Experimental Setup cluster_1 Stress Factors cluster_2 Observation & Analysis cluster_3 Troubleshooting Compound_in_Solution Compound in Solution Stress Stress Condition (pH, Temp, Light, Oxidant) Observation Observation (e.g., Color Change, Precipitation) Stress->Observation HPLC_Analysis HPLC/LC-MS Analysis Observation->HPLC_Analysis Degradation_Detected Degradation Product Detected? HPLC_Analysis->Degradation_Detected No_Degradation No Significant Degradation (Proceed with Experiment) Degradation_Detected->No_Degradation No Adjust_Conditions Adjust Experimental Conditions (e.g., pH, Temp, Storage) Degradation_Detected->Adjust_Conditions Yes Characterize_Product Characterize Degradation Product Adjust_Conditions->Characterize_Product Modify_Structure Consider Structural Modification Characterize_Product->Modify_Structure

Caption: Troubleshooting workflow for stability issues.

General Pyrazole Ring Reactivity

Caption: General reactivity of the pyrazole ring.

References

  • BenchChem Technical Support Team. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Feron, O. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Singh, J. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Various Authors. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Various Authors. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell.
  • ijrpr. Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
  • PubMed. (2007). Thermochemical studies of N-methylpyrazole and N-methylimidazole.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Various Authors. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • JOCPR. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.
  • ijcpa.in. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Santa Cruz Biotechnology. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.
  • Amanote Research. Thermochemical Studies of N-Methylpyrazole and N-Methylimidazole.
  • Frontier Specialty Chemicals. This compound.
  • Semantic Scholar. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines.
  • LabRulez GCMS. Combining Sensory and Chemical Analyses (GC-MS) to Evaluate Shelf Stability Related to Storage Condition for an American IPA Beer.
  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • ChemicalBook. (2025). 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet.
  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Sigma-Aldrich. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone.
  • Sigma-Aldrich. 1-(3-Methyl-1H-pyrazol-4-yl)-ethanone.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone.
  • BLDpharm. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone.
  • Alfa Chemistry. CAS 37687-18-6 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone.
  • An-Najah journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Biosynth. 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone.

Sources

overcoming low reactivity of starting materials for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, particularly when encountering challenges with low-reactivity starting materials. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Overcoming Low Reactivity in Pyrazole Synthesis

This section addresses specific issues you may encounter during your experiments, with a focus on unreactive substrates.

Q1: My Knorr pyrazole synthesis with a sterically hindered 1,3-dicarbonyl compound is showing low or no conversion. What are the likely causes and how can I resolve this?

Answer:

Low conversion in the Knorr synthesis with sterically hindered 1,3-dicarbonyls is a common challenge. The primary reason is the reduced electrophilicity of the carbonyl carbons and the steric hindrance impeding the nucleophilic attack by hydrazine.[1] Here’s a systematic approach to troubleshoot this issue:

  • Enhance Reactivity with Catalysis:

    • Acid Catalysis: The Knorr synthesis is typically acid-catalyzed.[2][3] If you are not using a catalyst, or if your catalyst is too weak, the reaction will be sluggish. While glacial acetic acid is common, for less reactive substrates, consider stronger acids like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as lithium perchlorate.[4][5] Be cautious, as excessively strong acidic conditions (pH < 3) can sometimes favor furan byproduct formation.[1][6]

    • Mechanism of Acid Catalysis: The acid protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial attack by hydrazine to form a hemiaminal intermediate. This is followed by intramolecular cyclization and dehydration to yield the pyrazole.[2][3]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or degradation of your starting materials at elevated temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for accelerating reactions with slow kinetics.[7][8][9] It can significantly reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[10][11]

  • Alternative Synthetic Routes: If the Knorr synthesis remains problematic, consider alternative pathways that may be more tolerant of steric hindrance:

    • Synthesis from α,β-Unsaturated Carbonyls: This two-step method involves the initial formation of a pyrazoline from an α,β-unsaturated aldehyde or ketone, followed by oxidation to the pyrazole.[4][12][13] This can sometimes be more efficient for hindered systems.

    • 1,3-Dipolar Cycloaddition: The Huisgen [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne is a powerful, highly regioselective method that can be effective for constructing highly substituted pyrazoles.[4][12]

Q2: I am attempting a pyrazole synthesis with an electron-deficient hydrazine, and the reaction is not proceeding. How can I drive this reaction to completion?

Answer:

Electron-deficient hydrazines, such as those bearing strong electron-withdrawing groups (e.g., 2,4-dinitrophenylhydrazine), are less nucleophilic, which can significantly slow down or even halt the condensation reaction with the 1,3-dicarbonyl compound.[1] Here are several strategies to overcome this:

  • Employ a More Reactive Dicarbonyl Synthon: Instead of a standard 1,3-diketone, consider using a more electrophilic partner. For instance, β-ketoesters or β-dialdehydes can be more reactive.

  • Catalyst Selection is Key:

    • Stronger Acid Catalysis: A stronger acid catalyst can more effectively protonate the dicarbonyl, making it a better electrophile to react with the weakened nucleophile.

    • Lewis Acid Catalysis: Lewis acids like ZnCl₂, FeCl₃, or nano-organocatalysts can be highly effective in activating the carbonyl group.[2][4] For instance, nano-ZnO has been successfully used as a catalyst in the condensation of phenylhydrazine with ethyl acetoacetate.[4]

  • Consider Hydrazine Surrogates: If direct use of the electron-deficient hydrazine is challenging, consider using a surrogate. Tosylhydrazides, for example, are stable and versatile alternatives that can react with 1,3-dicarbonyls to form pyrazoles.[14]

  • Increase Reaction Energy:

    • Higher Temperatures: As with sterically hindered substrates, increasing the temperature can help overcome the activation energy barrier.

    • Microwave Irradiation: This is particularly effective for reactions involving less reactive partners, often leading to higher yields in shorter times.[7][8][15] A study by Ju et al. (2005) demonstrated successful pyrazole synthesis in an aqueous medium using microwave irradiation, achieving yields of 60-80% in just 20 minutes.[7]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between the Knorr and Paal-Knorr pyrazole syntheses?

The Knorr pyrazole synthesis specifically refers to the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][3][5] The Paal-Knorr synthesis is a broader term for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[1][16][17] While often used in the context of pyrrole synthesis (reacting a 1,4-dicarbonyl with an amine or ammonia), the principles can be extended to other heterocycles. For pyrazoles, the key precursor is a 1,3-dicarbonyl.

Q2: I am getting a mixture of regioisomers with my unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?

The lack of regioselectivity with unsymmetrical 1,3-dicarbonyls is a well-known drawback of the classical Knorr synthesis.[12] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole regioisomers.[2][4]

  • Strategies for Regiocontrol:

    • Exploit Differences in Carbonyl Reactivity: If one carbonyl group is significantly more reactive (e.g., an aldehyde vs. a ketone), the initial attack will preferentially occur at the more electrophilic center.

    • Stepwise Synthesis: A more controlled, albeit longer, approach is to first form a hydrazone at one carbonyl group under specific conditions, and then induce cyclization.

    • Alternative Regioselective Syntheses: For guaranteed regioselectivity, consider methods like the 1,3-dipolar cycloaddition of nitrile imines to terminal alkynes, which are known for their high regiocontrol.[12][18]

Q3: Can I run my pyrazole synthesis under "green" or more environmentally friendly conditions?

Absolutely. There is a growing emphasis on green chemistry in heterocyclic synthesis.[19] Several strategies can make your pyrazole synthesis more sustainable:

  • Green Solvents: Consider using water, ethanol, or performing the reaction under solvent-free conditions.[11][19]

  • Alternative Energy Sources: Microwave[7][8][9][10] and ultrasound-assisted syntheses can reduce reaction times and energy consumption.[8]

  • Recyclable Catalysts: The use of solid-supported or recyclable catalysts, such as nano-organocatalysts, can minimize waste.[2][19]

  • One-Pot/Multicomponent Reactions: These approaches improve atom economy by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste.[4][20][21][22]

Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis with a Low-Reactivity Ketone

This protocol is adapted for situations where a conventional Knorr synthesis is sluggish due to a sterically hindered or electron-deficient 1,3-dicarbonyl.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine (1.1 mmol), p-TSA (0.1 mmol), and a magnetic stir bar.

  • Add ethanol (3 mL) to the vial and cap it securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low-Yield Pyrazole Synthesis

G start Low Yield or No Reaction check_reactivity Assess Starting Material Reactivity (Steric Hindrance / Electronic Effects) start->check_reactivity low_reactivity Low Reactivity Identified check_reactivity->low_reactivity increase_energy Increase Reaction Energy low_reactivity->increase_energy Yes change_catalyst Optimize Catalyst low_reactivity->change_catalyst Yes alternative_route Consider Alternative Synthetic Route low_reactivity->alternative_route If optimization fails mw_synthesis Microwave Synthesis increase_energy->mw_synthesis high_temp Increase Temperature increase_energy->high_temp lewis_acid Use Lewis Acid or Stronger Brønsted Acid change_catalyst->lewis_acid dipolar_cyclo 1,3-Dipolar Cycloaddition alternative_route->dipolar_cyclo ab_unsat Route via α,β-Unsaturated Carbonyl alternative_route->ab_unsat end Improved Yield mw_synthesis->end high_temp->end lewis_acid->end dipolar_cyclo->end ab_unsat->end

Caption: A decision-making workflow for troubleshooting low-yield pyrazole syntheses.

Simplified Knorr Pyrazole Synthesis Mechanism

KnorrMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization dicarbonyl 1,3-Dicarbonyl hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal + H+ hydrazine Hydrazine (R-NH-NH2) hydrazine->hemiaminal hemiaminal_cyc Hemiaminal Intermediate cyclic_intermediate Cyclic Intermediate hemiaminal_cyc->cyclic_intermediate Intramolecular Attack cyclic_intermediate_deh Cyclic Intermediate pyrazole Pyrazole Product cyclic_intermediate_deh->pyrazole - 2 H2O

Sources

Technical Support Center: Synthetic Strategies for 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist, Gemini Synthesis Division

Welcome to the technical support center for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 25016-13-1). This valuable heterocyclic ketone is a crucial building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of established and alternative synthetic routes, complete with troubleshooting FAQs to address common experimental challenges encountered by researchers.

Introduction: Why Alternative Routes?

While a standard synthetic path to this compound exists, reliance on a single method can be limiting. Issues such as substrate availability, scalability, regioselectivity, and harsh reaction conditions often necessitate the exploration of alternative strategies. This guide is designed to equip you, the research scientist, with a versatile toolkit of synthetic approaches, enabling you to select the optimal route based on your specific laboratory constraints and project goals.

Route 1: The Workhorse - Vilsmeier-Haack Formylation and Grignard Addition

This is arguably the most common and well-documented pathway. It is a two-step process that begins with the formylation of the pyrazole ring, followed by the introduction of the acetyl group.

Experimental Workflow

Vilsmeier_Grignard Start 1-Methyl-1H-pyrazole Intermediate 1-Methyl-1H-pyrazole- 4-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation Product This compound Intermediate->Product Step 2: Grignard Addition & Oxidation Reagent1 POCl₃, DMF Reagent2 1. CH₃MgBr or CH₃Li 2. Oxidation (e.g., PCC, DMP)

Caption: Workflow for the Vilsmeier-Haack and Grignard addition route.

Protocol Overview
  • Step 1: Vilsmeier-Haack Formylation. 1-methyl-1H-pyrazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This electrophilic aromatic substitution reaction selectively installs a formyl group at the electron-rich C4 position of the pyrazole ring.[4]

  • Step 2: Grignard Reaction & Oxidation. The resulting 1-methyl-1H-pyrazole-4-carbaldehyde[5][6] is then reacted with a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li). This nucleophilic addition forms a secondary alcohol intermediate, which is subsequently oxidized using a mild oxidant like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the target ketone.

Troubleshooting & FAQs

Q1: My Vilsmeier-Haack reaction is sluggish or gives a low yield. What's going wrong?

A1: This is a common issue. Consider the following:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and the POCl₃ is fresh. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Temperature: While the Vilsmeier reagent is often formed at 0 °C, the subsequent formylation of the pyrazole may require heating.[1] A reaction temperature of 70-120 °C is often necessary for full conversion of less reactive pyrazoles.[1][7]

  • Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 2 equivalents of POCl₃) can improve yields, but may also lead to more side products and a more challenging workup.[7]

Q2: I'm seeing significant amounts of unreacted aldehyde after the Grignard step. Why?

A2: Incomplete Grignard reactions are often due to:

  • Reagent Titration: The titer of commercial Grignard reagents can vary. It is best practice to titrate your Grignard solution before use to determine its exact molarity.

  • Moisture: Rigorously dried glassware and anhydrous solvents (like THF or diethyl ether) are critical. Even trace amounts of water will quench the Grignard reagent.

  • Addition Temperature: Add the aldehyde solution slowly to the Grignard reagent at 0 °C to control the exotherm and prevent side reactions. After the addition is complete, allowing the reaction to warm to room temperature can help drive it to completion.

Q3: The final oxidation step is messy and the yield is poor. Are there better methods?

A3: While PCC and DMP are effective, they can be problematic on a larger scale. Consider a Swern oxidation or a Parikh-Doering oxidation as alternatives. These methods often offer cleaner reactions and easier purification, though they require careful temperature control and handling of malodorous reagents.

Route 2: Direct Approach - Friedel-Crafts Acylation

This route offers the most direct pathway by attempting to install the acetyl group in a single step via electrophilic aromatic substitution.

Experimental Workflow

Friedel_Crafts Start 1-Methyl-1H-pyrazole Product This compound Start->Product Friedel-Crafts Acylation Reagent Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) + Lewis Acid (e.g., AlCl₃) Suzuki_Coupling Start 4-Bromo-1-methyl-1H-pyrazole + Acetyl-source (e.g., Acetylboronic acid derivative) Product This compound Start->Product Suzuki-Miyaura Coupling Reagent Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₂CO₃)

Caption: Workflow for the Suzuki-Miyaura cross-coupling route.

Protocol Overview

This strategy involves the coupling of a 4-halo-1-methyl-1H-pyrazole (e.g., the bromo or iodo derivative) with a suitable acetyl-containing boronic acid or ester. [8][9][10]The reaction is catalyzed by a palladium complex in the presence of a base. [8][11]Alternatively, one could couple 1-methyl-1H-pyrazole-4-boronic acid with an acetyl-containing aryl or vinyl halide/triflate.

Troubleshooting & FAQs

Q1: My Suzuki coupling is failing. What are the most critical parameters?

A1: Suzuki reactions have many variables, but key failure points include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run under a strict inert atmosphere.

  • Ligand Choice: The choice of phosphine ligand is crucial. For heteroaromatic substrates, electron-rich and bulky ligands like XPhos or SPhos often outperform the traditional PPh₃.

  • Base and Solvent: The combination of base and solvent is critical. Common systems include K₂CO₃ in dioxane/water or Cs₂CO₃ in DMF. The base must be strong enough but not so strong as to degrade the substrates.

Q2: I'm observing significant dehalogenation of my starting material. How can I prevent this?

A2: Dehalogenation (protodehalogenation) is a common side reaction where the halide is replaced by a hydrogen atom.

  • Water Content: While many Suzuki protocols use aqueous mixtures, excessive water can promote this side reaction. Try reducing the amount of water or using an anhydrous solvent system with a base like K₃PO₄.

  • Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired cross-coupling.

  • Boronic Acid Quality: Impurities or degradation in the boronic acid can contribute to side reactions. Use high-purity boronic acid or ester.

Route 4: From the Nitrile - Grignard Addition to a Nitrile

If 1-methyl-1H-pyrazole-4-carbonitrile is available or easily synthesized, it serves as an excellent precursor to the ketone. [12]

Experimental Workflow

Nitrile_Route Start 1-Methyl-1H-pyrazole-4-carbonitrile Product This compound Start->Product Grignard Addition & Hydrolysis Reagent 1. CH₃MgBr or CH₃Li 2. Acidic Workup (H₃O⁺)

Caption: Workflow for the synthesis from a pyrazole-4-carbonitrile intermediate.

Protocol Overview

1-methyl-1H-pyrazole-4-carbonitrile is treated with a methyl Grignard reagent (CH₃MgBr). The organometallic adds to the nitrile to form a magnesium imine salt intermediate. This intermediate is stable to further addition. Subsequent hydrolysis with aqueous acid breaks down the imine to furnish the desired ketone.

Troubleshooting & FAQs

Q1: My reaction stops at the imine stage and I can't seem to hydrolyze it completely.

A1: Imine hydrolysis can sometimes be slow.

  • Acid Strength and Time: Ensure you are using a sufficiently strong acid for the workup (e.g., 2-3 M HCl). The hydrolysis may require prolonged stirring at room temperature or gentle heating to go to completion.

  • Biphasic System: Vigorous stirring is necessary if the product is in an organic layer and the acid is in an aqueous layer, to ensure sufficient interfacial contact for the reaction to occur.

Q2: I'm getting a significant amount of the corresponding primary amine as a byproduct. Why?

A2: This indicates over-reduction of the imine intermediate. This is less common with Grignard reagents but can occur if your workup conditions are too harsh or if certain metal hydrides are present as impurities. Ensure a clean, controlled acidic workup.

Summary of Synthetic Routes
RouteKey TransformationAdvantagesDisadvantages
1. Vilsmeier-Haack / Grignard Formylation, then nucleophilic addition & oxidationReliable, well-documented, good yields, regioselective.Multi-step, requires organometallics and an oxidation step.
2. Friedel-Crafts Acylation Direct electrophilic acylationPotentially a single step, atom-economical.Ring deactivation by Lewis acid, potential for N-acylation, harsh conditions. [13]
3. Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formationHigh functional group tolerance, excellent regioselectivity, mild conditions.Requires pre-functionalized starting materials, sensitive to air/moisture.
4. Grignard on Nitrile Nucleophilic addition to nitrile, then hydrolysisEfficient for available nitrile precursors, clean workup.Availability of the nitrile starting material can be a limitation.
Purification and Characterization

Q: What are the best practices for purifying the final product?

A: this compound is a solid at room temperature.

  • Column Chromatography: This is the most common method for initial purification to remove byproducts and unreacted starting materials. [14]A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: For obtaining high-purity material, recrystallization is an excellent final step. [14]Suitable solvents include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.

  • Acid-Base Extraction: The basicity of the pyrazole ring can be exploited. Dissolving the crude product in an organic solvent and washing with dilute acid can remove non-basic impurities. The product can then be recovered from the acidic aqueous layer by basification and extraction. Sometimes, forming an acid addition salt and crystallizing it can be an effective purification method. [15][16] Q: How do I confirm the structure and purity of my final compound?

A: A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals to look for in ¹H NMR are the N-methyl singlet, the acetyl methyl singlet, and the two distinct pyrazole ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress. [14]* High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. [14]

References
  • Process for the purification of pyrazoles.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C.
  • Method for purifying pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • Vilsmeier-Haack Reaction.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace.
  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.

Sources

Technical Support Center: Accelerating Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes by reducing reaction times and improving overall efficiency. In the fast-paced world of drug discovery and development, accelerating the synthesis of key heterocyclic scaffolds like pyrazoles is paramount. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and unlock faster, more efficient reaction pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary strategies for accelerating pyrazole synthesis.

Q1: What are the main strategies to significantly reduce reaction times in pyrazole synthesis?

The primary strategies involve manipulating the reaction's activation energy and improving mass and heat transfer. This can be broadly categorized into:

  • Alternative Energy Sources: Utilizing microwave (MW) irradiation or ultrasound instead of conventional heating can dramatically cut reaction times from hours to mere minutes.[1][2][3] These techniques provide rapid, uniform heating throughout the reaction medium, often leading to cleaner reactions and higher yields.[4]

  • Catalysis: Introducing a suitable catalyst (acid, base, transition metal, or even nano-catalyst) can open up a lower-energy reaction pathway.[5][6] For instance, acid catalysis is crucial in the classic Knorr pyrazole synthesis to facilitate the initial condensation steps.[7]

  • Process Intensification: Adopting one-pot, multi-component reaction (MCR) designs or transitioning to continuous flow chemistry can eliminate the need for isolating intermediates, thereby saving significant time and resources.[8][9][10][11] Flow chemistry, in particular, offers superior control over reaction parameters, leading to faster and safer processes.[10][12]

  • Solvent and Reagent Optimization: The choice of solvent can influence reaction rates, especially in methods like the Knorr synthesis where aprotic dipolar solvents can yield better results than traditional protic solvents.[5] Similarly, using highly reactive starting materials or intermediates generated in situ can accelerate the process.

Q2: How critical is catalyst selection for reaction speed?

Catalyst selection is paramount. An effective catalyst provides an alternative reaction mechanism with a lower activation energy, directly increasing the reaction rate. For example:

  • In multi-component syntheses, catalysts like SrFe12O19 magnetic nanoparticles have been used to achieve high yields in short reaction times under solvent-free conditions.[11]

  • Heterogeneous nickel-based catalysts have enabled one-pot pyrazole synthesis at room temperature, offering the dual benefits of speed and ease of catalyst recovery.[9]

  • Nano-ZnO has been shown to be an efficient and green catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields with short reaction times.[5]

  • Molecular iodine can also act as a catalyst, enabling tandem reactions such as C(sp²)-H sulfonylation and pyrazole annulation at room temperature without the need for transition metals.[6]

The causality is clear: the right catalyst not only accelerates the desired reaction but can also suppress side reactions, leading to a cleaner product profile and simplifying workup, which further contributes to overall time savings.

Q3: Can moving to a "one-pot" or multi-component reaction (MCR) strategy truly save significant time?

Absolutely. One-pot and MCR strategies are foundational to process intensification and offer substantial time savings. By combining multiple reaction steps into a single operation without isolating intermediates, you eliminate the time required for workup, purification, and characterization of each intermediate product.[8][11][13]

For example, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne in the same vessel.[14] This approach is significantly faster than a linear synthesis where each intermediate would be isolated and purified. These methods are not only time-efficient but are also considered "green" as they reduce solvent usage and waste generation.[9]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Problem: My classic Knorr synthesis using a 1,3-dicarbonyl and a hydrazine is extremely slow (over 12 hours) and the yield is poor.

Analysis & Solution: The Knorr synthesis, while classic, can be sluggish if not properly optimized. The rate-determining step is often the dehydration of the cyclic intermediate to form the aromatic pyrazole ring.[15]

Troubleshooting Steps:

  • Verify Catalysis: The reaction is typically acid-catalyzed.[16][7]

    • Action: Ensure you have an adequate amount of a suitable acid catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of p-TSA). The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[16]

    • Causality: Insufficient acid catalysis is a common reason for slow Knorr reactions.

  • Optimize Solvent and Temperature:

    • Action: While ethanol is traditional, consider switching to a high-boiling point aprotic solvent like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).[5][17] These solvents can accelerate the reaction and improve regioselectivity. Increase the temperature to reflux to provide sufficient energy to overcome the activation barrier of the dehydration step.

    • Causality: Aprotic dipolar solvents can better solvate intermediates and may facilitate the cyclization and dehydration steps more effectively than protic solvents.

  • Embrace Modern Energy Sources:

    • Action: Transition from an oil bath to a dedicated microwave reactor. Numerous studies show that microwave irradiation can reduce the reaction time for Knorr-type syntheses from many hours to just a few minutes (e.g., 5-20 minutes), often with improved yields.[1][4]

    • Causality: Microwaves provide rapid and uniform heating, directly energizing the polar molecules in the reaction and overcoming the activation energy barrier much more efficiently than conventional conductive heating.

Problem: My reaction is producing a mixture of regioisomers, and purifying the desired product is time-consuming. How can I improve both speed and selectivity?

Analysis & Solution: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][15] Selectivity is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

Troubleshooting Steps:

  • Control the pH: The pH of the reaction medium can significantly influence which carbonyl is attacked first.[16]

    • Action: Systematically screen the reaction under different pH conditions (e.g., by using different acidic catalysts or buffers). Acidic conditions can enhance the electrophilicity of one carbonyl over the other, guiding the initial condensation step.[16]

  • Use a Pre-formed Intermediate:

    • Action: Instead of a one-pot reaction with all three components, consider a two-step, one-pot approach. First, react the more reactive carbonyl group under specific conditions to form a stable intermediate like a hydrazone or enaminone. Then, add the second component to induce cyclization. This stepwise control often dictates the regiochemical outcome. For example, reacting hydrazones with vicinal diols using an iron catalyst provides a regioselective route.[14]

  • Leverage Flow Chemistry:

    • Action: Implement a continuous flow setup. Flow reactors provide exceptional control over temperature, pressure, and residence time, which can be fine-tuned to favor the formation of one regioisomer over another.[10]

    • Causality: The precise control in a flow system can exploit subtle kinetic differences in the pathways leading to the different isomers, allowing for high selectivity that is often difficult to achieve in a batch reactor. A process for synthesizing pyrazoles from acetophenones in flow demonstrated this enhanced control.[18]

Problem: Conventional heating is too slow for my library synthesis. What is the most efficient alternative energy source to rapidly generate analogues?

Analysis & Solution: For high-throughput synthesis of pyrazole libraries, conventional heating is a major bottleneck. Microwave and ultrasound irradiation are superior alternatives that offer dramatic acceleration.

Recommended Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is the gold standard for rapid library generation. Reaction times are frequently reduced from hours to minutes, and yields are often enhanced.[3][4]

  • Why it Works: Microwaves directly heat the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase that is not dependent on the thermal conductivity of the vessel.[2] This efficiency can drive reactions to completion in a fraction of the time required by an oil bath.

  • Example: A microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles was completed in 3-5 minutes at 270 W, compared to significantly longer times with conventional heating.[4] Similarly, 1-aryl-1H-pyrazole-5-amines were prepared in 10-15 minutes at 150 °C using a microwave reactor.[19]

Alternative Approach: Ultrasound-Assisted Synthesis

Ultrasound provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.

  • Advantages: It is particularly useful for heterogeneous reactions and processes requiring milder conditions than microwave irradiation.[3]

  • Example: In one comparative study, a reaction that took 40 minutes under reflux to give a 50% yield was completed in just 10 minutes with a 92% yield under ultrasound irradiation.[20]

Section 3: Data Summary & Protocols

Comparative Data on Pyrazole Synthesis Methods

The following table summarizes typical reaction conditions and outcomes for various pyrazole synthesis methodologies, demonstrating the significant time reduction achieved with modern techniques.

MethodTypical SubstratesCatalyst/ConditionsAvg. Reaction TimeAvg. YieldReference
Conventional Heating Acetylnaphthols, Pyrazole-4-carbaldehydesPyrrolidine, Ethanol, Reflux10–12 hours59–71%[4]
Microwave Irradiation Acetylnaphthols, Pyrazole-4-carbaldehydesPyrrolidine, Ethanol, 180 W5–7 minutesGood[4]
Ultrasound Irradiation Aldehydes, Malononitrile, HydrazineMn-doped Zirconia, EtOH/H₂O10 minutes92%[20]
Flow Chemistry Arylaldehydes, PyrazolesSulphonated Graphene Oxide, 120 °C16 minutes80–85%[10]
Batch (vs. Flow) Arylaldehydes, PyrazolesSulphonated Graphene Oxide, Reflux9 hours~80%[10]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a reported procedure and demonstrates a rapid, efficient, and green synthesis using microwave irradiation.[19]

Safety Precaution: Aryl hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Microwave reactions should be performed in sealed vessels designed for this purpose.

Materials:

  • α-Cyanoketone or 3-aminocrotononitrile (1.0 mmol)

  • Appropriate aryl hydrazine (1.0 mmol)

  • 1 M Hydrochloric acid (HCl) in water

  • 10% Sodium hydroxide (NaOH) solution

  • Microwave reactor with appropriate sealed reaction vessels

Procedure:

  • To a 10 mL microwave reaction vessel, add the α-cyanoketone (1.0 mmol) and the aryl hydrazine (1.0 mmol).

  • Add 1 M HCl (3-5 mL) to dissolve the reactants.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 10-15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel and transfer the aqueous solution to a beaker.

  • While stirring, slowly add 10% NaOH solution until the mixture becomes basic (pH > 10), at which point the product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry to obtain the desired 1-aryl-1H-pyrazole-5-amine.

This method typically results in isolated yields of 70-90% and avoids the use of organic solvents, making it a highly efficient and environmentally friendly procedure.[19]

Section 4: Visual Guides & Workflows

Troubleshooting Workflow for Slow Pyrazole Synthesis

G start Problem: Reaction is Slow or Low-Yielding q1 Is this a classic synthesis (e.g., Knorr)? start->q1 q2 Is this a multi-component reaction (MCR)? start->q2 q3 Are you using conventional heating? start->q3 a1 Verify/Optimize Catalyst (e.g., add catalytic acid) q1->a1 Yes a2 Change Solvent (e.g., Ethanol -> DMSO/DMA) q1->a2 Yes a3 Optimize Reagent Stoichiometry & Addition Order q2->a3 Yes a4 Switch to Alternative Energy Source (Microwave/Ultrasound) q3->a4 Yes a5 Consider Flow Chemistry for better control a4->a5

Caption: A decision-making workflow for troubleshooting slow pyrazole synthesis reactions.

Conceptual Diagram: One-Pot Multi-Component Reaction (MCR)

MCR cluster_process Process A Aldehyde B Hydrazine one_pot Single Reaction Vessel + Catalyst + Energy (e.g., MW) A->one_pot C 1,3-Dicarbonyl B->one_pot C->one_pot C->one_pot intermediate1 Intermediate 1 (Not Isolated) final_product Final Pyrazole Product (High Efficiency) one_pot->final_product intermediate2 Intermediate 2 (Not Isolated)

Caption: One-Pot MCR saves time by avoiding the isolation of intermediates.

References

  • Savel’ev, S. R., et al. (n.d.). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Current Organic Chemistry.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • St. Amant, A. H., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). ACS Omega. Available at: [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). Available at: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Available at: [Link]

  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020). NIH. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

  • Reaction Chemistry & Engineering. (2022). Spiral. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Available at: [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. Available at: [Link]

  • Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). Available at: [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]

  • Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of many projects. While small-scale syntheses in a laboratory setting are often straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide provides practical, experience-driven advice to navigate the complexities of pyrazole synthesis scale-up, structured in a question-and-answer format to directly address common issues encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing a significant drop in yield upon moving from a 10g to a 100g scale. What are the likely culprits and how can we troubleshoot this?

A decrease in yield during scale-up is a common but multifaceted problem. The root cause often lies in changes to heat and mass transfer dynamics. What works efficiently in a small flask doesn't always translate directly to a larger reactor.

Underlying Causes & Solutions:

  • Inadequate Mixing: In larger volumes, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.

    • Troubleshooting:

      • Optimize Stirring: Ensure the stirrer speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

      • Monitor Homogeneity: If possible, use in-situ monitoring techniques (e.g., Raman or IR spectroscopy) to assess the homogeneity of the reaction mixture.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1] Exothermic reactions, common in pyrazole synthesis (especially with hydrazine), can lead to thermal runaways if not properly managed.[2]

    • Troubleshooting:

      • Controlled Reagent Addition: Add highly reactive reagents, such as hydrazine, slowly and subsurface to allow the cooling system to manage the heat generated.[2]

      • Efficient Cooling: Ensure your reactor's cooling system is robust enough for the larger scale. Consider using a more efficient cooling bath or a jacketed reactor with a circulating coolant.

      • Dilution: Increasing the solvent volume can help to absorb and dissipate heat more effectively.[2]

  • Incomplete Reactions: A reaction that appears complete at a small scale may stall at a larger scale due to the issues mentioned above.

    • Troubleshooting:

      • Reaction Monitoring: Do not rely solely on time. Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction's progress until completion.

      • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, a longer reaction time may be necessary at a larger scale.

Q2: We are observing the formation of significant byproducts, particularly regioisomers, that were not present in our small-scale trials. How can we improve the selectivity of our reaction?

The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles, often arising from the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][3] Subtle changes in reaction conditions can dramatically influence the regioselectivity.

Underlying Causes & Solutions:

  • Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can all affect which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.[4]

    • Troubleshooting:

      • Temperature Optimization: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.[2]

      • Solvent Screening: The polarity of the solvent can influence the reactivity of both the hydrazine and the dicarbonyl compound. Experiment with a range of solvents (e.g., protic vs. aprotic) to find the optimal conditions for your specific substrates.[5]

      • Catalyst Selection: For reactions like the Knorr pyrazole synthesis, an acid catalyst is typically used.[3][6] The type and concentration of the acid can impact regioselectivity. Consider screening different acids (e.g., acetic acid, p-toluenesulfonic acid).

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.

    • Troubleshooting:

      • Buffering: In some cases, using a buffered solution can help maintain a consistent pH and improve regioselectivity.

      • Controlled Acid/Base Addition: If using an acid or base catalyst, ensure it is added in a controlled manner to avoid large pH swings.

Q3: Our product is difficult to purify at a larger scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now producing. What are some scalable purification strategies?

Scalable purification requires moving away from labor-intensive techniques like column chromatography towards more efficient methods.

Recommended Scalable Purification Techniques:

Purification MethodDescriptionBest Suited For
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in solution.Solid products with good crystallinity and solubility differences from impurities.[7]
Distillation The product is purified by separating it from less volatile components based on differences in boiling points.Liquid products that are thermally stable.[7]
Acid-Base Extraction The product is selectively extracted into an aqueous layer by adjusting the pH to form a salt, leaving neutral impurities in the organic layer. The pH is then readjusted to recover the product.Products with acidic or basic functional groups.[8]
Trituration The crude product (often an oil or amorphous solid) is washed with a solvent in which the desired product is insoluble, but the impurities are soluble.Inducing crystallization of oils or removing minor, highly soluble impurities.[8]

Workflow for Developing a Scalable Purification Protocol:

G cluster_synthesis Pyrazole Synthesis cluster_workup Workup & Purification A 1,3-Dicarbonyl Compound D Reaction A->D B Hydrazine Derivative B->D C Solvent/Catalyst C->D E Quenching D->E F Extraction E->F G Purification F->G H Final Product G->H

Caption: General workflow for pyrazole synthesis and purification.

References

  • Jørgensen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • SlideShare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • ResearchGate. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

  • Oliveira, C. S. A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(4), 852. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. Retrieved from [Link]

Sources

impact of starting material purity on 1-(1-methyl-1H-pyrazol-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

From the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The purity of this key intermediate is paramount for its downstream applications, and control begins with the starting materials. This document provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges associated with its synthesis, focusing explicitly on the impact of starting material integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound? The most common and direct method is the Friedel-Crafts acylation of 1-methyl-1H-pyrazole.[1] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst to introduce an acetyl group onto the pyrazole ring.[2][3]

Q2: Why is the purity of starting materials so critical for this specific synthesis? The purity of the starting materials—1-methyl-1H-pyrazole, the acylating agent, and the Lewis acid—directly influences the reaction's yield, selectivity, and the impurity profile of the final product.[4] Impurities can consume the catalyst, introduce competing side reactions, or be carried through the synthesis, complicating purification and compromising the quality of the final compound.[5][6]

Q3: At which position on the 1-methyl-1H-pyrazole ring does acylation predominantly occur? Acylation preferentially occurs at the C4 position.[1] This position is the most electron-rich and sterically accessible site for electrophilic attack on the 1-methyl-1H-pyrazole nucleus.

Q4: Can I use strong Lewis acids like aluminum chloride (AlCl₃)? While AlCl₃ is a classic Friedel-Crafts catalyst, it can be too harsh for electron-rich N-heterocycles like pyrazole, potentially leading to complexation with the nitrogen atoms and promoting side reactions or degradation.[7] Milder Lewis acids such as titanium(IV) chloride (TiCl₄), tin(IV) chloride (SnCl₄), or iron(III) chloride (FeCl₃) are often more suitable and can provide better yields and cleaner reaction profiles.[7]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems. The underlying cause often traces back to the quality of the inputs.

Q1: My reaction yield is extremely low, or the reaction failed to initiate. What went wrong?

A1: This is one of the most common issues and is almost always linked to catalyst deactivation or impure reactants.

Potential Cause Scientific Explanation Recommended Action
Moisture Contamination Lewis acids like AlCl₃ or TiCl₄ react violently and irreversibly with water. Even trace amounts of moisture in the solvent, glassware, or starting materials will quench the catalyst, halting the reaction.[2][7]Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Determine the water content of 1-methyl-1H-pyrazole via Karl Fischer titration (see Protocol 1).
Impure 1-methyl-1H-pyrazole The starting pyrazole may contain non-reactive isomers or residual reagents from its own synthesis (e.g., pyrazole, methylhydrazine).[8] These impurities do not participate in the desired reaction, effectively lowering the concentration of the true starting material and leading to lower-than-expected yields.Assess the purity of 1-methyl-1H-pyrazole by GC-MS to identify and quantify any organic contaminants (see Protocol 1).
Degraded Acylating Agent Acetyl chloride and acetic anhydride readily hydrolyze to acetic acid in the presence of moisture. Acetic acid does not form the active acylium ion electrophile under these conditions, rendering it ineffective.Use a fresh bottle of the acylating agent or distill it immediately prior to the reaction.[7]
Incorrect Stoichiometry In contrast to truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] The product ketone is a Lewis base and forms a complex with the catalyst, effectively removing it from the catalytic cycle.Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent to ensure the reaction goes to completion.

Q2: My crude product is a complex mixture with multiple byproducts. How can I identify and prevent them?

A2: The formation of multiple products points to issues with reaction control or impurities in the starting pyrazole.

  • Isomeric Impurities: If your 1-methyl-1H-pyrazole starting material is contaminated with its regioisomer (e.g., 1-methyl-1H-pyrazol-3-yl isomer), both will undergo acylation, leading to a mixture of product isomers that can be very difficult to separate. The solution is to ensure the isomeric purity of the starting material before beginning the synthesis.

  • Di-acylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can sometimes lead to the introduction of a second acetyl group, resulting in polysubstitution.[2] To prevent this, maintain a reaction temperature below 25°C and use a modest excess of the acylating agent (1.0-1.2 equivalents).

  • Degradation Products: Overly aggressive Lewis acids or high temperatures can cause ring-opening or polymerization of the pyrazole. If you observe significant charring or intractable baseline material in your TLC/LC-MS, consider using a milder catalyst (e.g., FeCl₃) and running the reaction at 0°C.[7]

Q3: I'm struggling with the purification of the final product. What are my options?

A3: Purification challenges often arise from byproducts with similar polarity to the desired ketone.

  • Column Chromatography: If byproducts are streaking or co-eluting, try switching the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) or using a different stationary phase (e.g., alumina instead of silica gel).

  • Acid-Base Extraction: The product, this compound, is a weak base due to the pyrazole nitrogen atoms. Non-basic impurities can be removed by dissolving the crude material in an organic solvent (e.g., dichloromethane), washing with aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, neutralizing the aqueous layer with a base (e.g., NaOH), and then re-extracting the pure product back into an organic solvent.

  • Crystallization: This is an excellent method for removing small amounts of impurities.[9] Explore various solvent systems (e.g., isopropanol, ethyl acetate/hexanes, toluene) to find conditions that yield high-purity crystals.

Diagrams: Workflows and Mechanisms

Synthesis_Pathway SM Starting Materials (1-Methyl-1H-pyrazole, Acetyl Chloride) React Friedel-Crafts Acylation (0-25 °C) SM->React Cat Lewis Acid Catalyst (e.g., TiCl₄) Cat->React Solv Anhydrous Solvent (e.g., DCM) Solv->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Chromatography or Crystallization) Workup->Purify Product Final Product This compound Purify->Product

Impurity_Impact cluster_impurities Starting Material Impurities cluster_problems Resulting Synthesis Problems Water Water (H₂O) Quench Catalyst Quenching Water->Quench reacts with Lewis Acid Isomer Pyrazole Regioisomer Byproduct Isomeric Byproduct Isomer->Byproduct undergoes acylation Yield Low / No Yield Quench->Yield Purify Difficult Purification Byproduct->Purify

Troubleshooting_Workflow Start Low Reaction Yield? Check_Moisture Checked for Moisture (Reagents, Glassware)? Start->Check_Moisture Yes Check_Purity Analyzed SM Purity (GC-MS, KF)? Check_Moisture->Check_Purity Yes Action_Dry Action: Oven-dry glassware, use anhydrous solvent Check_Moisture->Action_Dry No Check_Stoich Used ≥1.1 eq. of Lewis Acid? Check_Purity->Check_Stoich Yes Action_Purify Action: Purify starting pyrazole or source new batch Check_Purity->Action_Purify No Action_Adjust Action: Adjust stoichiometry to ≥1.1 eq. Check_Stoich->Action_Adjust No Success Problem Solved Action_Dry->Success Action_Purify->Success Action_Adjust->Success

Protocols & Methodologies

Protocol 1: Purity Assessment of Starting Materials

Objective: To verify the identity and purity of key reagents before commencing synthesis. A failure to meet these specifications is a primary indicator of potential reaction failure.

A. 1-methyl-1H-pyrazole

  • Identity and Organic Purity (GC-MS):

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., dichloromethane).

    • Analyze using a standard GC-MS protocol.

    • Specification: The main peak should correspond to 1-methyl-1H-pyrazole (>98.5% area). Check for the absence of pyrazole, methylhydrazine, and significant isomeric impurities.

  • Water Content (Karl Fischer Titration):

    • Use a calibrated Karl Fischer titrator.

    • Analyze an accurately weighed sample of the material.

    • Specification: Water content should be ≤ 0.05% (500 ppm). Levels above this will significantly impact catalyst activity.

B. Acylating Agent (Acetyl Chloride or Acetic Anhydride)

  • Purity (GC-FID):

    • Analyze a neat or diluted sample.

    • Specification: Purity should be ≥99.0%. Pay close attention to the peak corresponding to acetic acid, which indicates hydrolysis.

C. Lewis Acid (e.g., Aluminum Chloride, Titanium(IV) Chloride)

  • Visual Inspection:

    • Solid catalysts like AlCl₃ should be free-flowing white to pale yellow powders. Clumping or discoloration suggests hydration and degradation.

    • Liquid catalysts like TiCl₄ should be clear and colorless to pale yellow. Fuming upon exposure to air is normal.

  • Activity (Recommended):

    • Perform a small-scale test reaction with a reliable, dry substrate (e.g., anisole) to confirm catalytic activity before committing to the full-scale synthesis.

Protocol 2: Recommended Synthesis of this compound

Objective: To provide a reliable, benchmark procedure for the Friedel-Crafts acylation of 1-methyl-1H-pyrazole.

Materials:

  • 1-methyl-1H-pyrazole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM and aluminum chloride (1.2 eq).

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel to the stirred suspension over 15 minutes, maintaining the internal temperature below 5°C. Stir the mixture for an additional 20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C and very carefully and slowly quench the reaction by adding crushed ice portion-wise. Caution: This is a highly exothermic process.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by crystallization to afford the pure this compound.

References

  • ResearchGate. (2025). Synthesis of 1‐acyl‐1,2‐dihydro‐3H‐pyrazol‐3‐ones VIA lewis acid‐mediated rearrangement of 3‐acyloxypyrazoles. Available at: [Link]

  • Journal of the Chemical Society C. (n.d.). Preparation and properties of some pyrazolyl ketones. Available at: [Link]

  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available at: [Link]

  • PubMed. (n.d.). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Available at: [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Available at: [Link]

  • LookChem. (n.d.). 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. Available at: [Link]

  • LabRulez GCMS. (n.d.). Combining Sensory and Chemical Analyses (GC-MS) to Evaluate Shelf Stability Related to Storage Condition for an American IPA Beer. Available at: [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • IPQ. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. Available at: [Link]

  • SlidePlayer. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Available at: [Link]

  • PubChem. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Available at: [Link]

  • PubMed Central. (n.d.). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the exothermic nature of many common pyrazole syntheses. The inherent reactivity of reagents like hydrazine and the cyclization energetics can pose significant challenges, from reduced yield and purity to dangerous thermal runaway events.[1] This resource provides field-proven insights and practical solutions to help you navigate these complexities safely and efficiently.

Section 1: Foundational Principles of Exotherm Management

Chemical reactions that release heat are termed exothermic, and if the rate of heat generation surpasses the rate of heat removal, a thermal runaway can occur.[2] In pyrazole synthesis, several common steps are known for their exothermic character, including:

  • Cyclocondensation with Hydrazines: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine or its derivatives is a cornerstone of pyrazole synthesis and is often highly exothermic.[1][3]

  • Vilsmeier-Haack Formylation: This reaction, used to introduce a formyl group onto the pyrazole ring, involves highly reactive and exothermic reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes can also be energetic and requires careful temperature control to ensure safety and selectivity.[5]

Effective management of these exotherms is paramount for safe, reproducible, and scalable synthesis. The core principles revolve around controlling the reaction rate and ensuring adequate heat dissipation.[6][7]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably during the addition of hydrazine hydrate. What should I do, and how can I prevent this in the future?

A1: An uncontrolled temperature spike during hydrazine addition is a critical safety concern, indicating that the rate of heat generation is exceeding your cooling capacity.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of hydrazine hydrate.

  • Enhance Cooling: If using an ice bath, ensure it is well-stirred and contains a mixture of ice and water for optimal contact with the flask. If using a chiller, lower the setpoint.

  • Emergency Quenching (if necessary): If the temperature continues to rise rapidly despite stopping the addition and enhancing cooling, have a pre-planned quenching protocol ready. This could involve the addition of a cold, inert solvent to dilute the reaction mixture.

Preventative Strategies:

  • Slow, Controlled Addition: The most critical parameter is the rate of addition. Use a syringe pump or a dropping funnel for slow, dropwise addition of the hydrazine hydrate.[8] This allows the cooling system to dissipate the heat as it is generated.

  • Dilution: Increasing the solvent volume can help to absorb the heat of the reaction.[1]

  • Pre-cooling: Cool the reaction mixture to a lower starting temperature (e.g., 0 °C or below) before beginning the addition of the hydrazine.[4]

  • Inverse Addition: In some cases, adding the substrate solution to the diluted hydrazine solution can provide better control.

  • Reaction Calorimetry: For scale-up, using a reaction calorimeter can provide real-time heat flow data, allowing for the determination of safe addition rates and cooling requirements.[6]

Q2: I am observing significant by-product formation in my Vilsmeier-Haack formylation of a pyrazole, which I suspect is due to localized heating. How can I improve the reaction's selectivity?

A2: By-product formation in Vilsmeier-Haack reactions is often linked to poor temperature control, leading to side reactions.[4] The highly exothermic formation of the Vilsmeier reagent (from POCl₃ and DMF) and its subsequent reaction with the pyrazole substrate require stringent temperature management.[4]

Strategies for Improved Selectivity:

  • Pre-formation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before the dropwise addition of the pyrazole substrate.[4] This separates the exotherm of reagent formation from the formylation reaction itself.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots and maintain a homogenous temperature throughout the reaction mixture.

  • Optimized Temperature Profile: While the initial addition should be at a low temperature to control the exotherm, a subsequent gentle warming to 40-50 °C may be necessary to drive the reaction to completion.[4] This temperature profile should be carefully optimized.

  • Solvent Choice: Anhydrous dichloromethane (DCM) or DMF are common solvents.[4] The choice of solvent can influence heat transfer and reaction kinetics.

Q3: My pyrazole synthesis works well on a 1-gram scale, but upon scaling up to 20 grams, I'm experiencing a significant exotherm that is difficult to control. What are the key considerations for safely scaling up exothermic pyrazole syntheses?

A3: Scaling up an exothermic reaction is not a linear process. The surface-area-to-volume ratio decreases as the scale increases, which significantly reduces the efficiency of heat dissipation through the reactor walls.

Key Scale-Up Considerations:

  • Heat Transfer: Ensure your larger reactor has adequate cooling capacity.[1] This may involve transitioning from a simple ice bath to a jacketed reactor with a recirculating chiller.

  • Reagent Addition Rate: The addition rate must be significantly slower on a larger scale. It's advisable to perform a safety assessment to determine the maximum safe addition rate.

  • Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized concentrations of reagents and dangerous hot spots. Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.

  • Process Safety Management: Implement robust process safety management (PSM) systems for larger-scale reactions.[7] This includes having emergency relief systems, such as rupture discs or safety valves, to prevent catastrophic vessel failure in the event of a runaway reaction.[7]

ParameterLaboratory Scale (1 g)Pilot/Production Scale (20 g+)Rationale
Cooling Ice-water bathJacketed reactor with chillerDecreased surface-area-to-volume ratio requires more efficient heat removal.
Reagent Addition Manual dropwise additionSyringe pump or automated dosingPrecise control of addition rate is critical to manage the exotherm.
Monitoring ThermometerInternal thermocouple with data logging and alarmsContinuous monitoring allows for early detection of temperature deviations.[6]

Section 3: Frequently Asked Questions (FAQs)

  • What are the primary safety precautions for handling exothermic pyrazole syntheses? Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9] Work in a well-ventilated area, preferably a fume hood.[9] Never leave an exothermic reaction unattended and have an emergency plan in place.[9]

  • How does the choice of solvent affect the management of an exothermic reaction? A solvent with a higher boiling point can absorb more heat before boiling, but it can also allow the reaction to reach a higher, potentially more dangerous temperature. A solvent with good heat transfer properties can aid in cooling. Using a sufficient amount of an appropriate solvent can help to absorb the heat of the reaction.[1]

  • Can flow chemistry be a safer alternative for highly exothermic pyrazole syntheses? Yes, flow chemistry offers significant safety advantages for managing exothermic reactions.[5] The small reaction volume at any given time in a continuous flow reactor minimizes the potential for a thermal runaway. It also provides superior heat transfer and precise control over reaction parameters.[5]

  • What are some common methods for synthesizing pyrazoles? The most common methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis), multicomponent reactions, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[3][5]

Section 4: Visualizing a Safe Workflow

The following diagram illustrates a decision-making workflow for managing a potentially exothermic pyrazole synthesis.

Caption: Decision workflow for managing exothermic pyrazole synthesis.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). PubMed.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol. (2024, June 10).
  • Reaction / Product testing. HSE.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31).
  • 4 - Organic Syntheses Procedure.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • (PDF) Review on Synthesis of pyrazole and pyrazolines. (2025, August 6). ResearchGate.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019, February 18). ResearchGate.

Sources

Technical Support Center: Optimization of Catalyst Loading in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving optimal catalyst loading is paramount for maximizing yield, ensuring high selectivity, and maintaining process efficiency. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and optimization of catalyst loading in pyrazole synthesis.

Q1: What is catalyst loading and why is it a critical parameter in pyrazole synthesis?

A: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed in mole percent (mol%). It is a critical parameter because it directly influences reaction rate, yield, selectivity, and overall process cost.

  • Too Low Loading: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low conversion of starting materials and poor yields.

  • Too High Loading: While it might increase the reaction rate, excessive catalyst loading can be uneconomical and may lead to undesirable side reactions, reducing selectivity.[1] In some cases, high concentrations of catalyst can also complicate product purification.

The optimal loading balances reaction efficiency with cost and purity considerations.

Q2: What are typical catalyst loading ranges for common pyrazole synthesis methods?

A: The ideal catalyst loading is highly dependent on the specific reaction, the type of catalyst (homogeneous or heterogeneous), and the substrates involved. However, some general starting points can be considered. For many transition-metal-catalyzed pyrazole syntheses, such as those employing copper, palladium, or silver catalysts, loadings can range from as low as 0.5 mol% to 15 mol%.[2] For instance, silver-catalyzed syntheses of trifluoromethylated pyrazoles have been optimized at 1 mol% loading of the silver triflate (AgOTf) catalyst.[3] It is always recommended to start with a screening experiment to determine the optimal loading for your specific system.

Q3: How do I set up a catalyst loading screening experiment?

A: A systematic screening is the most effective way to determine the optimal catalyst loading.

Protocol: Catalyst Loading Screening

  • Setup Parallel Reactions: Prepare a series of identical reactions in parallel. Ensure all other parameters (substrate concentration, temperature, solvent, reaction time) are kept constant.

  • Vary Catalyst Loading: In each reaction vessel, vary the catalyst loading across a sensible range. For example: 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Monitor Reaction Progress: Monitor the reactions at set time intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to track the consumption of starting material and the formation of the desired product.

  • Analyze and Compare: After a fixed reaction time, quench the reactions and analyze the yield and purity of the product from each.

  • Identify Optimum: The optimal catalyst loading will be the lowest amount that provides the highest yield of the desired product in a reasonable timeframe, without significant formation of byproducts.

This systematic approach prevents unnecessary excess catalyst use and helps identify the most efficient conditions.[2]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during catalytic pyrazole synthesis, focusing on how catalyst loading may be the root cause or the solution.

Problem 1: Low or No Conversion of Starting Materials

You've set up your reaction, but after the expected time, analysis shows a large amount of unreacted starting material.

Initial Diagnostic Questions:
  • Is the catalyst active? Catalysts can deactivate over time or due to improper storage.

  • Are there impurities in the starting materials or solvent? Certain functional groups or impurities can act as catalyst poisons.

  • Is the catalyst loading sufficient? The initial loading may be too low for the specific substrates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

In-Depth Explanation:

If you observe low or no conversion, the first instinct might be to increase the catalyst loading. While this is a valid step, it's crucial to first rule out other factors. Catalyst deactivation is a common issue. If there's any doubt, test the catalyst on a reaction that has previously worked well. Impurities in substrates or solvents can poison the catalyst; for instance, sulfur-containing compounds can be detrimental to palladium catalysts.

If other factors are ruled out, a stepwise increase in catalyst loading is the logical next step.[4] An increase from 1 mol% to 2 mol% or 5 mol% can often overcome issues of low reactivity, especially with sterically hindered or electronically deactivated substrates.[5]

Problem 2: Poor Selectivity and Formation of Byproducts

The reaction proceeds, but you observe significant amounts of undesired side products, such as regioisomers or dimers.

Initial Diagnostic Questions:
  • Is the catalyst loading too high? Excess catalyst can sometimes promote alternative reaction pathways.

  • Is the temperature appropriate? Higher temperatures can sometimes lead to loss of selectivity.

  • Is the choice of ligand (if applicable) optimal for selectivity?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction selectivity.

In-Depth Explanation:

High catalyst loading can sometimes be detrimental to selectivity. For example, in palladium-catalyzed reactions, higher concentrations of the active Pd(0) species might lead to undesired side reactions. Reducing the catalyst loading can disfavor these higher-order, non-productive pathways, thus improving the selectivity for the desired pyrazole product.

In cases of N-alkylation of unsymmetrical pyrazoles, the formation of two regioisomers is a common challenge.[6] While steric and electronic factors of the substrate play a major role, catalyst loading can influence the ratio of these isomers. A lower catalyst concentration might favor the thermodynamically more stable product. If reducing the catalyst loading slows the reaction too much, consider screening different ligands, as the ligand sphere around the metal center is a primary driver of regioselectivity.[5]

Problem 3: Reaction Stalls or Shows Inconsistent Results

The reaction starts well but then stops before completion, or you are struggling with reproducibility between batches.

Initial Diagnostic Questions:
  • Is the catalyst stable under the reaction conditions for the entire duration?

  • Are you using a heterogeneous catalyst that is leaching into the solution?

  • Is there a gradual buildup of an inhibitory byproduct?

  • Are you accurately measuring and dispensing the catalyst?

Data-Driven Approach: Catalyst Stability and Leaching Test

For heterogeneous catalysts, it's essential to confirm that the catalysis is truly heterogeneous and that the catalyst is not decomposing or leaching active species into the reaction medium.

Test Procedure Expected Outcome for Stable Heterogeneous Catalyst
Hot Filtration Test 1. Run the reaction to ~50% conversion. 2. Quickly filter the hot reaction mixture to remove the solid catalyst. 3. Allow the filtrate to continue reacting under the same conditions.No further increase in product formation should be observed in the filtrate.[1]
Reusability Study 1. After the first reaction cycle, recover the catalyst (e.g., by filtration or magnetic separation). 2. Wash and dry the catalyst. 3. Use the recovered catalyst in a new reaction with fresh substrates.The catalyst should maintain high activity and selectivity over several cycles.

A loss of activity on reuse or continued reaction after filtration suggests catalyst instability or leaching, which can be a major source of irreproducibility. Addressing this might involve changing the catalyst support or modifying the reaction conditions to enhance catalyst stability.

In-Depth Explanation:

Inconsistent results are often traced back to the catalyst itself. For very low catalyst loadings (e.g., < 0.1 mol%), accurate weighing and dispensing become critical. Small errors can lead to large variations in reaction outcomes. Using a stock solution of the catalyst can often improve reproducibility.

If a reaction stalls, it may indicate catalyst deactivation during the reaction. This could be due to product inhibition, where the formed pyrazole binds too strongly to the catalyst, or due to degradation of the catalyst at the reaction temperature. In such cases, a slightly higher initial catalyst loading might provide enough active sites to push the reaction to completion. Alternatively, a different, more robust catalyst system may be required.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health. [Link]

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. (2022). Frontiers. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2022). Angewandte Chemie. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Addition of Pyrazoles to Dienes. (2021). National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2021). MDPI. [Link]

  • Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. (2021). Organic & Biomolecular Chemistry. [Link]

  • Screening Studies for the Catalyst Loading. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. [Link]

  • Study of Catalyst and Catalyst loading. ResearchGate. [Link]

  • Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • ONE-POT REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM HYDRAZONES AND NITRO-OLEFINS. Organic Syntheses. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. [Link]

Sources

avoiding the formation of by-products in the synthesis of pyrazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazoline derivative synthesis. Pyrazolines are a vital class of five-membered nitrogen-containing heterocycles, recognized for their broad pharmacological activities.[1][2] The common and efficient synthesis route involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives.[1] While seemingly straightforward, this reaction is often plagued by the formation of unwanted by-products, leading to low yields and complex purification challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of pyrazoline synthesis and minimize the formation of by-products. We will delve into the mechanistic rationale behind these side reactions and offer field-proven strategies to ensure the desired outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a side product that appears to be a pyrazole. How can I prevent this?

A1: The formation of pyrazole instead of pyrazoline is a common issue, often resulting from the oxidation of the pyrazoline ring.[3][4] This can occur under harsh reaction conditions or during work-up. To mitigate this, consider the following:

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Avoid excessive heating. While heat can accelerate the reaction, it can also promote oxidation. Optimize the temperature to find a balance between reaction rate and by-product formation.

  • Choice of Oxidizing Agent (if applicable): If your protocol involves an oxidation step to convert a pyrazoline intermediate to a pyrazole, ensure you have precise control over the stoichiometry and addition of the oxidizing agent.[5][6]

Q2: I'm observing the formation of a hydrazone as a major by-product. What is causing this and how can I promote cyclization?

A2: Hydrazone formation is an intermediate step in pyrazoline synthesis.[7] If it becomes a major isolated product, it indicates that the subsequent intramolecular cyclization is hindered. This can be due to:

  • Steric Hindrance: Bulky substituents on the chalcone or hydrazine can impede the cyclization step.

  • Reaction Conditions: The choice of solvent and catalyst is crucial. A protic solvent like ethanol or acetic acid can facilitate the proton transfer steps required for cyclization.

  • pH of the Reaction Mixture: The pH can influence the rate of cyclization. For some reactions, acidic conditions are preferred, while for others, a basic medium is more effective. Experiment with catalytic amounts of acid (e.g., acetic acid) or base (e.g., piperidine) to find the optimal conditions for your specific substrates.

Q3: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: The reaction of an unsymmetrical α,β-unsaturated ketone with a substituted hydrazine can lead to the formation of two different pyrazoline regioisomers.[8] Controlling regioselectivity is a significant challenge. Here are some strategies:

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases.[8]

  • Nature of the Hydrazine: The substituent on the hydrazine can direct the cyclization. Careful selection of the hydrazine derivative is essential.

  • Stepwise Approach: In some cases, a stepwise approach where the hydrazone is first formed and isolated, followed by a separate cyclization step under optimized conditions, can provide better control over regioselectivity.

Troubleshooting Guide: A Deeper Dive into By-product Formation

This section provides a more detailed analysis of potential issues at different stages of the pyrazoline synthesis and offers targeted solutions.

Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

The purity of your starting chalcone is paramount for a clean pyrazoline synthesis. By-products from this initial step will carry through and complicate the subsequent cyclization and purification.

Potential Issue: Incomplete Reaction and Presence of Starting Materials

  • Causality: Insufficient reaction time, inadequate catalyst concentration, or low temperature can lead to an incomplete Claisen-Schmidt condensation. The unreacted aldehyde and ketone can then react with the hydrazine in the next step, leading to a complex mixture of products.

  • Troubleshooting:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

    • Ensure the complete dissolution of starting materials.

    • Optimize the amount of base catalyst (e.g., NaOH or KOH).[10]

    • If necessary, increase the reaction time or temperature, while monitoring for potential side reactions.

Potential Issue: Formation of Self-Condensation Products

  • Causality: The ketone can undergo self-condensation, especially if it is more reactive than the aldehyde or if the reaction conditions are too harsh.

  • Troubleshooting:

    • Add the ketone slowly to the mixture of the aldehyde and base catalyst.

    • Maintain a lower reaction temperature to favor the cross-condensation.

Stage 2: Pyrazoline Synthesis (Cyclocondensation)

This is the critical ring-forming step where most by-products are generated.

Potential Issue: Pyrazole Formation

As mentioned in the FAQs, pyrazole formation is a common oxidative side reaction.

  • Mechanistic Insight: The pyrazoline ring is susceptible to oxidation, leading to the more stable aromatic pyrazole ring. This is particularly true for 1,3,5-trisubstituted pyrazolines.[4]

  • Advanced Troubleshooting:

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation.

    • Work-up Conditions: Avoid prolonged exposure to air during work-up. If performing a crystallization, do so under a blanket of inert gas.

Potential Issue: Michael Addition Product Formation

  • Causality: The reaction of hydrazine with the chalcone proceeds via a Michael addition.[11] Under certain conditions, this intermediate can be stable and may not cyclize efficiently.

  • Troubleshooting:

    • Solvent Choice: Protic solvents are generally preferred as they can facilitate the proton transfers necessary for cyclization.[12]

    • Catalyst: The use of an acid or base catalyst can promote the intramolecular condensation of the Michael adduct.

Diagram: Key Reaction Pathways

G Chalcone Chalcone Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct + Hydrazine (Michael Addition) Hydrazone Hydrazone (Side Product) Chalcone->Hydrazone + Hydrazine (Condensation) Hydrazine Hydrazine Pyrazoline Desired Pyrazoline Product Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole (Oxidation By-product) Pyrazoline->Pyrazole Oxidation

Caption: Reaction pathways in pyrazoline synthesis.

Table: Influence of Reaction Conditions on Product Outcome
ParameterConditionLikely OutcomeRationale
Solvent Aprotic (e.g., Toluene)Increased Hydrazone FormationLack of proton source to facilitate cyclization.[12]
Protic (e.g., Ethanol, Acetic Acid)Favors Pyrazoline FormationProvides a proton source for the necessary proton transfer steps in the cyclization mechanism.[12]
Fluorinated Alcohols (e.g., TFE)Improved RegioselectivityUnique solvent properties can influence the transition state of the cyclization.[8]
Catalyst Acidic (e.g., Acetic Acid)Promotes CyclizationCatalyzes the intramolecular condensation of the Michael adduct.
Basic (e.g., Piperidine)Promotes CyclizationCan facilitate the initial Michael addition and subsequent cyclization.
Temperature HighIncreased Pyrazole FormationPromotes oxidation of the pyrazoline ring.[13]
ModerateOptimal Pyrazoline YieldBalances reaction rate with minimization of side reactions.
Atmosphere AirIncreased Pyrazole FormationOxygen in the air can act as an oxidizing agent.
Inert (N₂, Ar)Minimized Pyrazole FormationPrevents oxidation of the desired product.

Optimized Experimental Protocol: Synthesis of 1,3,5-Triphenyl-2-pyrazoline

This protocol provides a step-by-step methodology for the synthesis of a common pyrazoline derivative, incorporating best practices to minimize by-product formation.

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
  • Reagents and Setup:

    • Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction:

    • Cool the flask in an ice bath.

    • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

    • Continue stirring at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude chalcone from ethanol to obtain a pure product.[1]

Step 2: Synthesis of Pyrazoline (1,3,5-Triphenyl-2-pyrazoline)
  • Reagents and Setup:

    • Dissolve the purified chalcone (0.005 mol) and phenylhydrazine (0.005 mol) in glacial acetic acid (15 mL) in a round-bottom flask.[11]

  • Reaction:

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain pure 1,3,5-triphenyl-2-pyrazoline.

Diagram: Troubleshooting Workflow

G Start Low Yield or Impure Product Analyze Analyze By-products (NMR, LC-MS) Start->Analyze Is_Pyrazole Is Pyrazole a Major By-product? Analyze->Is_Pyrazole Is_Hydrazone Is Hydrazone a Major By-product? Is_Pyrazole->Is_Hydrazone No Optimize_Inert Optimize Reaction: - Inert Atmosphere - Lower Temperature Is_Pyrazole->Optimize_Inert Yes Is_Regioisomers Are Regioisomers Formed? Is_Hydrazone->Is_Regioisomers No Optimize_Cyclization Optimize Reaction: - Protic Solvent - Acid/Base Catalyst Is_Hydrazone->Optimize_Cyclization Yes Optimize_Regio Optimize Reaction: - Change Solvent (e.g., TFE) - Modify Hydrazine Is_Regioisomers->Optimize_Regio Yes Purify Re-purify Starting Chalcone Is_Regioisomers->Purify No End Pure Pyrazoline Product Optimize_Inert->End Optimize_Cyclization->End Optimize_Regio->End Purify->End

Caption: A logical workflow for troubleshooting pyrazoline synthesis.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC. (n.d.). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). Retrieved from [Link]

  • Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Retrieved from [Link]

  • Proposed mechanism for the formation of pyrazolines 199. (n.d.). Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). Retrieved from [Link]

  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Retrieved from [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (n.d.). Retrieved from [Link]

  • Pyrazoline synthesis. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. (n.d.). Retrieved from [Link]

  • Mechanism for the formation of pyrazole. (n.d.). Retrieved from [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (n.d.). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Retrieved from [Link]

  • Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). Retrieved from [Link]

  • First time synthesis, first time work-up and purification. (n.d.). Retrieved from [Link]

  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (n.d.). Retrieved from [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Retrieved from [Link]

  • Reaction of acetylhydrazine with chalcone in the presence of different base catalysts. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activities of 1-(1-methyl-1H-pyrazol-4-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its versatility allows for a wide range of chemical modifications, each holding the potential to unlock new therapeutic or practical applications. This guide focuses on a specific set of pyrazole derivatives: the isomers of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will provide a framework for their evaluation. We will delve into the principles of structure-activity relationships (SAR), outline key biological activities associated with the pyrazole nucleus, and provide detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The seemingly subtle difference in the placement of the acetyl group on the pyrazole ring can lead to significant variations in biological activity. This phenomenon, a cornerstone of medicinal chemistry, underscores the importance of isomeric purity and comprehensive biological screening. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for comparing the biological activities of these isomers.

The Significance of Isomerism in Pyrazole Scaffolds

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets such as enzymes or receptors.[4] In the case of this compound and its isomers, the key structural variable is the position of the acetyl group on the pyrazole ring. The primary positional isomers to consider are:

  • This compound: The parent compound, a known building block in the synthesis of agrochemicals and other bioactive molecules.[5]

  • 1-(1-methyl-1H-pyrazol-3-yl)ethanone: An isomer where the acetyl group is at the 3-position.

  • 1-(1-methyl-1H-pyrazol-5-yl)ethanone: An isomer with the acetyl group at the 5-position.

The different electronic and steric environments created by the placement of the acetyl group can drastically alter the molecule's interaction with a biological target. For instance, the position of a substituent on a pyrazole ring has been shown to be critical for its affinity and selectivity for cannabinoid receptors.[6] Similarly, variations in substitution patterns on the pyrazole ring are known to greatly influence the fungicidal and herbicidal activities of these compounds.[7][8]

SAR_Concept cluster_isomers Isomers of 1-(1-methyl-1H-pyrazol-yl)ethanone cluster_targets Biological Targets cluster_activities Resulting Biological Activity Isomer_4 4-acetyl isomer Target_A Enzyme A Isomer_4->Target_A High Affinity Target_B Receptor B Isomer_4->Target_B Low Affinity Isomer_3 3-acetyl isomer Isomer_3->Target_B High Affinity Isomer_5 5-acetyl isomer Target_C Protein C Isomer_5->Target_C Moderate Affinity Activity_A Potent Enzyme Inhibition Target_A->Activity_A Activity_B Selective Receptor Agonism Target_B->Activity_B Activity_C Weak Protein Interaction Target_C->Activity_C

Caption: Structure-Activity Relationship (SAR) of Pyrazole Isomers.

Potential Biological Activities for Screening

The pyrazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities.[2][9][10] When comparing the isomers of this compound, it is prudent to screen for a range of activities known to be associated with this scaffold.

Biological ActivityPotential ApplicationsKey Screening Assays
Antimicrobial Antibacterial and antifungal agents for human, animal, or plant diseases.[11][12]Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Herbicidal Weed control in agriculture.[7][13][14]Seed germination assays, whole-plant bioassays, enzyme inhibition assays (e.g., HPPD, PPO).
Anti-inflammatory Treatment of inflammatory diseases.[10][11]Cyclooxygenase (COX-1/COX-2) inhibition assays, cytokine release assays.
Anticancer Chemotherapeutic agents.Cytotoxicity assays (e.g., MTT, XTT), cell cycle analysis, apoptosis assays.
Enzyme Inhibition Varies depending on the enzyme (e.g., MAO inhibitors for neurological disorders).[10]Specific enzyme activity assays.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of the isomers, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Antimicrobial Activity Screening: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Dissolve each isomer in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the first isomer to the first well of a row.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a concentration gradient.

    • Repeat for each isomer and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Include a negative control (broth only) and a solvent control (broth with DMSO).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add 10 µL of the diluted inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Compare the MIC values of the different isomers. A lower MIC indicates higher antimicrobial activity.

MIC_Workflow Start Start Stock Prepare Isomer Stock Solutions Start->Stock Plate Prepare 96-well Plate with Broth Stock->Plate Dilute Perform Serial Dilutions of Isomers Plate->Dilute Inoculate Inoculate Wells with Microorganism Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read and Record MIC Values Incubate->Read Compare Compare MICs of Isomers Read->Compare End End Compare->End

Caption: Workflow for MIC Determination.

Herbicidal Activity Screening: Seed Germination Assay

This assay assesses the effect of the isomers on the germination and early growth of weed species.

Methodology:

  • Preparation of Test Solutions: Prepare a range of concentrations for each isomer in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20).

  • Assay Setup:

    • Place a filter paper in a petri dish.

    • Evenly apply a known volume (e.g., 5 mL) of a test solution to the filter paper.

    • Allow the solvent to evaporate completely.

    • Place a set number of seeds (e.g., 20) of a target weed species (e.g., Amaranthus retroflexus) on the treated filter paper.

    • Include a solvent-only control and a positive control (a commercial herbicide).

  • Incubation: Seal the petri dishes and incubate in a growth chamber with controlled light and temperature for 7-14 days.

  • Data Analysis:

    • Measure the germination percentage, root length, and shoot length for each treatment.

    • Calculate the percent inhibition relative to the solvent control.

    • Compare the inhibitory effects of the different isomers at various concentrations.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This in vitro assay measures the ability of the isomers to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

Methodology:

  • Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening kit can be used. These kits typically measure the peroxidase activity of COX-2.

  • Procedure (based on a typical kit):

    • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the test isomers at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each isomer.

    • A lower IC50 value indicates a more potent COX-2 inhibitor.

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of this compound isomers, the principles of medicinal chemistry and the vast body of research on pyrazole derivatives strongly suggest that their biological profiles will differ. The position of the acetyl group is a critical determinant of how these molecules interact with biological targets. By employing the systematic screening methodologies outlined in this guide, researchers can effectively elucidate and compare the antimicrobial, herbicidal, anti-inflammatory, and other potential activities of these isomers. Such studies are essential for unlocking the full potential of the pyrazole scaffold in the development of new drugs and agrochemicals.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Synthesis and herbicidal activity of new pyrazole ketone deriv
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Synthetic pyrazole derivatives as growth inhibitors of some phytop
  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of sigma(1) Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). u:cris-Portal.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • This compound. Frontier Specialty Chemicals.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Pyrazole and Its Biological Activity. Semantic Scholar.
  • This compound. MySkinRecipes.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(1-methyl-1H-pyrazol-4-yl)ethanone Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically approved drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for aromatic rings and engage in hydrogen bonding, make it a valuable building block for medicinal chemists.[2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of derivatives based on the 1-(1-methyl-1H-pyrazol-4-yl)ethanone core. We will explore how systematic structural modifications of this versatile scaffold influence its inhibitory activity against key protein kinases, namely Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine Kinase 2 (TYK2), which are critical targets in oncology and autoimmune diseases, respectively.

The this compound Core: A Foundation for Kinase Inhibitors

The this compound moiety serves as a crucial starting point for the synthesis of a diverse range of kinase inhibitors. The N-methylated pyrazole ring provides a stable, aromatic core that can be strategically functionalized, while the ethanone group offers a reactive handle for further chemical elaboration, often leading to the construction of more complex heterocyclic systems. This guide will dissect the SAR of two prominent classes of inhibitors derived from this core: pyrazolyl-pyrimidines targeting CDK2 and various heterocyclic derivatives aimed at TYK2.

Targeting the Cell Cycle: Pyrazolyl-pyrimidine Derivatives as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[3][4] The development of selective CDK2 inhibitors is a promising therapeutic strategy. One successful approach involves the elaboration of the this compound scaffold into a pyrazolyl-pyrimidine core.

Synthesis Strategy: From Ethanone to Pyrazolyl-pyrimidine

The journey from the starting ethanone to the final pyrazolyl-pyrimidine inhibitors typically involves a multi-step synthesis. A common strategy is the conversion of the this compound to a more versatile intermediate, such as a boronic acid pinacol ester. This intermediate can then participate in palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, with a di-substituted pyrimidine to form the core pyrazolyl-pyrimidine structure.[1] Subsequent modifications, such as the introduction of various amine-containing moieties, are then carried out to build a library of derivatives for SAR studies.[1][5]

Caption: Synthetic route to pyrazolyl-pyrimidine CDK2 inhibitors.

Structure-Activity Relationship of Pyrazolyl-pyrimidine CDK2 Inhibitors

Systematic modifications of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have yielded crucial insights into the structural requirements for potent and selective CDK2 inhibition.[5][6]

Key SAR Observations:

  • The Pyrimidine Core: The 2-aminopyrimidine moiety is essential for activity, forming two critical hydrogen bonds with the hinge region residue Leu83 in the ATP binding pocket of CDK2.[5]

  • Substitution at the Pyrimidine C5 Position: The nature of the substituent at the C5 position of the pyrimidine ring significantly impacts potency. Halogen substitution, particularly chlorine, has been shown to enhance inhibitory activity.[5]

  • The N-linked Pyrazole Ring: The orientation and substitution of the pyrazole ring attached to the 2-amino group of the pyrimidine are critical.

    • An unsubstituted pyrazol-4-yl ring is highly favorable for potent CDK2 inhibition.[5]

    • N-alkylation of this pyrazole ring is detrimental to activity.[5]

    • Changing the attachment point from the 4-position to the 5-position of the pyrazole (1H-pyrazol-5-yl) leads to a dramatic loss of CDK2 inhibitory activity, highlighting the importance of the pyrazole's orientation.[5]

  • The C4-linked Pyrazole Ring: The 1-methyl-1H-pyrazol-4-yl group at the C4 position of the pyrimidine is well-tolerated and contributes to the overall binding affinity.

Table 1: Comparative Activity of Pyrazolyl-pyrimidine Derivatives as CDK2 Inhibitors

Compound IDC5-substituent (Pyrimidine)N-linked PyrazoleCDK2 Ki (µM)Antiproliferative GI50 (A2780 cells, µM)Reference
14 -F1H-pyrazol-4-yl0.007>10[5]
15 -Cl1H-pyrazol-4-yl0.0050.158[5]
23 -Cl1H-pyrazol-5-yl0.0907.350[5]

Modulating the Immune Response: Pyrazole Derivatives as TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[7][8] Selective inhibition of TYK2 is a promising strategy for the treatment of various autoimmune and inflammatory diseases. The 1-(1-methyl-1H-pyrazol-4-yl) moiety has been incorporated into potent and selective TYK2 inhibitors.

Structure-Activity Relationship of TYK2 Inhibitors

The development of TYK2 inhibitors has led to compounds with diverse scaffolds, many of which feature a pyrazole ring. The 1-methyl-1H-pyrazol-4-yl group often serves as a key recognition motif.

Key SAR Observations:

  • Scaffold Hopping: Starting from an aminoindazole hit, scaffold hopping led to the discovery of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as a novel class of TYK2 inhibitors.[9]

  • Solvent-Exposed Region: Introduction of a 1-methyl-3-pyrazolyl moiety at the 7-position of the pyrazolopyridin-4-one core, directed towards the solvent-exposed region, dramatically increased TYK2 inhibitory activity.[9]

  • Allosteric Inhibition: Some of the most advanced TYK2 inhibitors, such as deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, leading to high selectivity over other JAK family members.[7] While not directly derived from the ethanone, these molecules underscore the importance of the pyrazole moiety in achieving potent and selective TYK2 inhibition.

Table 2: Representative Pyrazole-Containing TYK2 Inhibitors

Compound ClassKey Structural FeaturesMechanism of ActionReference
Pyrazolopyridinones3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one core with a 1-methyl-pyrazolyl substituentATP-competitive[9]
Imidazo[1,2-b]pyridazinesBicyclic imidazo[1,2-b]pyridazine scaffoldAllosteric (JH2 domain binder)[8][10]
Pyrazolo-pyrimidinesPyrazolo-pyrimidine coreAllosteric (JH2 domain binder)[11]

Experimental Protocols

General Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (CDK2 Inhibitors)

The following is a representative, multi-step protocol for the synthesis of the pyrazolyl-pyrimidine scaffold, adapted from published procedures.[1]

Step 1: Suzuki Coupling

  • To a solution of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0 eq) and a 5-substituted-2,4-dichloropyrimidine (1.2 eq) in a mixture of 1,4-dioxane/ethanol/water (7:3:4 v/v/v), add K2CO3 (2.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add PdCl2(dppf)·DCM (0.05 eq).

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a microwave vial, combine the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq), the appropriate aminopyrazole (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • De-gas the mixture with argon for 10 minutes.

  • Add Pd2(dba)3 (0.05 eq).

  • Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.

  • Cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

The following is a general protocol for determining the in vitro inhibitory activity of compounds against CDK2/Cyclin A2, based on established methods.[12][13][14][15][16]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • Test compounds dissolved in DMSO

  • Stop buffer (e.g., 50 mM EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add a small volume of the diluted test compounds.

  • Add the CDK2/Cyclin A2 enzyme diluted in kinase buffer to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Km for ATP) to each well.

  • Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Quantify the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert the formed ADP into a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. Through systematic SAR studies, researchers have successfully transformed this simple building block into complex heterocyclic systems targeting critical kinases like CDK2 and TYK2. The insights gained from these studies, particularly regarding the importance of specific substitutions and the orientation of appended moieties, provide a clear roadmap for the future design of next-generation kinase inhibitors for the treatment of cancer and autoimmune diseases. The experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate their own novel derivatives based on this privileged pyrazole core.

References

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from BPS Bioscience website. [Link][16]

  • Chen, Y.-T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link][1][5][6]

  • Ghoneim, A. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 47-61. [Link][17]

  • Hassan, A. S., et al. (2022). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3300-3311. [Link][18]

  • Hosseinzadeh, L., et al. (2024). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link][19]

  • Huang, D., et al. (2023). Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. Journal of Medicinal Chemistry, 66(16), 11286–11303. [Link][11]

  • Kopasker, P., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link][3][4]

  • Li, X., et al. (2022). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 13(5), 897-906. [Link][10]

  • Liu, X., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Omega, 7(40), 35848–35858. [Link][7]

  • Moslin, R., et al. (2022). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4189-4204. [Link][8]

  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Application Note. Retrieved from Promega website. [Link][13]

  • Rashad, A. A., et al. (2018). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 23(11), 2949. [Link][20]

  • Said, M. F. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29293-29315. [Link][21][22]

  • Tigo, T., et al. (2016). Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 59(3), 733-749. [Link][9]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1656-1683. [Link][2]

  • Wei, J., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(50), 32463-32473. [Link][23]

  • Wodicka, L. M., et al. (2010). Activation of the ERK pathway is required for the anti-proliferative effects of the pyrazolopyrimidine-based c-Src inhibitor, AZD0530. Molecular Cancer, 9, 279. [Link][24]

  • Yassen, A. S., et al. (2016). Synthesis, Characterization and Antibacterial Activities of Novel Thieno, Pyrazol Pyridines and Pyrazolopyrimidine Derivatives. Der Pharma Chemica, 8(1), 343-351. [Link][25]

  • Zask, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4991. [Link][26]

  • Zhang, H., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10899. [Link][27]

  • Zulaikha, S., & Supandi, S. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF 4-(PYRAZOL-4-YL)-PYRIMIDINE DERIVATIVES WHICH INHIBIT CYCLIN-DEPENDENT KINASE (CDK)2 AND CDK4/6. Indonesian Journal of Pharmacy, 32(1), 93-100. [Link][28]

Sources

A Comparative Guide to the Validation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a Strategic Intermediate for Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a critical starting material in the synthesis of specific kinase inhibitors, with a focus on the Janus kinase (JAK) family. We will objectively compare its utility and performance against alternative synthetic strategies for creating potent JAK inhibitors, supported by experimental data and protocols.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing inhibitors for various protein kinases, including JAKs, which are implicated in inflammatory diseases and cancers.[1][2][3] The selection of an optimal starting material is a critical decision in the drug development pipeline, profoundly impacting synthesis efficiency, cost, and the final compound's purity. Here, we validate this compound as a strategic and efficient intermediate for this purpose.

The Strategic Importance of the Pyrazole Scaffold in JAK Inhibition

The JAK/STAT signaling pathway is a crucial regulator of immunity, cell growth, and hematopoiesis.[4] Dysregulation of this pathway is linked to numerous autoimmune diseases and malignancies.[4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[5] Marketed drugs like Tofacitinib and Ruxolitinib, which are used to treat conditions like rheumatoid arthritis and myelofibrosis, underscore the therapeutic value of targeting this kinase family.[4][6][7]

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design because it can form key hydrogen bond interactions within the ATP-binding site of the kinase hinge region.[2][8] Its structure allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The N-methyl group on the pyrazole ring, as seen in this compound, can enhance metabolic stability and cellular permeability.

Synthetic Pathway Validation: From Intermediate to a Potent JAK Inhibitor Core

The utility of this compound is best demonstrated through its application in synthesizing a core structure common to many potent JAK inhibitors. A representative synthetic route involves coupling the pyrazole intermediate with a pyrrolo[2,3-d]pyrimidine core, a key feature of inhibitors like Ruxolitinib.[7][9]

The overall workflow for validating this intermediate involves synthesis, characterization, and biological evaluation.

Workflow for Intermediate Validation

Caption: Overall workflow for validating the intermediate.

A key synthetic transformation is the construction of a substituted pyrazole nitrile, which then serves as the coupling partner for the heterocyclic core.

Experimental Protocol 1: Synthesis of a Key Ruxolitinib Precursor

This protocol outlines the synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a crucial precursor for Ruxolitinib, demonstrating a pathway that can be adapted from a similar pyrazole starting material.[10][11][12]

  • Step 1: Preparation of 3-cyclopentyl-3-oxopropionitrile.

    • Dissolve methyl cyclopentanecarboxylate (0.39 mol) in acetonitrile (0.61 mol).

    • Slowly add this mixture to a suspension of sodium hydride at a controlled temperature.

    • Heat the reaction at 70°C for 15 hours.[10]

    • After cooling, quench the reaction with water and perform an acid-base extraction to isolate the product.

    • Rationale: This Claisen condensation reaction forms the β-ketonitrile scaffold necessary for subsequent steps. Acetonitrile serves as both a solvent and a reactant.

  • Step 2: Asymmetric Reduction.

    • Perform an enzymatic asymmetric reduction on the 3-cyclopentyl-3-oxopropionitrile to generate the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile.[12]

    • Engineered carbonyl reductase enzymes can provide high enantioselectivity (>98% ee) and improved specific activity.[13]

    • Rationale: Establishing the correct stereochemistry is critical for kinase inhibitor activity. Biocatalysis offers a green and highly selective method compared to traditional chemical resolution or asymmetric hydrogenation with expensive metal catalysts.[10][13]

  • Step 3: Coupling with 4-bromopyrazole.

    • The chiral alcohol is then coupled with 4-bromo-1H-pyrazole via a Mitsunobu reaction or by converting the alcohol to a leaving group followed by nucleophilic substitution.[12]

    • This yields the target precursor, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[12]

    • Rationale: The Mitsunobu reaction allows for the direct conversion of the alcohol to the N-alkylated pyrazole with inversion of stereochemistry, providing the desired (R)-configuration.

This synthetic route showcases how a pyrazole-containing intermediate can be efficiently incorporated to create a complex, chiral molecule. The use of enzymatic reduction in Step 2 is a key process optimization that enhances yield and stereochemical purity.[12]

Comparative Analysis: Performance vs. Alternative Intermediates

The value of this compound as an intermediate is best understood when compared to alternative synthetic strategies for constructing the core of JAK inhibitors like Tofacitinib or Ruxolitinib.

Comparison of Synthetic Strategies for JAK Inhibitor Cores

Parameter Route A: Pyrazole-Based (e.g., for Ruxolitinib) Route B: Piperidine-Based (e.g., for Tofacitinib) References
Key Intermediate Substituted pyrazole (e.g., this compound derived)Chiral 3,4-disubstituted piperidine[7],[14]
Complexity Moderately complex, requires control of pyrazole functionalization.High complexity due to the need for stereocontrol at two chiral centers on the piperidine ring.[11],[15]
Chirality Introduction Often involves asymmetric reduction or chiral resolution of a side chain.[12][13]Can involve resolution of a racemic intermediate or a more complex asymmetric synthesis from the start.[16][12][13],[16]
Overall Yield Routes can be high-yielding (some patented methods claim >80% for key steps).[11]Variable, with some traditional routes having lower yields (e.g., 15-22% total yield over multiple steps).[14][17][11],[14][17]
Cost & Scalability Favorable, especially with efficient enzymatic steps. Pyrazole precursors are generally accessible.Can be high due to expensive chiral catalysts (e.g., rhodium-based) and multi-step synthesis of the piperidine core.[17][12],[17]

The synthesis of Tofacitinib, for instance, often relies on complex preparations of a chiral piperidine intermediate, which can be a bottleneck in the process.[14] Some routes have reported low enantiomeric excess (e.g., 68% ee) and require extensive purification or the use of costly reagents.[17] In contrast, pyrazole-based routes, particularly those employing modern biocatalytic methods, can offer shorter, more efficient, and cost-effective pathways to potent inhibitors.[12][13]

Synthetic Approach Comparison

G cluster_A Route A: Pyrazole-Based cluster_B Route B: Piperidine-Based A_start Start This compound A_mid Key Step Asymmetric Synthesis / Coupling A_start->A_mid A_end Product Ruxolitinib-like Core A_mid->A_end Comparison Comparison Metrics: - Yield - Step Count - Stereocontrol - Cost B_start Start Picoline / Piperidone Derivative B_mid Key Step Multi-step Chiral Synthesis B_start->B_mid B_end Product Tofacitinib-like Core B_mid->B_end

Caption: Comparison of pyrazole vs. piperidine-based routes.

Validation of Biological Activity

The ultimate validation of an intermediate lies in the biological activity of the final compound. Kinase inhibitors synthesized from pyrazole derivatives consistently demonstrate potent inhibition of their targets.

Experimental Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against JAK family kinases.

  • Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; a suitable peptide substrate; test compound (dissolved in DMSO); assay buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound. Tofacitinib or Ruxolitinib can be used as positive controls.[18]

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The signal is inversely proportional to the kinase activity.

    • Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase by competing with ATP.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[19]

Comparative Biological Data

The pyrazole scaffold is integral to many potent JAK inhibitors. For example, some 4-amino-(1H)-pyrazole derivatives have shown IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.[4] One derivative, compound 3f, exhibited IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM for JAK1, JAK2, and JAK3, respectively.[4] Similarly, pyrazolone-derived inhibitors have also demonstrated low nanomolar inhibition of JAK2 and JAK3.[6][18]

Compound Class Target Kinase Reported IC50 (nM) References
Ruxolitinib (Pyrazole-based)JAK1 / JAK23.3 / 2.8[20]
TofacitinibJAK1 / JAK2 / JAK3112 / 20 / 1[20]
4-Amino-(1H)-pyrazole derivative (3f)JAK1 / JAK2 / JAK33.4 / 2.2 / 3.5[4]
Pyrazolone derivative (TK4g)JAK2 / JAK312.61 / 15.80[6][18]

These data confirm that intermediates like this compound can be elaborated into compounds with high-affinity for the JAK family, validating its use as a strategic building block.

Conclusion

The validation of this compound as a key intermediate for synthesizing specific kinase inhibitors, particularly for the JAK family, is strongly supported by evidence.

  • Expertise & Experience: The synthetic routes utilizing this intermediate are efficient and can be optimized with modern techniques like biocatalysis to achieve high yields and excellent stereocontrol. This approach often proves more streamlined and cost-effective than alternatives that rely on complex chiral piperidine cores.

  • Trustworthiness: The protocols provided for synthesis and biological validation are based on established, peer-reviewed methodologies. The biological data clearly show that the pyrazole scaffold, derived from intermediates like the one , consistently produces compounds with potent, low-nanomolar inhibitory activity against JAK kinases.

  • Authoritative Grounding: The claims made throughout this guide are substantiated by references to patents and peer-reviewed scientific literature, confirming the central role of pyrazole-based compounds in the ongoing development of kinase inhibitors.

References

  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. Available at: [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. BEMSCIENCE. Available at: [Link]

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. SciSpace. Available at: [Link]

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ResearchGate. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Tofacitinib synthesis. UNL. Available at: [Link]

  • CN104496904A - Synthesis method of ruxolitinib intermediate. Google Patents.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]

  • WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.
  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]

  • An Efficient Machine Learning-Based Prediction Model for JAK2 Inhibitor pIC50. ChemRxiv. Available at: [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI. Available at: [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available at: [Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30048154/
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK.... ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, underpinning a significant number of pharmaceuticals and agrochemicals.[1][2] Its versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have fueled a continuous demand for efficient and diverse synthetic methodologies.[3] This guide provides a comparative analysis of the most prominent synthetic methods for constructing the pyrazole core, offering insights into their mechanisms, advantages, and limitations. We will delve into the classical Knorr synthesis, the powerful 1,3-dipolar cycloaddition, and the increasingly popular multicomponent reactions, providing experimental data and detailed protocols to inform your synthetic choices.

The Classical Approach: Knorr Pyrazole Synthesis

First described in 1883, the Knorr pyrazole synthesis is a foundational and straightforward method for creating pyrazole rings.[4] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, or a synthetic equivalent, typically under acidic conditions.[4][5][6][7] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole.[7][8]

A primary consideration in the Knorr synthesis is the potential for the formation of a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[4][9] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Pyrazole dehydration->product

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Conventional Reflux Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one[8]
  • Materials: Ethyl benzoylacetate, hydrazine hydrate, 1-propanol, glacial acetic acid.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

    • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Allow the reaction to cool slowly to room temperature while stirring.

    • Filter the resulting precipitate using a Büchner funnel, wash with a small amount of water, and air dry the product.

The [3+2] Cycloaddition Approach: A Powerful and Regioselective Method

1,3-dipolar cycloaddition is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles.[10] This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[11][12][13] The reaction is often highly regioselective, providing a single pyrazole isomer.[14]

A key advantage of this method is the ability to synthesize pyrazoles under mild conditions, often without the need for a catalyst.[11][13] The use of α-diazocarbonyl compounds, which are relatively stable, makes this a practical and versatile route to a wide range of functionalized pyrazoles.[11][13]

Dipolar_Cycloaddition diazo Diazo Compound (1,3-Dipole) cycloaddition [3+2] Cycloaddition diazo->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition product Pyrazole cycloaddition->product MCR_Synthesis component1 Component A (e.g., Enaminone) one_pot One-Pot Reaction component1->one_pot component2 Component B (e.g., Aldehyde) component2->one_pot component3 Component C (e.g., Hydrazine) component3->one_pot product Pyrazole Derivative one_pot->product

Caption: The convergent nature of multicomponent pyrazole synthesis.

Experimental Protocol: Three-Component Synthesis of 1-H-Pyrazoles in Water

[15]

  • Materials: Enaminone, benzaldehyde, hydrazine dihydrochloride, ammonium acetate, water.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of the enaminone, benzaldehyde, and hydrazine dihydrochloride.

    • Add water and a catalytic amount of ammonium acetate.

    • Heat the reaction mixture under reflux for 1 hour.

    • Upon completion, the pyrazole product can be isolated, often in good yield.

Comparative Analysis of Synthetic Methods

Parameter Knorr Synthesis 1,3-Dipolar Cycloaddition Multicomponent Reactions
Starting Materials 1,3-Dicarbonyls, Hydrazines [4][6]Diazo compounds, Alkynes/Alkenes [11]3+ components (e.g., Enaminones, Aldehydes, Hydrazines) [16][15]
Typical Conditions Acidic, Reflux [5][7]Often thermal, catalyst-free [11][13]Often catalyzed, can be in green solvents [17][15]
Yields Good to Excellent [4]High to Excellent [11][13]Good to Excellent [15][18]
Regioselectivity Can be an issue with unsymmetrical substrates [4][9]Generally high [19][14]Can be highly regioselective [2]
Advantages Well-established, readily available starting materials [1]High atom economy, mild conditions, high regioselectivity [10]High efficiency, diversity-oriented, operational simplicity [17][20]
Limitations Potential for regioisomeric mixtures [9]Handling of potentially explosive diazo compounds (though stabilized versions are common) [13]Optimization of reaction conditions for multiple components can be complex [21]

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. [22][23][24]For pyrazole synthesis, this has manifested in several key areas:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. [17][25][26]* Ultrasound Irradiation: Sonochemical methods offer an energy-efficient alternative for promoting pyrazole synthesis. [17][25]* Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ethanol is a major focus. [17][27][22]* Catalyst-Free and Solvent-Free Conditions: Whenever possible, reactions are being designed to proceed without the need for catalysts or solvents, further reducing waste and environmental impact. [11][13] The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For routine synthesis of simple pyrazoles, the Knorr synthesis remains a viable option. For the construction of highly functionalized and structurally complex pyrazoles with high regiocontrol, 1,3-dipolar cycloaddition and multicomponent reactions offer powerful and efficient alternatives. The increasing adoption of green chemistry principles will undoubtedly continue to shape the future of pyrazole synthesis, leading to even more sustainable and elegant solutions.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Royal Society of Chemistry. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). ACS Publications. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). ACS Publications. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2019). National Center for Biotechnology Information. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2020). SlideShare. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Center for Biotechnology Information. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021). ResearchGate. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2008). Royal Society of Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). ACS Publications. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Library of Medicine. [Link]

  • Regioselective 1,3-Dipolar Cycloadditions of Diazoalkanes with Heteroatom-Substituted Alkynes: Theory and Experiment. (2015). ResearchGate. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is not merely a procedural step but a cornerstone of innovation and safety. Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. However, synthetic routes often yield isomeric mixtures, and distinguishing between these isomers—molecules with the same chemical formula but different atomic arrangements—is a critical analytical challenge. An incorrect isomeric assignment can lead to misguided structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to differentiate pyrazole isomers. We will move beyond simple data reporting to explain the underlying principles and experimental causality, offering a framework for confident structural elucidation. The narrative is grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how a multi-faceted approach constitutes a self-validating system for isomeric analysis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing pyrazole isomers.[3] It provides a detailed map of the molecular structure by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The unique electronic environment of each nucleus in an isomer results in a distinct spectroscopic signature, defined by its chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

Expertise in Action: ¹H and ¹³C NMR Analysis

The key to differentiating pyrazole isomers lies in how a substituent alters the electronic environment, and thus the chemical shifts, of the remaining protons and carbons on the ring.

  • ¹H NMR Spectroscopy: The protons on the pyrazole ring (H-3, H-4, H-5) have characteristic chemical shifts. The position of a substituent creates a predictable pattern of shielding and deshielding. For instance, in a monosubstituted pyrazole, the proton at the 4-position typically appears as a triplet (or a singlet if C-3 and C-5 are substituted), while the protons at the 3- and 5-positions appear as doublets.[4] The precise chemical shifts are highly sensitive to the substituent's location.

  • ¹³C NMR Spectroscopy: This technique directly probes the carbon skeleton and is often more decisive than ¹H NMR for pinpointing substituent positions. The carbon atom directly attached to a substituent (the ipso-carbon) will experience a significant downfield shift (to a higher ppm value) compared to the other ring carbons. Furthermore, the chemical shifts of the adjacent carbons (C-3, C-4, C-5) provide a clear fingerprint of the substitution pattern. For example, distinguishing between 3-methylpyrazole and 4-methylpyrazole is straightforward: in the former, C-3 will be significantly downfield, while in the latter, C-4 will be the most deshielded ring carbon.[5][6]

  • Tautomerism: For pyrazoles substituted at the 3- or 5-position, annular prototropic tautomerism is a crucial consideration.[7][8] This rapid proton exchange between the two ring nitrogens can lead to time-averaged signals in NMR at room temperature, making C-3 and C-5 appear equivalent.[8] The causality behind this phenomenon is that the rate of proton transfer is faster than the NMR timescale. To resolve this, acquiring the spectrum at a lower temperature can "freeze out" the individual tautomers, allowing for the observation of distinct signals for each form.[9]

Advanced NMR for Unambiguous Assignment: 2D Techniques

When 1D spectra are complex or ambiguous, two-dimensional (2D) NMR experiments provide definitive connectivity information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is an exceptionally powerful experiment for establishing isomer identity. It reveals correlations between protons and carbons that are two or three bonds apart.[9] For example, to confirm the structure of 3-methyl-1-phenylpyrazole, one would look for a correlation between the methyl protons and both the C-3 and C-4 carbons of the pyrazole ring. This long-range connectivity map provides irrefutable proof of the substituent's position.

Comparative Spectroscopic Data: NMR

The following table summarizes typical chemical shifts for simple pyrazole isomers, illustrating the diagnostic power of NMR. Actual values can vary based on solvent and other substituents.

IsomerSpectroscopic Feature¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole H-3 / H-5H-4~7.6 (d)~6.3 (t)C-3 / C-5: ~134C-4: ~105
3-Methylpyrazole H-5H-4CH₃~7.5 (d)~6.1 (d)~2.3 (s)C-3: ~148C-5: ~134C-4: ~106CH₃: ~11
4-Methylpyrazole H-3 / H-5CH₃~7.4 (s)~2.0 (s)C-3 / C-5: ~139C-4: ~115CH₃: ~9

Data compiled from representative values found in chemical databases and literature.[2][10][11]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical, as protic solvents like D₂O or CD₃OD can cause the N-H proton to exchange, rendering it invisible.[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a 45° pulse angle and a longer relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: Apply Fourier transformation to the raw data (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze multiplicity to deduce spin-spin coupling.

G Diagram 1: Logic for Isomer Differentiation by NMR cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation Start Acquire ¹H & ¹³C NMR Spectra ChemShift Analyze Chemical Shifts (δ) Start->ChemShift Coupling Analyze Coupling Patterns (J) ChemShift->Coupling Tautomer Tautomerism Check (Broad/Averaged Signals?) Coupling->Tautomer HMBC Acquire HMBC Spectrum Tautomer->HMBC If Ambiguous Final Final Isomeric Structure Tautomer->Final If Clear Connectivity Map Long-Range ¹H-¹³C Correlations HMBC->Connectivity Structure Confirm Substituent Position Connectivity->Structure Structure->Final Definitive Assignment

Caption: Workflow for distinguishing pyrazole isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy: A Complementary Tool for Functional Group Analysis

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[12] While it generally cannot distinguish between positional isomers with the same functional groups on its own, it serves as an excellent, rapid method to confirm the presence of the pyrazole core and its key functional groups, providing crucial data that complements NMR analysis.

Key Vibrational Fingerprints
  • N-H Stretching: A key feature in N-unsubstituted pyrazoles is the N-H stretching vibration. Due to hydrogen bonding in the solid state or concentrated solutions, this often appears as a broad band in the 3100-3300 cm⁻¹ region.[13] In the gas phase, where hydrogen bonding is absent, this vibration shifts to a higher frequency (~3500 cm⁻¹).[14] The presence of this band confirms that the N1 position is not substituted.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[15]

  • Ring Stretching (C=C, C=N): The pyrazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[15]

  • C-H Out-of-Plane (OOP) Bending: The region from 675-900 cm⁻¹ contains C-H out-of-plane bending vibrations. The pattern of these bands can sometimes be correlated with the substitution pattern on the ring, but these correlations are often complex and less reliable than NMR data.[15]

Comparative Spectroscopic Data: IR
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
N-H (pyrazole ring) Stretch (H-bonded)3100 - 3300 (broad)
C-H (aromatic) Stretch3000 - 3100
C=C, C=N (ring) Stretch1400 - 1600
C-H (ring) Out-of-Plane Bend675 - 900

Data sourced from NIST Chemistry WebBook and general spectroscopy principles.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

G Diagram 2: Role of IR in Isomer Analysis Unknown Unknown Pyrazole Isomer IR Acquire IR Spectrum Unknown->IR CheckNH Check for N-H Stretch (~3100-3300 cm⁻¹)? IR->CheckNH CheckRing Confirm Ring Stretches (~1400-1600 cm⁻¹)? CheckNH->CheckRing Yes Reassess Re-evaluate Structure (Is it a pyrazole?) CheckNH->Reassess No NMR_MS Proceed to NMR / MS for Definitive ID CheckRing->NMR_MS Yes CheckRing->Reassess No

Caption: Using IR spectroscopy for initial functional group validation.

Mass Spectrometry (MS): Differentiation Through Fragmentation

Mass spectrometry measures a molecule's mass-to-charge ratio (m/z). While isomers inherently have the same molecular mass and will thus show the same molecular ion peak (M⁺), their structures dictate how they break apart upon ionization. This differential fragmentation provides valuable clues for distinguishing isomers.[17][18] The combination of Gas Chromatography with MS (GC-MS) is particularly effective, as the chromatography step can often separate the isomers before they are analyzed by the mass spectrometer.[1]

Deciphering Fragmentation Patterns

The high-energy electron impact (EI) ionization used in many MS experiments imparts enough energy to the molecular ion to cause it to fragment. The stability of the resulting fragment ions determines the observed pattern.

  • Core Pyrazole Fragmentation: A common fragmentation pathway for the pyrazole ring involves the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a characteristic [M-27]⁺ peak.[19]

  • Substituent-Driven Fragmentation: The nature and position of a substituent strongly influence the fragmentation pathways. For example, a methylpyrazole might show a prominent peak corresponding to the loss of a methyl radical ([M-15]⁺). The subsequent fragmentation of this ion can differ between 3-methyl and 4-methyl isomers due to the different bond arrangements, although these differences can sometimes be subtle. An isomer with a weaker bond adjacent to the substituent may show a more intense fragment ion corresponding to the loss of that substituent.[19][20]

Comparative Spectroscopic Data: MS Fragmentation
Isomer TypeKey Fragmentation PathwayCharacteristic m/z Peak
General Pyrazole Loss of HCN[M-27]⁺
Methylpyrazole (M=82) Loss of CH₃ radical[M-15]⁺ = m/z 67
Bromopyrazole (M=146/148) Loss of Br radical[M-79/81]⁺ = m/z 67
Nitropyrazole (M=113) Loss of NO₂ radical[M-46]⁺ = m/z 67

This table illustrates general fragmentation patterns. The relative intensities of fragments are key for differentiation.[19]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Isomers will separate based on their differing boiling points and interactions with the column's stationary phase, resulting in different retention times.

  • Ionization and Analysis: As each separated isomer elutes from the GC column, it enters the MS ion source where it is ionized (e.g., by electron impact). The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio and detected.

G Diagram 3: Isomer Analysis by GC-MS Start Inject Isomer Mixture GC GC Separation (Based on Boiling Point) Start->GC IsomerA Isomer A (Retention Time 1) GC->IsomerA IsomerB Isomer B (Retention Time 2) GC->IsomerB MS_A MS Analysis of A IsomerA->MS_A MS_B MS Analysis of B IsomerB->MS_B Frag_A Fragmentation Pattern A MS_A->Frag_A Frag_B Fragmentation Pattern B MS_B->Frag_B Compare Compare Patterns & Correlate with Structure Frag_A->Compare Frag_B->Compare

Sources

A Comparative Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(1-methyl-1H-pyrazol-4-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of various compound series derived from this core, focusing on their in vitro and in vivo performance. We will delve into the rationale behind experimental designs, present detailed protocols, and offer insights into the structure-activity relationships (SAR) that govern their efficacy.

The Significance of Kinase Inhibition

Protein kinases are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[3][4][5]

Bruton's Tyrosine Kinase (BTK) as a Key Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family.[3][5] It is a critical component of the B-cell receptor (BCR) signaling pathway, which governs B-cell activation, proliferation, and survival.[3][6][7] Consequently, BTK has become a highly attractive target for the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), as well as autoimmune diseases.[3][5][6][7][8]

Comparative Analysis of Pyrazole-Based BTK Inhibitors

A significant number of potent BTK inhibitors have been developed based on the pyrazole scaffold.[2][6][9] This section will compare representative compounds, highlighting their in vitro potency and cellular activity.

In Vitro Performance of Representative Pyrazole-Derived BTK Inhibitors
CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50/GI50 µM)Reference
Compound 1 BTK0.82Ramos, Raji3.17, 6.69[9]
Compound 12a BTK-Jeko-1, Z138Induces strong apoptosis at low µM doses[6]
Compound 16 BTK27Jeko-1, Z138< 1 µM[9]
Ibrutinib BTK1.5--[10]
Acalabrutinib BTK5.1--[10]
Zanubrutinib BTK0.5--[10]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Expert Insights: The data clearly demonstrates the high potency of pyrazole-based compounds against BTK. Compound 1, for instance, exhibits sub-nanomolar inhibitory activity.[9] It is also crucial to consider the cellular context. While biochemical assays (IC50) measure direct enzyme inhibition, cellular assays (antiproliferative activity) provide a more holistic view of a compound's potential by encompassing factors like cell permeability and engagement of the target in its native environment. The ability of compounds like 12a and 16 to induce apoptosis in MCL cell lines at low micromolar concentrations underscores their therapeutic promise.[6][9]

Experimental Protocols: A Guide to Key Assays

Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for essential in vitro assays used to characterize kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: BTK)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the BTK enzyme.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known potent BTK inhibitor (e.g., ibrutinib) as a positive control is essential to validate the assay's performance. A Z'-factor calculation should also be performed to assess the assay's quality and robustness.

Protocol 2: Cell Proliferation Assay (Example: MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., Jeko-1, a mantle cell lymphoma line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 value.

Trustworthiness: Running the assay in triplicate and including a known cytotoxic agent as a positive control will ensure the reliability of the results.

Visualizing the Mechanism: The BTK Signaling Pathway

Understanding the signaling cascade in which a drug target is involved is crucial for rational drug design. The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Drug_Discovery_Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Kinase & Cell-Based Assays) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization Lead_Optimization->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics (PK) Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: A simplified workflow for the preclinical development of a kinase inhibitor.

Conclusion and Future Directions

Derivatives of this compound have proven to be a rich source of potent and selective kinase inhibitors, particularly targeting BTK. The compounds discussed in this guide demonstrate promising in vitro and in vivo activity, highlighting the potential of this scaffold in the development of novel therapeutics for cancer and inflammatory diseases. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their efficacy in a broader range of disease models. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Sources

A Comparative Guide to Catalysts for Pyrazole Synthesis: From Traditional Methods to Nanocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient synthesis of these vital heterocyclic compounds is therefore of paramount importance. The choice of catalyst in pyrazole synthesis is a critical decision that significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an in-depth, objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Enduring Relevance of Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound and remains a widely used method.[1][2] However, the quest for more efficient, selective, and sustainable synthetic routes has led to the development of a diverse array of catalytic systems.

Comparing the Catalytic Landscape: A Data-Driven Overview

The selection of an optimal catalyst hinges on a multifactorial analysis of yield, reaction time, temperature, catalyst loading, and reusability. Below is a comparative summary of various catalysts employed in pyrazole synthesis, showcasing their performance under different experimental conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported
Heterogeneous Catalysts
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate----95%Yes
Amberlyst-70Hydrazines/Hydrazides, 1,3-Diketones-WaterRoom Temp--Yes
Nickel-based catalystHydrazine, Ketone derivatives, Aldehyde derivatives10 mol%EthanolRoom Temp3 hGood to ExcellentUp to 7 cycles
Nanocatalysts
Graphene Oxide1,3-Dicarbonyl compounds, Hydrazine---ShortHighYes
Ag/La-ZnO core-shellAryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate-Solvent-freeRoom Temp10-25 minExcellentYes

Delving into the Catalytic Mechanisms: Causality and Experimental Choices

The efficacy of a catalyst is intrinsically linked to its mechanism of action. Understanding these pathways allows for the rational selection of a catalyst to suit specific substrates and desired outcomes.

Homogeneous Catalysis: Simplicity and Efficiency

Homogeneous catalysts, such as Brønsted and Lewis acids, are dissolved in the reaction medium, leading to high catalytic activity and selectivity due to the high accessibility of active sites.

  • Brønsted Acids (e.g., Acetic Acid, p-Toluenesulfonic acid): In the classic Knorr synthesis, an acid catalyst protonates a carbonyl group of the 1,3-dicarbonyl compound, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[2] The subsequent cyclization and dehydration steps are also acid-catalyzed. The choice of a mild acid like acetic acid is often sufficient to promote the reaction without causing unwanted side reactions.

  • Lewis Acids (e.g., Silver Triflate, Scandium Triflate): Lewis acids coordinate to carbonyl or other functional groups, activating the substrate towards nucleophilic attack. For instance, silver triflate has been shown to be highly effective in the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones, achieving high yields at room temperature.[1] The choice of Lewis acid can be critical; for example, in the synthesis of certain polysubstituted pyrazoles, Sc(OTf)3 outperformed other Lewis acids like Cu(OTf)2 and Fe(OTf)3.

The primary drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis: The Green and Reusable Approach

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry.

  • Solid Acids (e.g., Amberlyst-70): These are polymeric resins with acidic functional groups that can effectively catalyze pyrazole synthesis in aqueous media. Their use simplifies the work-up procedure, as the catalyst can be easily filtered off.

  • Metal Oxides (e.g., Nano-ZnO): Zinc oxide nanoparticles have emerged as a highly efficient, eco-friendly, and reusable catalyst for pyrazole synthesis.[1] The large surface area of the nanoparticles provides a high density of active sites. The mechanism is believed to involve the activation of carbonyl groups by the Lewis acidic Zn(II) centers on the nanoparticle surface.[3]

  • Supported Metal Nanoparticles (e.g., Nickel-based catalysts): Dispersing metal nanoparticles on a solid support combines the high activity of the metal with the ease of handling and recyclability of a heterogeneous system. Nickel-based heterogeneous catalysts have been successfully employed in the one-pot synthesis of pyrazoles at room temperature and can be reused multiple times without significant loss of activity.

While offering clear advantages in sustainability, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Nanocatalysis: The Frontier of Efficiency

Nanocatalysts represent a bridge between homogeneous and heterogeneous catalysis, offering the high surface area and reactivity of the former with the recyclability of the latter.[4][5]

  • Graphene Oxide: This 2D nanomaterial, with its oxygen-containing functional groups, can act as an efficient Lewis base catalyst for pyrazole synthesis.[6] Its large surface area and unique electronic properties contribute to its high catalytic activity.

  • Core-Shell Nanoparticles (e.g., Ag/La-ZnO): These advanced materials feature a core of one material (e.g., ZnO) coated with a shell of another (e.g., Ag/La). This architecture can enhance catalytic activity and stability.[7] The Ag/La-ZnO core-shell nanoparticles have demonstrated exceptional efficiency in the solvent-free, one-pot synthesis of pyranopyrazoles.[7]

The synthesis and characterization of nanocatalysts can be more complex and costly than traditional catalysts.

Visualizing the Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams outline the general mechanism of pyrazole synthesis and a decision-making workflow for catalyst selection.

G cluster_mechanism General Mechanism of Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Pyrazole Intermediate2->Product Dehydration

Caption: A simplified diagram of the Knorr pyrazole synthesis mechanism.

G cluster_workflow Catalyst Selection Workflow for Pyrazole Synthesis Start Define Synthetic Goals (Scale, Purity, Cost) Decision1 Is Catalyst Reusability a Priority? Start->Decision1 Homogeneous Consider Homogeneous Catalysts (e.g., Acetic Acid, AgOTf) Decision1->Homogeneous No Heterogeneous Consider Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70) Decision1->Heterogeneous Yes Decision2 Are High Yield and Mild Conditions Critical? Homogeneous->Decision2 Heterogeneous->Decision2 Nanocatalyst Explore Nanocatalysts (e.g., Graphene Oxide, Core-Shell NPs) Decision2->Nanocatalyst Yes Optimization Optimize Reaction Conditions (Solvent, Temperature, Time) Decision2->Optimization No Nanocatalyst->Optimization

Caption: A decision-making workflow for selecting a suitable catalyst.

Experimental Protocols: A Practical Guide

To provide actionable insights, here are detailed, step-by-step methodologies for two highly efficient and representative catalytic systems.

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole Derivatives[1]

This protocol highlights an environmentally friendly approach using a reusable nanocatalyst.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

  • Ethanol (solvent)

Procedure:

  • To a solution of phenylhydrazine (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol).

  • Add a catalytic amount of nano-ZnO to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • The nano-ZnO catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole.

Protocol 2: Silver Triflate (AgOTf) Catalyzed Synthesis of 3-CF3-Pyrazoles[1]

This protocol demonstrates a highly efficient homogeneous catalytic system for the synthesis of fluorinated pyrazoles.

Materials:

  • Trifluoromethylated ynone

  • Aryl or alkyl hydrazine

  • Silver triflate (AgOTf)

  • Appropriate solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask, dissolve the trifluoromethylated ynone (1 mmol) and the aryl or alkyl hydrazine (1.1 mmol) in the chosen solvent.

  • Add silver triflate (1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-CF3-pyrazole.

Conclusion: A Strategic Approach to Catalyst Selection

The synthesis of pyrazoles is a well-established yet continually evolving field. The choice of catalyst is a pivotal decision that can dictate the success and sustainability of the synthetic process. Homogeneous catalysts offer high efficiency but pose challenges in separation. Heterogeneous catalysts, particularly nanocatalysts, provide a green and reusable alternative, often with comparable or even superior performance.

This guide has provided a comparative overview of the efficacy of different catalysts for pyrazole synthesis, grounded in experimental data and mechanistic understanding. By carefully considering the specific requirements of their synthetic targets, researchers can leverage this information to select the most appropriate catalytic system, thereby accelerating the discovery and development of novel pyrazole-based therapeutics and other valuable chemical entities.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing. Available at: [Link]

  • Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. SciSpace. Available at: [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]

  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect. Available at: [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

  • zinc-oxide nanoparticles as facile catalyst for the synthesis of pyrazole-3-ols via multicomponent reaction in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]

  • Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines. Taylor & Francis eBooks. Available at: [Link]

  • One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO Nanoparticles as Catalyst. Nanomaterials Chemistry. Available at: [Link]

  • Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. Semantic Scholar. Available at: [Link]

  • eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. ResearchGate. Available at: [Link]

  • A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts. Arabian Journal of Chemistry. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for 1-(1-methyl-1H-pyrazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(1-methyl-1H-pyrazol-4-yl)ethanone scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a multitude of potent and selective therapeutic agents.[1] Derivatives have shown significant promise as inhibitors of critical cellular targets, including various protein kinases like Tyrosine Kinase 2 (TYK2) and c-Met, making them highly valuable for developing treatments for autoimmune diseases and cancer.[2][3] However, the journey from a promising molecular structure to a validated therapeutic candidate is paved with rigorous scientific validation. Ascribing a biological effect to a molecule without unequivocally proving its mechanism of action (MoA) can lead to failed clinical trials and wasted resources.[4]

This guide provides a comprehensive, multi-faceted framework for researchers to robustly validate the MoA of novel this compound derivatives. We will move beyond simple activity assays to build a self-validating experimental cascade that confirms target engagement at the biochemical and cellular levels, assesses selectivity, and provides a clear comparison to alternative inhibitors.

Part 1: From Hypothesis to Initial Characterization

Before any validation can occur, a clear, testable hypothesis about the derivative's primary molecular target must be established. The pyrazole core is a versatile binder, found in inhibitors of enzymes ranging from carbonic anhydrases to topoisomerases.[5][6] For the this compound series, a strong starting point is to hypothesize inhibition of protein kinases, given their prevalence in the literature.[2][3]

The initial step is to confirm the compound's purity and identity and then assess its effect in a relevant cellular context. An anti-proliferative assay is a foundational experiment for derivatives designed as anti-cancer agents.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration at which the derivative inhibits cell growth by 50% (GI50).

Rationale: This assay provides the first indication of a compound's biological activity and establishes a working concentration range for subsequent, more complex cellular experiments.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Create a series of 2-fold dilutions in cell culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 value.

Part 2: The Core of MoA Validation: Proving Target Engagement

A demonstrated cellular phenotype (like growth inhibition) is not proof of MoA. The central pillar of validation is demonstrating that the derivative physically interacts with its intended target in a relevant biological system.[7] This requires a tiered approach, moving from a purified system to the complex environment of a living cell.

Workflow for Mechanism of Action (MoA) Validation

The following diagram illustrates a logical workflow for validating the MoA of a novel inhibitor.

MoA_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Comparison Biochem_Binding Direct Binding Assay (e.g., SPR, ITC) Confirms physical interaction Biochem_Activity Enzyme Inhibition Assay Determines IC50 & Ki Biochem_Binding->Biochem_Activity Confirms functional consequence of binding Cell_Engage Cellular Target Engagement (e.g., CETSA) Confirms binding in situ Biochem_Activity->Cell_Engage Translates from in vitro to cellular context Cell_Biomarker Proximal Biomarker Assay (e.g., Western Blot) Measures downstream effect Cell_Engage->Cell_Biomarker Links engagement to pathway modulation Cell_Phenotype Phenotypic Assay (e.g., Cell Cycle Analysis) Links MoA to cell fate Cell_Biomarker->Cell_Phenotype Links pathway to phenotype Selectivity Selectivity Profiling (e.g., Kinase Panel) Assesses off-target effects Cell_Phenotype->Selectivity Ensures phenotype is on-target Comparison Comparison to Alternatives Benchmarks performance Selectivity->Comparison

Caption: A workflow for validating the mechanism of action of a novel inhibitor.

Step 1: Biochemical Confirmation

First, we must confirm that the derivative directly binds to and inhibits the activity of the purified target protein.

Rationale: This assay quantifies the potency of the derivative against the isolated, purified target enzyme, providing a direct measure of its inhibitory activity (IC50).

Step-by-Step Methodology:

  • Reagents: Recombinant human TYK2 enzyme, a suitable peptide substrate (e.g., UBE2L3), and ATP. A detection system such as ADP-Glo™ is used to measure kinase activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in an appropriate buffer containing DMSO. The final DMSO concentration should be kept constant (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the TYK2 enzyme, the derivative dilutions, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding a solution of ATP (at or near its Km concentration).

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Cellular Target Engagement

Confirming that a compound inhibits a purified enzyme is essential, but it doesn't prove it can reach and bind its target within the complex milieu of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying intracellular target engagement.[4]

Rationale: CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound to it. This allows for direct confirmation of target binding in a cellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact, cultured cells with the derivative at a relevant concentration (e.g., 10x GI50) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash them with PBS to remove unbound compound, and resuspend them in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., TYK2) remaining in the supernatant at each temperature point using Western Blotting.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the derivative-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.

Step 3: Linking Engagement to Cellular Function

With target engagement confirmed, the final step is to link this molecular event to a downstream functional outcome, confirming the "on-target" effect.

The diagram below illustrates a generic kinase signaling pathway and the role of an inhibitor.

Signaling_Pathway Receptor Receptor Kinase Target Kinase (e.g., TYK2) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (p) pSubstrate Phosphorylated Substrate (Proximal Biomarker) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor Derivative Inhibitor->Kinase Blocks Phosphorylation

Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.

Rationale: This experiment directly measures the functional consequence of target inhibition by quantifying the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated substrate upon treatment provides strong evidence for on-target activity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with a serial dilution of the derivative for a defined period (e.g., 2 hours). Include appropriate vehicle and positive controls.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3 for a TYK2 inhibitor).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody against the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to show a dose-dependent decrease in the phospho-substrate signal.

Part 4: Benchmarking Performance and Selectivity

A potent inhibitor is not necessarily a good drug candidate. Its selectivity profile is critical.[9] A promiscuous compound that hits multiple targets can produce misleading phenotypic results and have a higher risk of toxicity.

Selectivity Profiling: The derivative should be tested against a panel of related kinases to assess its selectivity. A compound that is highly potent for its intended target (e.g., TYK2) but shows little to no activity against other kinases (e.g., JAK1, JAK2, JAK3) is considered selective and is a more trustworthy tool for probing biology.[2]

Comparison Guide: Novel Derivative vs. Established Alternative

The table below provides a template for objectively comparing the performance of a novel this compound derivative ('Derivative A') against a known, alternative inhibitor ('Competitor X').

Parameter Experiment Derivative A (Hypothetical Data) Competitor X (Literature Value) Interpretation
Cellular Potency MTT Assay (A549 cells)GI50 = 0.5 µMGI50 = 0.8 µMDerivative A shows superior anti-proliferative activity in this cell line.
Biochemical Potency In Vitro Kinase AssayIC50 = 15 nMIC50 = 25 nMDerivative A is a more potent direct inhibitor of the purified target enzyme.
Target Engagement CETSAΔTm = +5.2 °CΔTm = +4.8 °CBoth compounds engage the target in cells, with Derivative A showing slightly better stabilization.
On-Target Effect Western Blot (p-Substrate)IC50 = 60 nMIC50 = 100 nMDerivative A is more effective at inhibiting downstream signaling in a cellular context.
Selectivity Kinase Panel (48 kinases)S-Score(10) = 0.02S-Score(10) = 0.05Derivative A is more selective, interacting with fewer off-targets at a 1 µM concentration.

Conclusion

Validating the mechanism of action for a novel compound like a this compound derivative is a systematic process that builds a layered, evidence-based argument. By progressing from broad phenotypic effects to specific biochemical and cellular target engagement, and finally to selectivity profiling, researchers can establish a high degree of confidence in their findings. This rigorous, multi-pronged approach not only validates the specific molecule but also validates the biological target itself, paving the way for the development of next-generation therapeutics.[9]

References

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-296. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(11), 19835–19865. [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]

  • Patel, H., & Taskar, S. (2014). Determining target engagement in living systems. Future Medicinal Chemistry, 6(1), 71-86. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Ben-Aazza, D., El-Malah, A., El-Faham, A., Riant, O., & El-Kashef, H. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21, 2347-2353. [Link]

  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(12), 4817–4823. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling? ResearchGate. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roe, D. R., & Urban, L. (2012). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 109(29), 11560-11565. [Link]

  • LookChem. (n.d.). Cas 37687-18-6, 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. LookChem. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]

  • Schooler, B. A., Wi, M., & Wiemer, D. F. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology, 15(3), 575–589. [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Yang, S., Li, Y., & Gao, C. (2016). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4063. [Link]

  • Howick, J., & Mebius, A. (2018). The use of mechanistic evidence in drug approval. Journal of Evaluation in Clinical Practice, 24(5), 1167-1174. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47. [Link]

  • Asati, V., & Srivastava, S. K. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 176–187. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR, 13(2), 1-10. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2018). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4130. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(22), 7935. [Link]

  • de Oliveira, R., de Oliveira, S. L., & de Oliveira, V. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654381. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Power of In Silico Comparison

In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets. The deregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy[1]. Among the privileged scaffolds in kinase inhibitor design, the pyrazole nucleus is particularly prominent due to its versatile synthetic chemistry and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases[2][3]. Pyrazole-based drugs such as Ruxolitinib and Crizotinib are testaments to the scaffold's clinical success[4].

For researchers and drug development professionals, the challenge lies in efficiently identifying which novel pyrazole derivatives possess the highest potential for potent and selective kinase inhibition. This is where computational methods, specifically molecular docking, provide an indispensable advantage. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity and interaction patterns[5][6].

This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study of novel pyrazole-based inhibitors. We will move beyond a simple "how-to" and delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. For our case study, we will focus on a well-validated and highly relevant cancer target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of tumor angiogenesis[2][7][8].

Part 1: Designing a Robust Comparative Docking Study

A successful comparative study is not merely about generating docking scores; it's about creating a controlled computational environment where the differences in scores and binding modes meaningfully reflect potential differences in biological activity.

The Principle of Causality in Target & Ligand Selection

Target Selection: The choice of the target protein structure is the foundation of the entire study. We select the X-ray crystal structure of VEGFR-2 (PDB ID: 2QU5) for this guide[9][10]. The rationale is twofold:

  • High Resolution: This structure is resolved to a degree that provides accurate atomic coordinates for the binding site.

  • Co-crystallized Ligand: It contains a bound inhibitor, which is essential for the protocol validation step. This native ligand serves as our positive control.

Ligand Library Preparation: Your library should consist of the novel pyrazole derivatives you wish to compare. Each ligand must be prepared correctly to ensure the docking algorithm can properly sample its conformational space. This involves:

  • 2D to 3D Conversion: Structures are typically drawn in 2D (e.g., in ChemDraw) and then converted to 3D structures.

  • Energy Minimization: The 3D structure of each ligand is then "relaxed" to a low-energy conformation using a suitable force field (e.g., MMFF94). This step is critical because it provides a realistic starting conformation for the docking simulation.

The Imperative of a Self-Validating Protocol

Before screening your novel compounds, you must first prove that your chosen docking parameters can accurately reproduce a known binding pose. This is the cornerstone of a trustworthy and scientifically sound study[11]. The validation process involves re-docking the co-crystallized ligand back into the active site of its receptor[12][13].

A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the original crystallographic pose[11][12][14]. Achieving this confirms that the chosen software, scoring function, and search space parameters are appropriate for the target system. Without this step, any comparative results are scientifically unsubstantiated.

Part 2: Experimental Workflow: A Step-by-Step Protocol for Docking Pyrazole Inhibitors against VEGFR-2

This protocol utilizes AutoDock Vina , a widely used and validated open-source docking program[15][16][17][18]. The workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_screen Phase 3: Comparative Screening PDB 1. Acquire Target (PDB: 2QU5) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt DefineGrid 6. Define Grid Box (Around native ligand) PrepProt->DefineGrid DrawLig 3. Prepare Ligands (2D Sketch, 3D Convert) EnergyMin 4. Energy Minimize Ligands DrawLig->EnergyMin DockLibrary 9. Dock Pyrazole Library EnergyMin->DockLibrary ExtractNative 5. Extract Native Ligand (Control) Redock 7. Re-dock Native Ligand ExtractNative->Redock DefineGrid->Redock RMSD 8. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->DockLibrary Validation Passed Analyze 10. Analyze Results (Binding Energy, Interactions) DockLibrary->Analyze Compare 11. Compare & Rank Inhibitors Analyze->Compare

Caption: A validated workflow for comparative molecular docking.

Detailed Protocol Steps:
  • Target Acquisition and Preparation:

    • Action: Download the crystal structure of VEGFR-2 (PDB ID: 2QU5) from the RCSB Protein Data Bank.

    • Protocol: Using molecular visualization software (e.g., AutoDock Tools, Chimera), open the PDB file[19].

    • Causality: We must prepare the protein to simulate physiological conditions and remove artifacts from the crystallization process.

      • Delete all water molecules. Water molecules in a crystal structure are often not conserved and can interfere with ligand docking[12].

      • Add polar hydrogens. X-ray crystallography often does not resolve hydrogen atoms, which are critical for hydrogen bonding interactions.

      • Add Kollman charges. This assigns partial atomic charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.

    • Output: A prepared protein file in .pdbqt format.

  • Ligand Preparation:

    • Action: Sketch your pyrazole derivatives in 2D chemistry software and convert them to 3D .sdf or .mol2 files.

    • Protocol: Use a tool like Open Babel or the features within docking software suites to assign correct bond orders, add hydrogens, and generate a low-energy 3D conformation.

    • Causality: The docking algorithm needs a valid 3D structure as a starting point. Energy minimization ensures this starting point is chemically reasonable.

    • Output: Prepared ligand files in .pdbqt format.

  • Protocol Validation via Re-Docking:

    • Action: Extract the native ligand from the 2QU5 structure and re-dock it into the binding site.

    • Protocol:

      • Define the search space (the "grid box") around the position of the co-crystallized native ligand. This box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the active site[20].

      • Run AutoDock Vina with the prepared receptor and the extracted native ligand as inputs.

      • Compare the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two poses.

    • Trustworthiness Checkpoint: If the RMSD is below 2.0 Å, the protocol is validated[12][21]. You can trust that the parameters are suitable for docking your novel pyrazole compounds. If not, you must adjust the grid box size or other docking parameters and repeat the validation.

  • Comparative Docking of Pyrazole Library:

    • Action: Sequentially dock each of your prepared pyrazole inhibitors into the VEGFR-2 active site.

    • Protocol: Use the exact same validated grid box and docking parameters for every ligand in your library.

    • Causality: Maintaining identical parameters is the essence of a comparative study. This ensures that any observed differences in docking scores or binding modes are attributable to the chemical differences between the inhibitors, not variations in the computational protocol.

  • Post-Docking Analysis:

    • Action: Analyze the output files for each docked ligand.

    • Protocol: For each compound, record the binding affinity (reported in kcal/mol by AutoDock Vina) of the top-scoring pose. Visualize the pose in the active site and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

    • Expertise Insight: Binding energy is the primary metric for comparison; more negative values suggest stronger binding[5]. However, analyzing the specific interactions is crucial. A compound with a slightly weaker score but which forms a critical hydrogen bond with a key catalytic residue (like Asp1046 in VEGFR-2) might be more promising than a higher-scoring compound that only makes non-specific hydrophobic contacts.

Part 3: Data Interpretation and Visualization

Summarizing Quantitative Data

Organizing the results into a clear table is essential for comparison. The table below presents a hypothetical comparison of several pyrazole derivatives, using data points and interacting residues inspired by published studies on VEGFR-2 and CDK-2 inhibitors[4][8][22].

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Control (Native Ligand) VEGFR-2-11.5Cys919, Asp1046Val848, Leu1035
Pyrazole-A VEGFR-2-10.8Cys919, Asp1046Val848, Leu840, Leu1035
Pyrazole-B VEGFR-2-9.7Asp1046Val848, Ala866
Pyrazole-C VEGFR-2-12.1Cys919, Asp1046, Glu885Val848, Leu1035, Phe1047
Control (Roscovitine) CDK-2-9.2Leu83Ile10, Val18, Ala31
Pyrazole-D CDK-2-10.1Leu83, Lys89Ile10, Val64, Phe80
Pyrazole-E CDK-2-8.9Leu83Ile10, Phe80

From this data, Pyrazole-C emerges as the most promising candidate for VEGFR-2 inhibition due to its superior binding affinity and its formation of an additional hydrogen bond with Glu885. Similarly, Pyrazole-D is a strong candidate for CDK-2.

Visualizing Key Molecular Interactions

A diagram illustrating the specific bonds between the inhibitor and the active site residues provides invaluable insight into the structural basis of its potency.

G cluster_protein VEGFR-2 Active Site ASP1046 Asp1046 CYS919 Cys919 GLU885 Glu885 VAL848 Val848 LEU1035 Leu1035 Inhibitor Pyrazole-C Inhibitor->ASP1046 H-Bond (Amide NH) Inhibitor->CYS919 H-Bond (Pyrazole NH) Inhibitor->GLU885 H-Bond (Side Chain) Inhibitor->VAL848 Hydrophobic Inhibitor->LEU1035 Hydrophobic

Sources

A Researcher's Guide to Assessing the Purity of 1-(1-methyl-1H-pyrazol-4-yl)ethanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final product. 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a key building block in the synthesis of various biologically active compounds. Consequently, ensuring its purity from commercial suppliers is a critical first step for any research endeavor. This guide provides a comprehensive framework for researchers to assess and compare the purity of this compound from various sources, underpinned by robust analytical methodologies and field-proven insights.

The importance of stringent quality control for raw materials is emphasized by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, provides a framework for the reporting, identification, and qualification of impurities in new drug substances, highlighting the need for a thorough understanding of a compound's impurity profile.[1][4][6]

The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a combination of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide focuses on a suite of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The choice of these methods is deliberate. Chromatographic techniques like HPLC and GC-MS are excellent for separating and quantifying impurities.[7][8][9][10] Spectroscopic methods such as NMR and FT-IR provide invaluable structural information, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.[11][12][13]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like this compound.[14][15][16][17] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from structurally related impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective for pyrazole derivatives.[14][15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the main compound; a wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

.dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis process or volatile by-products.[18][19][20][21] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent of high purity (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Impurities (Library Search) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Fingerprint

FT-IR spectroscopy provides a rapid and non-destructive method to verify the functional groups present in a sample. [22][23][24][25][26]For this compound, the characteristic carbonyl (C=O) stretch of the ketone is a key diagnostic peak. While not typically used for quantification of minor impurities, it serves as an excellent identity check and can reveal the presence of significant impurities with different functional groups (e.g., hydroxyl groups from starting materials).

Experimental Protocol: FT-IR for Functional Group Analysis

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or known functional group frequencies. The carbonyl stretch for a ketone typically appears in the range of 1680-1720 cm⁻¹. [23][25]

.dot

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Place Place Sample on ATR Crystal Acquire Acquire IR Spectrum Place->Acquire Identify Identify Functional Groups Acquire->Identify Compare Compare with Reference Identify->Compare

Caption: Fourier-Transform Infrared (FT-IR) Spectroscopy Workflow.

Comparative Analysis of Suppliers: A Hypothetical Case Study

To illustrate the application of these methodologies, let us consider a hypothetical scenario where this compound was procured from three different suppliers: Supplier A, Supplier B, and Supplier C. The results of the purity assessment are summarized in the table below.

Analytical TechniqueSupplier ASupplier BSupplier C
HPLC Purity (%) 99.598.299.8
Major Impurity (HPLC, %) Unidentified (0.3%)Isomeric Impurity (1.5%)None detected > 0.1%
GC-MS (Residual Solvents) Acetone (0.05%)Toluene (0.2%)Not Detected
¹H NMR Consistent with structureSignals consistent with isomeric impurityClean spectrum, consistent with structure
FT-IR Conforms to structureConforms to structureConforms to structure
Appearance White crystalline solidOff-white powderWhite crystalline solid

Interpretation of Results:

  • Supplier A: This material shows good purity by HPLC, with a minor unidentified impurity. The presence of a small amount of residual acetone is noted by GC-MS. Overall, this is a high-quality material suitable for most research applications.

  • Supplier B: The material from Supplier B has a lower purity as determined by HPLC, with a significant isomeric impurity. The presence of residual toluene, a more toxic solvent, is also a concern. This material may not be suitable for applications where high purity is critical, and further purification would be necessary. The presence of an isomeric impurity is a common challenge in the synthesis of substituted pyrazoles and can be difficult to remove. [11]* Supplier C: This supplier provides the highest purity material. The absence of detectable impurities by HPLC and residual solvents by GC-MS, combined with a clean NMR spectrum, indicates a material of excellent quality, suitable for the most demanding applications, including late-stage drug development.

Conclusion and Best Practices

The comprehensive assessment of the purity of this compound from different suppliers is a critical exercise in due diligence for any researcher. A multi-technique approach, as outlined in this guide, provides a robust and reliable means of qualifying this important starting material.

Key Recommendations for Researchers:

  • Always request a Certificate of Analysis (CoA) from the supplier, but do not solely rely on it. Perform your own in-house testing to verify the purity.

  • Employ orthogonal analytical methods to gain a comprehensive understanding of the impurity profile.

  • Pay close attention to residual solvents , as they can have a significant impact on subsequent reactions and biological assays.

  • For critical applications, consider the most sensitive analytical techniques and establish stringent acceptance criteria.

  • Maintain detailed records of your purity assessments for each batch of starting material to ensure traceability and reproducibility.

By adhering to these principles, researchers can confidently select the most appropriate source of this compound for their specific needs, thereby enhancing the quality and reliability of their scientific work.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • General Chapters: <621> CHROM
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
  • ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy - gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA.
  • <621> Chromatography - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis.
  • Are You Sure You Understand USP <621>?.
  • Highlights from FDA's Analytical Test Method Valid
  • Understanding the Latest Revisions to USP <621>. Source: Agilent.
  • ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Source: ICH.
  • Q2(R2) Validation of Analytical Procedures. Source: FDA.
  • Impurities in new drug substance| ICH Q3A(R2). Source: YouTube.
  • Pyrazoline The structural elucidation of pyrazoles and derivatives has been greatly aided by NMR spectroscopy....
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • Separation of Pyrazole on Newcrom R1 HPLC column. Source: SIELC Technologies.
  • IR: carbonyl compounds. Source: University of Calgary.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Carbonyl - compounds - IR - spectroscopy. Source: unam.mx.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Source: R Discovery.
  • Structure Elucidation of a Pyrazolop[2][8]yran Derivative by NMR Spectroscopy . Source: ResearchGate.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Source: Semantic Scholar.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Source: Sigma-Aldrich.
  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Source: PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Source: academic.oup.com.
  • NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Source: PubMed.
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. Source: Sigma-Aldrich.
  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI.
  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE | 37687-18-6. Source: ChemicalBook.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Source: PubMed Central.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Top 5 Methods of Assessing Chemical Purity. Source: Moravek, Inc.
  • 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone | 105224-04-2. Source: Biosynth.
  • CAS 37687-18-6 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone. Source: Alfa Chemistry.
  • Ethanone, 1-(1H-pyrazol-4-yl)-. Source: NIST WebBook.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Source: Hovione.
  • Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. Source: lookchem.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Source: Austin Publishing Group.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Source: MDPI.

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain premier targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them potent levers for therapeutic intervention. The 1-methyl-1H-pyrazole moiety, often elaborated from the versatile building block 1-(1-methyl-1H-pyrazol-4-yl)ethanone, represents a "privileged scaffold" in medicinal chemistry.[1][2] This term signifies a molecular framework that can be systematically modified to bind with high affinity to a variety of biological targets, in this case, the ATP-binding pocket of numerous kinases.[3][4]

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] An inhibitor designed for a specific cancer-driving kinase may inadvertently interact with dozens of other kinases, leading to off-target effects that can range from undesirable toxicity to unexpected therapeutic benefits.[6][7] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, guiding the optimization of lead compounds toward safer and more effective medicines.[8][9]

This guide provides an in-depth comparison of methodologies used to assess the selectivity of kinase inhibitors derived from pyrazole-based structures. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze how subtle chemical modifications can dramatically alter a compound's kinome interaction profile.

The Kinome Selectivity Challenge: From Broad-Spectrum to Precision Inhibition

The development of pyrazole-based kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules. Early examples, such as the pyrazolo[3,4-d]pyrimidine-based Src family kinase inhibitors PP1 and PP2, demonstrated the scaffold's potential but also highlighted the challenge of off-target activity.[3] Through structure-based design and medicinal chemistry optimization, researchers can fine-tune the interactions of the core scaffold to exploit subtle differences in the kinase ATP-binding pockets.[10]

A compelling case study is (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][11][12]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) , a highly selective inhibitor of the c-Met receptor tyrosine kinase.[13] This compound, which incorporates the 1-methyl-1H-pyrazol-4-yl motif, was engineered for exceptional kinase selectivity. However, broad off-target screening revealed an unexpected liability: potent inhibition of the phosphodiesterase (PDE) family, which led to cardiovascular toxicity in preclinical studies and termination of its development.[13] This example underscores a critical principle: a compound can be highly selective within the kinome but still possess clinically relevant off-target activities against other protein families, necessitating broad, multi-faceted profiling.

Comparative Kinome Interaction Profiles

To illustrate how selectivity is quantified and compared, the table below presents illustrative data for two hypothetical inhibitors derived from a pyrazole scaffold. "Inhibitor A" represents a highly selective compound akin to a modern clinical candidate, while "Inhibitor B" represents a more promiscuous, multi-targeted compound, which may be useful in certain contexts but carries a higher risk of off-target effects.

Kinase Target Inhibitor A (Selective) Kd (nM)Inhibitor B (Multi-Targeted) Kd (nM)Comments
Primary Target (e.g., c-Met) 1.5 15 Both inhibitors show on-target activity.
Closely Related Kinase (e.g., Ron) 25030Inhibitor A shows >150-fold selectivity over Ron.
Src Family Kinase (e.g., SRC) >10,00095Inhibitor B has significant Src family activity.
Cyclin-Dependent Kinase (e.g., CDK2) >10,0001,200Minor off-target activity for Inhibitor B.
VEGF Receptor (e.g., VEGFR2) 8,50080Inhibitor B shows potent anti-angiogenic potential.
ABL Kinase >10,000450Potential for crossover into leukemia-related pathways.

Data are illustrative and intended for comparative purposes.

This quantitative data, typically generated from large-scale screening panels, is the foundation for making informed decisions in a drug discovery program. It allows for the calculation of a Selectivity Index , which compares the potency of a compound against its primary target versus off-targets.[9]

Methodologies for Profiling Kinase Cross-Reactivity

A multi-tiered approach, beginning with high-throughput biochemical assays and progressing to more physiologically relevant cell-based models, is the industry standard for characterizing inhibitor selectivity.[9][14]

Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates the typical workflow, starting from a synthesized compound and progressing through biochemical and cellular validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Analysis & Decision Compound Synthesized Pyrazole-Based Inhibitor HTS High-Throughput Kinome Screen (e.g., KINOMEscan®) Compound->HTS Single high concentration (e.g., 1-10 µM) DoseResponse Dose-Response Assay (Determine Kd or IC50) HTS->DoseResponse For identified 'hits' NanoBRET Cellular Target Engagement (e.g., NanoBRET™ Assay) DoseResponse->NanoBRET Confirm on-target binding in live cells Phospho Downstream Pathway Analysis (e.g., Western Blot, RPPA) NanoBRET->Phospho Validate functional inhibition SAR Generate Selectivity Profile & Structure-Activity Relationship (SAR) Phospho->SAR

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Part 1: In Vitro Biochemical Assays

Biochemical assays provide the most direct measurement of a compound's physical interaction with a purified kinase.[8] They are ideal for initial, broad screening due to their high-throughput nature and reproducibility.[11]

Featured Protocol: Competition Binding Assay (KINOMEscan®)

The KINOMEscan® platform is a widely used method that measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[15][16] Because it is an ATP-independent binding assay, it provides a true measure of binding affinity (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[15]

Step-by-Step Methodology:

  • Assay Preparation: A panel of over 460 human kinases, each tagged with a unique DNA identifier, is prepared.[15] An active-site directed ligand for each kinase is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., the pyrazole derivative) in solution.

  • Binding Equilibrium: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[15] Compounds that do not bind will have no effect.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. For initial screens, a "% of Control" value is generated. For Kd determination, this is performed across a range of compound concentrations.

Causality: This method is chosen for its breadth and precision. Screening against a large portion of the kinome in a single, standardized format provides a comprehensive and unbiased view of a compound's selectivity profile, flagging potential off-targets early in the discovery process.[17][18]

Part 2: Cell-Based Assays

While biochemical assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[19][20] Cell-based assays are therefore a critical next step to confirm that a compound engages its intended target in a physiological environment and produces the desired functional effect.[21]

Featured Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of compound binding to a specific kinase target in living cells.[7][14]

Step-by-Step Methodology:

  • Cell Line Engineering: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase (the energy donor).

  • Assay Setup: The engineered cells are plated and treated with a cell-permeable fluorescent tracer that binds to the active site of the target kinase (the energy acceptor).

  • BRET Signal Generation: When the fluorescent tracer binds to the luciferase-tagged kinase, the two are in close proximity, allowing for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal.

  • Competitive Displacement: The cells are then treated with varying concentrations of the test inhibitor. If the inhibitor enters the cell and binds to the target kinase, it will displace the fluorescent tracer.

  • Data Analysis: The displacement of the tracer leads to a decrease in the BRET signal. This concentration-dependent decrease is used to calculate the IC50 value for target engagement in a live-cell context.

Causality: This assay is crucial for validating the data from biochemical screens. It answers the question: "Does the compound reach and bind its target inside a living cell?" A potent biochemical inhibitor that fails to engage its target in a NanoBRET™ assay may have poor cell permeability, be subject to efflux pumps, or be unable to compete with high intracellular ATP levels, making it a poor candidate for further development.[14]

Visualizing On-Target vs. Off-Target Effects

The diagram below illustrates how a single inhibitor can affect multiple signaling pathways. An ideal inhibitor would only interact with the "On-Target Pathway," while a less selective one might also modulate "Off-Target Pathways," leading to unintended biological consequences.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway 1 cluster_2 Off-Target Pathway 2 Inhibitor Pyrazole-Based Kinase Inhibitor OnTargetKinase Primary Target Kinase (e.g., c-Met) Inhibitor->OnTargetKinase High Affinity Inhibition OffTargetKinase1 Off-Target Kinase (e.g., VEGFR2) Inhibitor->OffTargetKinase1 Moderate Affinity Inhibition OffTargetKinase2 Off-Target Kinase (e.g., Src) Inhibitor->OffTargetKinase2 Low Affinity Inhibition OnTargetSubstrate Downstream Substrate 1 OnTargetKinase->OnTargetSubstrate Phosphorylates OnTargetEffect Desired Therapeutic Effect (e.g., Apoptosis) OnTargetSubstrate->OnTargetEffect OffTargetSubstrate1 Downstream Substrate 2 OffTargetKinase1->OffTargetSubstrate1 Phosphorylates OffTargetEffect1 Side Effect or Secondary Effect OffTargetSubstrate1->OffTargetEffect1 OffTargetSubstrate2 Downstream Substrate 3 OffTargetKinase2->OffTargetSubstrate2 Phosphorylates OffTargetEffect2 Toxicity or Unintended Effect OffTargetSubstrate2->OffTargetEffect2

Caption: On-target versus off-target inhibition by a kinase inhibitor.

Conclusion: A Self-Validating System for Drug Development

The comprehensive evaluation of cross-reactivity is a self-validating system. Potent biochemical activity must be confirmed by cellular target engagement, which in turn must translate to the desired functional outcome (e.g., inhibition of substrate phosphorylation). Discrepancies at any stage provide invaluable insights: poor cellular activity may point to permeability issues, while unexpected cellular phenotypes may reveal previously unknown off-targets.

For inhibitors derived from the this compound scaffold, the structure-activity relationship (SAR) is key. Small chemical modifications—adding a hydrogen bond donor/acceptor, altering a substituent to access a specific sub-pocket, or changing the geometry of the molecule—can shift the selectivity profile from promiscuous to highly specific.[1][22][23] By systematically applying the biochemical and cellular profiling methods described herein, researchers can rationally design the next generation of pyrazole-based kinase inhibitors, optimizing for on-target potency while minimizing the potential for off-target liabilities.

References

  • Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays Source: ACS Publications URL: [Link]

  • Title: Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]

  • Title: Cell-Based In Vitro Kinase Assay Services Source: Reaction Biology URL: [Link]

  • Title: Structure–activity relationship summary of tested compounds. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: KINOMEscan® Kinase Profiling Platform Source: DiscoverX URL: [Link]

  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]

  • Title: Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][11][12]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats Source: PubMed URL: [Link]

  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL: [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]

  • Title: 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE Source: LookChem URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central URL: [Link]

  • Title: Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group Source: ResearchGate URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: PubMed Central URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays Source: Springer Protocols URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL: [Link]

  • Title: Pharmacological approaches to understanding protein kinase signaling networks Source: PubMed Central URL: [Link]

  • Title: A priori inference of cross reactivity for drug-targeted kinases Source: PubMed URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Institutes of Health URL: [Link]

  • Title: Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met Source: ResearchGate URL: [Link]

  • Title: Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward Source: Frontiers URL: [Link]

Sources

The Pyrazole Scaffold: A Comparative Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3] This guide provides a comparative analysis of the therapeutic potential of pyrazole derivatives across key disease areas, supported by experimental data, detailed protocols for evaluation, and an exploration of the underlying mechanisms of action. We aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of pyrazole-based therapeutics. Several pyrazole-containing drugs have received FDA approval, including the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and the analgesic difenamizole, underscoring the clinical significance of this heterocyclic core.[4][5]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[1][4] These include the inhibition of crucial cellular targets like protein kinases (e.g., EGFR, VEGFR-2, CDK), tubulin polymerization, and DNA binding.[1][4]

Comparative Efficacy of Anticancer Pyrazole Derivatives

The anticancer potential of pyrazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below presents a comparative summary of the in vitro anticancer activity of selected pyrazole derivatives against standard chemotherapeutic agents.

Compound/Drug Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Mechanism of Action Reference
Derivative 33HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8CDK2 Inhibition[1]
Derivative 34HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8CDK2 Inhibition[1]
Derivative 43MCF-70.25Doxorubicin0.95PI3 Kinase Inhibition[1]
Compound 50HepG20.71Erlotinib10.6Dual EGFR & VEGFR-2 Inhibition[1]
Compound 50HepG20.71Sorafenib1.06Dual EGFR & VEGFR-2 Inhibition[1]
Compound 5bK5620.021ABT-751>0.021Tubulin Polymerization Inhibition[6]
Compound 5bA5490.69ABT-751>0.69Tubulin Polymerization Inhibition[6]
Pyrazole-Thiazolidinone 4aLung Cancer Cells- (31.01% inhibition)--Not specified[7]
Key Signaling Pathways Targeted by Anticancer Pyrazoles

The anticancer activity of pyrazole derivatives often stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK EGFR/VEGFR-2 Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[3][8][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3][10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the pyrazole derivative.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[11][12] The selective inhibition of COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives

The anti-inflammatory activity of pyrazole derivatives is often compared based on their in vitro inhibitory potency against COX-1 and COX-2 enzymes and their in vivo efficacy in animal models of inflammation.

Compound/Drug COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) In Vivo Model % Inhibition of Edema Reference
Celecoxib7.60.04190Carrageenan-induced paw edema-[11]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225--[11]
Pyrazole-thiazole hybrid-0.03 (COX-2), 0.12 (5-LOX)-Carrageenan-induced paw edema75%[11]
Pyrazoline 2d---Carrageenan-induced paw edemaHigher than Indomethacin[13]
Pyrazoline 2e---Carrageenan-induced paw edemaHigher than Indomethacin[13]
Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2 Selective Inhibition NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Selective COX-2 Inhibition by Pyrazole Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[5][14][15]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)[14]

  • Test pyrazole derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives and the reference drug to different groups of rats, typically 30-60 minutes before carrageenan injection. A control group receives the vehicle.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Resistance

With the rise of antimicrobial resistance, the development of new antimicrobial agents is a global health priority. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, emerging as potential alternatives to conventional antibiotics.[11][16][17]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of pyrazole derivatives is determined by their minimum inhibitory concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Compound Gram-positive Bacteria (MIC, µg/mL) Gram-negative Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL) Reference Drug (MIC, µg/mL) Reference
S. aureusE. coliC. albicans
Compound 3-0.25-Ciprofloxacin (0.5)[18]
Compound 40.25 (S. epidermidis)--Ciprofloxacin (4.0)[18]
Compound 2--1.0 (A. niger)Clotrimazole[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test pyrazole derivatives

  • Standard antibiotic

  • Inoculum of the microorganism

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives and the standard antibiotic in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Neuroprotective Effects: Shielding the Nervous System

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are attributed to their anti-inflammatory and antioxidant properties.[14][19][20]

Comparative Neuroprotective Activity

The neuroprotective potential of pyrazole derivatives is assessed in various in vitro and in vivo models of neurodegeneration.

Compound In Vitro/In Vivo Model Key Findings Comparison Reference
Compound 6gLPS-stimulated BV2 microglial cellsPotent anti-inflammatory effect (IC50 = 9.562 µM for IL-6 suppression)Better inhibitory potency against IL-6 than dexamethasone and Celecoxib[2]
Pyrazolone derivative IcPTZ-induced neuroinflammation in miceAmeliorated seizures, oxidative stress, and inflammation-[21]
Pyrazolone derivative C4Paraquat-induced oxidative stress in DrosophilaSignificant antioxidant and neuroprotective activity-[22]
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Model in Cell Culture

This in vitro model is used to screen for compounds with potential therapeutic effects in Parkinson's disease.[23]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 6-hydroxydopamine (6-OHDA)

  • Test pyrazole derivatives

  • Reagents for cell viability assays (e.g., MTT)

Procedure:

  • Cell Culture: Culture the neuronal cells in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with different concentrations of the pyrazole derivatives for a specific duration (e.g., 12 hours).[23]

  • Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce neurotoxicity.[23]

  • Assessment of Neuroprotection: After a further incubation period, assess cell viability using methods like the MTT assay to determine the protective effect of the pyrazole derivatives against 6-OHDA-induced cell death.[23]

Structure-Activity Relationship (SAR) and Molecular Docking

The therapeutic efficacy of pyrazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies and molecular docking simulations are invaluable tools for understanding these relationships and for the rational design of more potent and selective compounds.[1][24]

Key SAR Insights for Anti-inflammatory Activity
  • C4 Substituents: Groups like -SO2NH2 and -CF3 at the C4 position are crucial for COX-2 selectivity.[24]

  • N1-Aryl Groups: The presence of an aryl group, such as a 4-fluorophenyl ring, at the N1 position can enhance binding to the target enzyme.[24]

  • C3 and C5 Modifications: Halogen substitutions at C3 and the introduction of heteroaryl groups at C5 can improve potency and solubility.[24]

Caption: Structure-Activity Relationship of Pyrazole Derivatives for Anti-inflammatory Activity.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding orientation of a ligand (e.g., a pyrazole derivative) to its target protein.

docking_workflow Protein_Prep Prepare Protein Structure (e.g., from PDB) Docking Perform Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Prepare Ligand Structure (Pyrazole Derivative) Ligand_Prep->Docking Analysis Analyze Docking Results (Binding Energy, Interactions) Docking->Analysis Lead_Optimization Lead Optimization Analysis->Lead_Optimization

Caption: General Workflow for Molecular Docking Studies.

Conclusion and Future Directions

This guide has provided a comparative overview of the vast therapeutic potential of pyrazole derivatives. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, coupled with their synthetic tractability, positions them as a highly promising scaffold for future drug discovery endeavors. Further research should focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The continued exploration of novel pyrazole-based compounds holds the promise of delivering innovative therapies for a wide range of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ([Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. ([Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. ([Link])

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. ([Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ([Link])

  • MTT Assay Protocol. ([Link])

  • MTT Cell Assay Protocol. ([Link])

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. ([Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. ([Link])

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. ([Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. ([Link])

  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... - ResearchGate. ([Link])

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. ([Link])

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. ([Link])

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchGate. ([Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. ([Link])

  • Neuroprotective Activity of Pyrazolone Derivatives Against Paraquat-induced Oxidative Stress and Locomotor Impairment in Drosoph - Scope Database. ([Link])

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ([Link])

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ([Link])

  • Carrageenan induced Paw Edema Model - Creative Biolabs. ([Link])

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. ([Link])

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. ([Link])

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed. ([Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. ([Link])

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - NIH. ([Link])

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology. ([Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ([Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. ([Link])

  • COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC - NIH. ([Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. ([Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. ([Link])

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. ([Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. ([Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. ([Link])

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. ([Link])

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Canadian Association of Emergency Physicians. ([Link])

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. ([Link])

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds.[1] As researchers, scientists, and drug development professionals, the selection of a fit-for-purpose analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methodologies and validation approaches, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] We will explore and compare three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Method Validation

Before delving into the specific analytical techniques, it is essential to understand the framework of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle management approach, ensuring that a method remains robust and reliable throughout its use.[2] Key validation parameters that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][3]

  • Accuracy: The closeness of test results to the true value.[2][3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or bioanalysis).

Analytical Technique Principle Advantages Limitations Typical Application
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Robust, reliable, widely available, and cost-effective. Good for routine analysis.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.Assay of the main component, purity determination, and quantification of known impurities.
GC-FID Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, with detection by flame ionization.High resolution for volatile and thermally stable compounds, simple and robust detector.Requires analyte to be volatile and thermally stable, or require derivatization.Analysis of residual solvents, and quantification of volatile impurities or the main component if it is sufficiently volatile.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Exceptional sensitivity and selectivity, allows for structural confirmation. Ideal for trace analysis.[6][7]Higher cost and complexity of instrumentation and method development.Quantification of low-level impurities, degradation products, and for bioanalytical studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in the pharmaceutical industry for its robustness and reliability. For a compound like this compound, which possesses a chromophore, UV detection is a suitable and straightforward approach.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Validation Workflow:

Caption: HPLC-UV method validation workflow.

Performance Data Summary (HPLC-UV)
Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Passed
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of the test concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%0.8%, 1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

Gas Chromatography with Flame Ionization Detection (GC-FID)

For analytes that are volatile and thermally stable, GC-FID offers excellent resolution and sensitivity. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis.

Experimental Protocol: GC-FID Method Validation

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: A temperature gradient to ensure separation from any potential impurities (e.g., start at 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min).

  • Injection Volume: 1 µL (split injection).

2. Validation Workflow:

Sources

A Senior Application Scientist's Guide to Greener Pyrazole Synthesis: A Comparative Analysis of Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemicals, forming the structural core of blockbuster drugs like Celecoxib and a host of essential crop protection agents.[1][2] However, the classical methods for synthesizing this vital heterocycle often rely on protocols that are misaligned with contemporary principles of green and sustainable chemistry.[3][4] Traditional syntheses frequently involve volatile organic solvents (VOCs), harsh acidic or basic conditions, and generate significant waste streams, posing environmental and safety challenges.[3][5]

This guide provides a comparative analysis of different pyrazole synthesis methodologies, moving from the traditional Knorr synthesis to modern, environmentally benign alternatives. We will delve into the mechanistic principles, provide validated experimental protocols, and present a quantitative comparison to empower researchers in drug development and chemical synthesis to make more sustainable choices without compromising efficiency or yield.

The Classical Benchmark: The Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine remains a widely taught and utilized method for pyrazole synthesis.[1][6] Its enduring prevalence is a testament to its reliability and the ready availability of starting materials.[6]

Mechanism and Environmental Drawbacks

The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions, followed by cyclization and dehydration to form the aromatic pyrazole ring.[1]

While effective, the Knorr synthesis presents several environmental issues:

  • Solvent Use: The reaction is commonly performed in organic solvents like ethanol, toluene, or acetic acid, which contribute to VOC emissions and waste generation.[5][7]

  • Waste Generation: The use of acid catalysts requires neutralization during workup, generating salt byproducts. The dehydration step produces water as the only theoretical byproduct, but solvent and catalyst waste significantly lower the overall process mass intensity.[1]

  • Regioselectivity Issues: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers, necessitating complex and solvent-intensive chromatographic purification.[6]

Knorr_Synthesis cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine - H₂O Hydrazine Hydrazine Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization (Dehydration) H2O H₂O

Caption: The classical Knorr synthesis pathway.

Experimental Protocol: Knorr Synthesis of 3,5-dimethylpyrazole[1]
  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1,3-dicarbonyl) in ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise to the solution while stirring. An exothermic reaction is typically observed.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete cyclization.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization or distillation.

This traditional approach serves as a crucial baseline against which the environmental performance of modern techniques can be measured.

High-Efficiency Alternatives: Energy-Assisted Synthesis

Modern synthetic chemistry has embraced alternative energy sources to drive reactions more efficiently, drastically reducing reaction times and often improving yields.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid, uniform heating that is difficult to achieve with conventional oil baths.[8][9] This often results in shorter reaction times, reduced side product formation, and lower energy consumption.[9]

Causality and Environmental Benefits: The key advantage of MAOS is its efficiency. Reactions that take hours under conventional reflux can often be completed in minutes.[8][10] This dramatic reduction in time translates directly to significant energy savings. Furthermore, the high efficiency can enable the use of greener solvents like water or ethanol, or even allow for solvent-free conditions, which drastically reduces the environmental impact.[11][12][13]

MAOS_Workflow cluster_maos Microwave-Assisted Workflow A Combine Reactants (e.g., in Water/Ethanol or Neat) B Seal Vessel A->B C Irradiate in Microwave Reactor (e.g., 4-20 min, 80-120°C) B->C D Cool & Depressurize C->D E Product Isolation (Filtration/Extraction) D->E

Caption: A typical workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted, GO-Catalyzed Synthesis of Pyrazol-5-ol[13]
  • Reaction Setup: In a 10 mL microwave process vial, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), benzaldehyde (1 mmol), and nitromethane (1 mmol).

  • Catalyst and Solvent: Add graphene oxide (GO) catalyst (0.05 wt%) and water (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 W for 4 minutes.

  • Isolation: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product using column chromatography. The aqueous layer containing the GO catalyst can be reused for subsequent reactions.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[14][15] This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment that accelerates mass transfer and reaction rates.[16]

Causality and Environmental Benefits: Sonochemistry provides a mechanical, rather than thermal, method of energy input. This allows many reactions to proceed at or near room temperature, further reducing energy demand.[14] The intense mixing effect can overcome phase-transfer limitations, making it highly effective for heterogeneous reactions and enabling the use of immiscible green solvents like water.[17][18] The result is often higher yields in shorter times compared to silent (non-irradiated) reactions.[14]

Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles[17]
  • Reaction Setup: In a flask, combine ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for the specified time (typically 10-15 minutes).

  • Isolation: Monitor the reaction by TLC. Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold water and ethanol to afford the pure product, often without the need for column chromatography.

Benign by Design: Greener Media and Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of hazardous substances, with a primary focus on solvents, which constitute the bulk of waste in many chemical processes.[1]

Solvent-Free Synthesis

Conducting reactions without a solvent (neat) represents an ideal green chemistry scenario.[7] This approach completely eliminates solvent waste and simplifies product isolation, which is often reduced to a simple filtration or recrystallization step. These reactions can be facilitated by grinding (mechanochemistry) or by heating the reactant mixture directly.[19]

Causality and Environmental Benefits: The primary benefit is the elimination of solvent-related waste, cost, and safety hazards. Solvent-free reactions often proceed faster due to the high concentration of reactants.[7] This approach aligns perfectly with the principles of waste prevention and atom economy.

Experimental Protocol: Solvent-Free Synthesis of Pyrazoles via TBAB[20]
  • Reaction Setup: In a mortar, combine an isocyanide (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), 1,2-dibenzoylhydrazine (1 mmol), and tetrabutylammonium bromide (TBAB, 1 mmol).

  • Grinding: Grind the mixture with a pestle at room temperature for 15-20 minutes.

  • Isolation: After the reaction is complete (monitored by TLC), add water to the reaction mixture.

  • Purification: The solid product is collected by filtration and washed with water to remove the recyclable TBAB catalyst.

Aqueous Synthesis

Water is nature's solvent—it is non-toxic, non-flammable, inexpensive, and readily available, making it an excellent medium for green synthesis.[20][21] While organic reactants may have low solubility in water, this can be overcome using surfactants, phase-transfer catalysts, or by leveraging the hydrophobic effect to promote reactions at the interface.[20][22]

Causality and Environmental Benefits: Replacing organic solvents with water eliminates VOC emissions and the hazards associated with flammable and toxic materials.[23] The environmental and safety profile of the entire process is significantly improved. Furthermore, product isolation can be simplified, as many organic products are insoluble in water and will precipitate out upon formation.[21]

Experimental Protocol: Aqueous, Catalyst-Free Synthesis of Fused Pyrazoles[25]
  • Reaction Setup: Suspend 4-hydroxycoumarin (1 mmol), phenylhydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL) in a round-bottom flask.

  • Reflux: Heat the mixture to reflux and stir for 30 minutes.

  • Isolation: Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the pure product.

Maximizing Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[6][24] This approach is inherently efficient and aligns with the principles of atom and step economy.

Causality and Environmental Benefits: MCRs are a powerful tool for green chemistry. By combining multiple synthetic steps into a single operation, they reduce the need for intermediate isolation and purification steps, which saves time, energy, and solvent.[2] This leads to a significant reduction in waste and a higher overall yield compared to a linear, multi-step synthesis.[24]

MCR_vs_Linear cluster_linear Linear Synthesis cluster_mcr Multicomponent Reaction (MCR) A A + B AB Intermediate AB A->AB ABC Intermediate ABC AB->ABC + C W1 Waste 1 AB->W1 Isolation P1 Product ABC->P1 + D W2 Waste 2 ABC->W2 Isolation W3 Waste 3 P1->W3 Purification MCR_Reactants A + B + C + D P2 Product MCR_Reactants->P2 One Pot W4 Waste P2->W4 Purification

Caption: MCRs reduce steps, solvent use, and waste.

Quantitative Comparison of Synthesis Methods

To provide a clear, data-driven comparison, the following table summarizes the performance of the discussed methods for synthesizing various pyrazole derivatives.

Synthesis MethodTypical Reaction TimeTemperatureSolventCatalystTypical Yield (%)Key Environmental AdvantageReference
Classical Knorr 1 - 2 hoursRefluxEthanolAcid80-90%Well-established, simple[1]
Microwave-Assisted 4 - 20 minutes80-120 °CWater/EthanolGraphene Oxide90-98%Drastically reduced time and energy use[12][13]
Ultrasound-Assisted 10 - 35 minutesRoom Temp.WaterNone/Catalyst90-97%Reduced energy, room temperature operation[14][17]
Solvent-Free 15 - 20 minutesRoom Temp.NoneTBAB75-86%Complete elimination of solvent waste[7][25]
Aqueous Synthesis 30 minutes - 1 hourRefluxWaterNone/Catalyst85-95%Use of a non-toxic, safe, and cheap solvent[20][23]
MCR (Aqueous) 20 minutesRoom Temp.WaterPiperidine85-93%High atom and step economy, reduced waste[24]

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its classical roots. Modern methods leveraging alternative energy sources like microwaves and ultrasound, coupled with the adoption of green solvents like water or solvent-free conditions, offer dramatic improvements in environmental performance.[26][27] Multicomponent reactions further enhance sustainability by maximizing atom and step economy.

For researchers and drug development professionals, the choice of synthetic route is no longer solely a question of yield. By considering metrics such as energy consumption, solvent toxicity, and waste generation, we can develop chemical processes that are not only efficient but also environmentally responsible. The methods outlined in this guide provide a clear pathway toward achieving that goal, demonstrating that green chemistry principles can be seamlessly integrated into the synthesis of this critically important heterocyclic scaffold.

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Green Chemistry Letters and Reviews. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (n.d.). Biological and Educational Problems of Life Science. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). ResearchGate. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. [Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025). The Journal of Organic Chemistry. [Link]

  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (n.d.). Pharmacophore. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Molecules. [Link]

  • Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). RSC Advances. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences. [Link]

  • Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2021). Arabian Journal of Chemistry. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). MDPI. [Link]

  • Ultrasound promoted greener synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles. (2025). ResearchGate. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (n.d.). Thieme Connect. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020). ResearchGate. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). RSC Advances. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PLOS ONE. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (n.d.). OUCI. [Link]

Sources

A Comparative Benchmarking Guide to a Novel Pyrazole Derivative, PZ-5, Against the Established COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of a novel pyrazole derivative, designated PZ-5, against the widely-used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[1][2] The following sections will detail the scientific rationale for this comparison, present comprehensive experimental protocols for benchmarking, and analyze hypothetical, yet plausible, data to guide researchers in evaluating the potential of PZ-5 as a next-generation anti-inflammatory agent.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic ring.[3][4][5][6][7] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[8][9] The focus of this guide, PZ-5, is a newly synthesized pyrazole compound designed for enhanced selectivity and potency as a cyclooxygenase-2 (COX-2) inhibitor.[10]

Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][11][12] By targeting COX-2 while minimally affecting the COX-1 isoform, which is involved in protecting the stomach lining, Celecoxib reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][12] This selective mechanism of action makes Celecoxib a relevant and stringent benchmark for evaluating the therapeutic potential of novel COX-2 inhibitors like PZ-5.

Experimental Benchmarking Workflow

A rigorous and multi-faceted approach is essential for a comprehensive comparison of PZ-5 and Celecoxib. The following experimental workflow is designed to assess key performance indicators, from in vitro efficacy and selectivity to in vivo therapeutic effects and safety profiles.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Data Analysis & Comparison COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Cell Viability/Cytotoxicity Assay Cell Viability/Cytotoxicity Assay COX-1/COX-2 Inhibition Assay->Cell Viability/Cytotoxicity Assay Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model Cell Viability/Cytotoxicity Assay->Carrageenan-Induced Paw Edema Model Acetic Acid-Induced Writhing Test Acetic Acid-Induced Writhing Test Carrageenan-Induced Paw Edema Model->Acetic Acid-Induced Writhing Test Pharmacokinetic Profiling Pharmacokinetic Profiling Acetic Acid-Induced Writhing Test->Pharmacokinetic Profiling Comparative Data Analysis Comparative Data Analysis Pharmacokinetic Profiling->Comparative Data Analysis

Figure 1: Experimental workflow for benchmarking PZ-5 against Celecoxib.

Detailed Experimental Protocols

Rationale: The primary mechanism of action for both compounds is the inhibition of COX enzymes. This assay is crucial to determine the potency (IC50 values) and selectivity of PZ-5 and Celecoxib for COX-2 over COX-1. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is desirable as it predicts a lower risk of gastrointestinal side effects.

Methodology:

  • Enzyme Source: Commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric inhibitor screening assay can be used to measure the peroxidase activity of the COX enzymes.[13][14] The appearance of an oxidized product is monitored to determine the rate of reaction.

  • Procedure:

    • Prepare a series of dilutions for PZ-5, Celecoxib (as a positive control), and a vehicle control.

    • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compounds.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

    • The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[15]

Rationale: It is essential to ensure that the observed inhibitory effects are not due to general cellular toxicity.[16][17][18] These assays assess the safety profile of the compounds at the cellular level.[19][20]

Methodology:

  • Cell Line: A relevant cell line, such as human foreskin fibroblasts (HFF) or macrophage-like RAW 264.7 cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of PZ-5 and Celecoxib for 24-48 hours.

    • Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

Rationale: This is a classic and well-established animal model for evaluating the anti-inflammatory effects of novel compounds.[21][22][23][24] It mimics the acute inflammatory response.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer PZ-5, Celecoxib, or the vehicle control orally or intraperitoneally to different groups of animals.

    • After a specific pre-treatment time (e.g., 60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Rationale: This model is used to assess the peripheral analgesic activity of the compounds.[25] The intraperitoneal injection of acetic acid induces a painful reaction (writhing), which is a response to the release of endogenous inflammatory mediators.

Methodology:

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Administer PZ-5, Celecoxib, or the vehicle control orally or intraperitoneally to different groups of animals.

    • After a pre-treatment period (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally.

    • Immediately after the injection, place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a specific period (e.g., 20 minutes).

    • The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups with the control group.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is crucial for its development.[26][27][28][29][30] Pharmacokinetic studies provide essential information on the bioavailability, half-life, and clearance of the compound in a living organism.

Methodology:

  • Animal Model: Wistar rats.

  • Procedure:

    • Administer a single dose of PZ-5 and Celecoxib to different groups of rats, both orally and intravenously.

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Comparative Data Summary

The following table presents a hypothetical but plausible set of results from the aforementioned benchmarking studies.

ParameterPZ-5Celecoxib
In Vitro Efficacy
COX-1 IC50 (µM)2515
COX-2 IC50 (µM)0.050.08
Selectivity Index (COX-1/COX-2) 500 187.5
In Vitro Safety
Cell Viability (at 10 µM)>95%>95%
In Vivo Anti-Inflammatory Activity
Paw Edema Inhibition (at 10 mg/kg)65%50%
In Vivo Analgesic Activity
Writhing Inhibition (at 10 mg/kg)70%55%
Pharmacokinetics (Oral)
Bioavailability (%)6040
Half-life (hours)811

Analysis of Hypothetical Data:

Based on this hypothetical data, PZ-5 demonstrates a significantly higher selectivity index for COX-2 compared to Celecoxib, suggesting a potentially better gastrointestinal safety profile. In vivo, PZ-5 shows superior anti-inflammatory and analgesic efficacy at the same dose. Furthermore, PZ-5 exhibits better oral bioavailability, which could allow for lower dosing. While Celecoxib has a longer half-life, the overall profile of PZ-5 suggests it could be a promising candidate for further development.

Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory effects of both PZ-5 and Celecoxib are mediated through the inhibition of the COX-2 signaling pathway.

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation PZ-5 / Celecoxib PZ-5 / Celecoxib PZ-5 / Celecoxib->COX-2 Inhibition

Figure 2: Inhibition of the COX-2 signaling pathway by PZ-5 and Celecoxib.

Inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids.[31] The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][11][12][31] Both PZ-5 and Celecoxib act by selectively inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins and alleviating inflammatory symptoms.[2][12][31]

Conclusion

This guide has outlined a comprehensive framework for benchmarking the novel pyrazole derivative, PZ-5, against the established drug, Celecoxib. The detailed experimental protocols and the analysis of hypothetical data highlight the key parameters for evaluating the potential of a new anti-inflammatory drug candidate. The superior hypothetical performance of PZ-5 in terms of selectivity, efficacy, and pharmacokinetics underscores the importance of continued research and development of novel pyrazole derivatives for the treatment of inflammatory conditions. Rigorous and objective comparative studies, as detailed in this guide, are paramount for advancing promising new therapeutics from the laboratory to clinical practice.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available from: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death - Da-Ta Biotech. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available from: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available from: [Link]

  • In Vivo Pain Models - Charles River Laboratories. Available from: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. Available from: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. Available from: [Link]

  • What in vivo models are used for pain studies? - Patsnap Synapse. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available from: [Link]

  • Pain, Immunology & Inflammation Models – Pharmaron CRO. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - Scite.ai. Available from: [Link]

  • Novel pyrazole derivative: Significance and symbolism. Available from: [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Discovery of novel pyrazole derivatives as potential anticancer agents in MCL - PubMed. Available from: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. Available from: [Link]

  • An overview of animal models of pain: disease models and outcome measures - PMC. Available from: [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

  • In-Vivo Models for Management of Pain - Scirp.org. Available from: [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond the synthesis and analysis of novel compounds. A critical and non-negotiable aspect of our responsibility is the safe and environmentally conscious management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 37687-18-6), ensuring the safety of laboratory personnel and the integrity of our environment. This document is designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and accountability.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical and toxicological properties is the foundation of any safe handling and disposal protocol. This compound is a heterocyclic ketone, and its hazard profile necessitates that it be treated as a hazardous substance.

Based on available safety data, the primary hazards are clear.[1] The compound is classified as harmful if swallowed, and it is an irritant to the skin, eyes, and respiratory system.[1][2] These classifications are the primary drivers for the stringent personal protective equipment (PPE) and disposal protocols that follow. Improper disposal, such as drain discharge, is strictly prohibited as pyrazole derivatives can possess diverse biological activities and their introduction into aquatic environments is a significant concern.[3][4][5]

Table 1: Chemical and Toxicological Data for this compound

PropertyValueSource
CAS Number 37687-18-6[1][6]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Physical Form Solid
Boiling Point 221°C at 760 mmHg[6]
Flash Point 87.4°C[6]
Density 1.11 g/cm³[6]
GHS Signal Word Warning[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Pictogram GHS07 (Exclamation Mark)

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

The identified hazards dictate the necessary barriers to prevent exposure. All handling and disposal procedures for this compound must be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

  • Body Protection: A laboratory coat must be worn and kept fully fastened.[3]

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator may be required. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Section 3: Waste Segregation and Containerization Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container and to ensure the waste is routed to the correct disposal facility.[7][8] Never mix incompatible waste streams.[7]

Step-by-Step Containerization Procedure:
  • Select the Appropriate Container:

    • Use only containers designated for hazardous chemical waste that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[3][5][8]

    • For solid waste (e.g., neat compound, contaminated weigh boats, paper towels), a wide-mouth polyethylene container is suitable.

    • For liquid waste (e.g., solutions containing the compound, first rinsates), use a high-density polyethylene (HDPE) or glass bottle.

  • Label the Container Correctly:

    • Before adding any waste, affix a completed hazardous waste label provided by your institution's EHS department.[7][8]

    • The label must clearly state the words "Hazardous Waste".[8]

    • List all chemical constituents by their full, unabbreviated names and their approximate percentages or concentrations.[8] For example: "this compound (solid waste)" or "Methanol (90%), this compound (10%)".

    • Record the date when the first waste was added to the container (the "accumulation start date").[5]

  • Manage Different Waste Streams:

    • Unused/Neat Compound: If possible, dispose of the original reagent in its manufacturer's container.[9] This ensures the most accurate labeling.

    • Contaminated Solid Waste: This includes items like gloves, pipette tips, and absorbent pads used for minor spills. Place these items in a dedicated, labeled solid waste container.[10]

    • Contaminated Sharps: Needles, razor blades, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container clearly labeled as hazardous chemical waste.[11]

    • Liquid Waste Solutions: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix halogenated and non-halogenated solvent waste unless your institution's protocol permits it.[5]

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[12] The first rinsate must be collected and disposed of as hazardous liquid waste.[5][7] Subsequent rinsates may also need to be collected, depending on local regulations. After rinsing, deface or remove the original label and dispose of the container as regular glass or plastic waste, or as directed by your EHS office.[13]

Section 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill: If the spill is small and you are trained to handle it, don appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the spilled material.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Section 5: On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation and under the control of laboratory personnel.[9][10]

SAA Requirements:

  • Location: The SAA should not be near a sink or floor drain.[10]

  • Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment bin or tray capable of holding the volume of the largest container.[7][9]

  • Segregation: Incompatible wastes must be stored in separate secondary containment bins.[10]

  • Container Status: Keep waste containers closed at all times except when adding waste.[7][8][9] This prevents the release of vapors and reduces the risk of spills.

Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Stream Segregation cluster_action Action & Containerization cluster_storage Storage & Final Disposal Waste Waste Generated: This compound Solid Contaminated Solids (Gloves, Wipes, etc.) Waste->Solid Liquid Liquid Solutions & First Rinsate Waste->Liquid Neat Unused/Neat Compound Waste->Neat Empty Empty Original Container Waste->Empty Solid_Cont Place in Labeled Solid Waste Container Solid->Solid_Cont Liquid_Cont Place in Labeled Liquid Waste Container (in Secondary Containment) Liquid->Liquid_Cont Neat_Cont Keep in Original Labeled Container Neat->Neat_Cont Rinse_Cont Triple Rinse Container Empty->Rinse_Cont SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Cont->SAA Liquid_Cont->SAA Neat_Cont->SAA Collect_Rinse Collect First Rinsate as Liquid Waste Rinse_Cont->Collect_Rinse Collect_Rinse->Liquid_Cont Pickup Request EHS Waste Pickup SAA->Pickup

Caption: Disposal workflow for this compound.

Section 6: Final Disposal Procedure

The ultimate disposal of hazardous waste is a regulated process managed by trained professionals.

  • Monitor Accumulation: Do not exceed the volume limits for your SAA (typically 55 gallons of hazardous waste, though institutional limits may be lower).[14]

  • Request Pickup: Once a waste container is full, or as you approach your institution's storage time limit, submit a chemical waste collection request through your EHS department's designated system.[7][9]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas.[12] Trained EHS staff will collect the waste directly from your laboratory's SAA.

By adhering to these procedures, you contribute to a safe and compliant research environment. This protocol is not merely a set of rules, but a system designed to protect you, your colleagues, and the wider community from the potential hazards of chemical research.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. Sigma-Aldrich.
  • 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939. PubChem.
  • Cas 37687-18-6, 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. LookChem.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxyl
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.

Sources

A Researcher's Guide to the Safe Handling of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Our goal is to furnish you with the necessary knowledge to handle this compound safely, ensuring both personal and environmental protection. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the compound's known chemical properties and potential hazards.

Hazard Identification and Risk Assessment

This compound (CAS No: 37687-18-6) is a substituted pyrazole ketone. A thorough understanding of its hazard profile is the first step in ensuring safe handling.

GHS Classification:

According to available safety data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Given these classifications, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the compound being used, the potential for aerosol or dust generation, and the adequacy of existing engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following recommendations are based on the compound's hazard profile.

Eye and Face Protection
  • Recommendation: Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory. In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Rationale: The H319 classification indicates that this compound can cause serious eye irritation. Standard safety glasses do not provide a complete seal around the eyes and are therefore insufficient to protect against splashes or fine dusts.

Hand Protection
  • Recommendation: Butyl rubber gloves are the preferred choice for handling this compound.[2][3][4] Always inspect gloves for any signs of degradation or perforation before use.

  • Rationale: As a ketone, this compound requires gloves made from a material with high resistance to this chemical class. Butyl rubber offers superior protection against ketones, esters, and strong acids compared to more common glove materials like nitrile or latex.[2][3][5] Nitrile gloves, while offering good general chemical resistance, are less effective against ketones.[2][3]

Glove MaterialRecommendationRationale
Butyl Rubber Highly Recommended Excellent resistance to ketones and a wide range of chemicals.[2][3][4][5]
Nitrile Not Recommended Poor resistance to ketones.[2][3]
Latex Not Recommended Poor resistance to organic solvents and potential for allergic reactions.[3][5]
Body Protection
  • Recommendation: A long-sleeved laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.

  • Rationale: The H315 classification indicates a risk of skin irritation. A lab coat provides a barrier to protect the skin and personal clothing from accidental contact.

Respiratory Protection
  • Recommendation: The need for respiratory protection should be determined by a site-specific risk assessment.

    • For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary.

    • If there is a potential for generating dusts or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is required. A half-mask or full-facepiece respirator with organic vapor cartridges and N95, R95, or P95 particulate pre-filters is a suitable choice.[6]

    • For emergency situations or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[6]

  • Rationale: The H335 classification highlights the risk of respiratory irritation. The choice of respirator depends on the potential exposure concentration and the physical form of the compound being handled. The NIOSH Respirator Selection Logic should be consulted to ensure the appropriate level of protection.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination.

Preparation
  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment, including a pre-weighed container, spatulas, and appropriate solvents, inside the fume hood before starting work.

Donning PPE

The following sequence should be followed when putting on PPE:

  • Lab coat

  • Respirator (if required)

  • Safety goggles and/or face shield

  • Gloves (ensure they are pulled over the cuffs of the lab coat)

PPE_Donning_Workflow A 1. Don Lab Coat B 2. Don Respirator (if required) A->B C 3. Don Eye/Face Protection B->C D 4. Don Gloves (over cuffs) C->D

PPE Donning Sequence
Handling the Compound
  • Weighing and Transferring: As a solid, handle this compound carefully to avoid generating dust. Use a spatula for transfers and weigh the compound in a tared, sealed container.

  • Preparing Solutions: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with the compound. A suitable decontamination solution (e.g., a mild detergent solution followed by a solvent rinse known to dissolve the compound) should be used.

  • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a designated solid hazardous waste container.

Disposal Procedure
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1]

Disposal_Workflow A Segregate Waste (Solid, Liquid, Contaminated Materials) B Label Container Correctly ('Hazardous Waste', Chemical Name) A->B C Store in Designated Area B->C D Request EHS Pickup C->D

Hazardous Waste Disposal Workflow

Emergency Procedures

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and your EHS department for any additional guidance.

References

  • Butyl vs Nitrile Gloves. (2024, October 21). Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Stobec. Retrieved from [Link]

  • Global Industrial. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Dallas. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-pyrazol-4-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.